[3-(Fluoromethyl)oxetan-3-yl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(fluoromethyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHXIYCOHWTAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80814627 | |
| Record name | [3-(Fluoromethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80814627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61729-10-0 | |
| Record name | [3-(Fluoromethyl)oxetan-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80814627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(fluoromethyl)oxetan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of [3-(Fluoromethyl)oxetan-3-yl]methanol: An In-depth Technical Guide
Introduction: The Rising Prominence of Fluorinated Oxetanes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems into drug candidates has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Among these privileged scaffolds, fluorinated oxetanes have garnered significant attention. The oxetane ring, a four-membered cyclic ether, acts as a polar bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles. When combined with the unique electronic properties of fluorine, these molecules become highly valuable building blocks for the development of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a robust synthetic protocol for [3-(Fluoromethyl)oxetan-3-yl]methanol, a key intermediate for the synthesis of more complex fluorinated oxetane derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this emerging class of compounds.
Retrosynthetic Analysis and Strategy
The synthetic approach to this compound is designed for efficiency and scalability, starting from readily available precursors. The core of the strategy involves the construction of the 3,3-disubstituted oxetane ring, followed by the introduction of the fluorine atom in the final step. This approach is advantageous as it avoids handling potentially volatile or reactive fluorinated intermediates in the early stages of the synthesis.
Caption: Retrosynthetic analysis of this compound.
The key transformations in this synthetic route are:
-
Oxetane Ring Formation: An intramolecular Williamson ether synthesis of a suitable 1,3-diol precursor to form the strained four-membered ring.
-
Deoxyfluorination: The conversion of a primary alcohol to a fluoromethyl group using a specialized fluorinating agent.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of this compound, including reagent quantities, reaction conditions, and purification procedures.
Part 1: Synthesis of [3-(Bromomethyl)oxetan-3-yl]methanol
The initial step involves the formation of the oxetane ring from a commercially available starting material, 2,2-bis(bromomethyl)propane-1,3-diol. This intramolecular cyclization is a variation of the Williamson ether synthesis, driven by the formation of a stable cyclic ether from a diol with a good leaving group.
Caption: Workflow for the synthesis of the oxetane intermediate.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1 equivalent) in ethanol, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford [3-(bromomethyl)oxetan-3-yl]methanol as a colorless oil.[1]
Table 1: Reagent and Product Information for Part 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| 2,2-Bis(bromomethyl)propane-1,3-diol | C5H10Br2O2 | 261.94 | Starting Material | 1.0 eq |
| Sodium Ethoxide | C2H5NaO | 68.05 | Base | 1.1 eq |
| [3-(Bromomethyl)oxetan-3-yl]methanol | C5H9BrO2 | 181.03 | Product | - |
Part 2: Synthesis of this compound via Deoxyfluorination
The final and critical step is the conversion of the primary alcohol in [3-(bromomethyl)oxetan-3-yl]methanol to the corresponding fluoromethyl group. This transformation is achieved using a deoxyfluorinating agent, with Diethylaminosulfur Trifluoride (DAST) being a common and effective choice for this purpose.
Mechanism Insight: The reaction of an alcohol with DAST proceeds via the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack of the fluoride ion, leading to the displacement of the sulfur-containing leaving group in an SN2-type reaction.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(bromomethyl)oxetan-3-yl]methanol (1 equivalent) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 equivalents) dropwise to the cooled solution. Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It is sensitive to moisture and can decompose exothermically.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the aqueous layer with dichloromethane.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[2]
Table 2: Reagent and Product Information for Part 2
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| [3-(Bromomethyl)oxetan-3-yl)methanol | C5H9BrO2 | 181.03 | Starting Material | 1.0 eq |
| Diethylaminosulfur Trifluoride (DAST) | C4H10F3NS | 161.19 | Fluorinating Agent | 1.2 eq |
| This compound | C5H9FO2 | 120.12 | Product | - |
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the molecule. The presence of the fluoromethyl group will be evident in the 19F NMR spectrum and through characteristic splitting patterns in the 1H and 13C NMR spectra.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.
Safety and Handling Considerations
-
DAST: As mentioned, DAST is a hazardous reagent. It is corrosive, toxic upon inhalation, and reacts violently with water. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a properly functioning chemical fume hood.
-
Solvents: Dichloromethane and ethanol are flammable and should be handled with care, away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion and Future Perspectives
The synthetic protocol detailed in this guide provides a reliable and reproducible method for the preparation of this compound. This versatile building block opens the door to a wide array of more complex fluorinated oxetane derivatives for application in drug discovery and materials science. The strategic introduction of this motif can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. As the demand for sophisticated fluorinated molecules continues to grow, robust and scalable synthetic routes like the one presented here will be of paramount importance to the scientific community.
References
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]ast-detail)
Sources
Physicochemical properties of [3-(Fluoromethyl)oxetan-3-yl]methanol
An In-Depth Technical Guide to the Physicochemical Properties of [3-(Fluoromethyl)oxetan-3-yl]methanol
Authored by a Senior Application Scientist
Abstract
The oxetane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to act as a polar surrogate for traditionally used, and often metabolically labile, functional groups. Its unique three-dimensional structure and favorable electronic properties can significantly enhance key drug-like attributes, including solubility, metabolic stability, and cell permeability. This guide provides an in-depth analysis of this compound (CAS: 61729-10-0), a key building block in this class. We will explore its core physicochemical properties, provide validated experimental protocols for their determination, and discuss the mechanistic rationale behind these analytical choices, offering a comprehensive resource for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of Fluorinated Oxetanes in Drug Design
The strategic incorporation of small, strained ring systems into drug candidates is a powerful tactic for navigating the complex landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring, a four-membered cyclic ether, is particularly noteworthy. It serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability without introducing excessive lipophilicity.[1][2]
The subject of this guide, this compound, combines the benefits of the oxetane scaffold with the unique properties of fluorine. The introduction of a fluoromethyl group can further modulate electronic properties, influence hydrogen bond acidity, and block potential sites of metabolism. Understanding the fundamental physicochemical properties of this molecule is therefore critical for its effective application in the synthesis of novel therapeutic agents. This document serves as a practical guide to characterizing this important building block.
Core Physicochemical Profile
A foundational understanding of a molecule's properties is the first step in its application. The key physicochemical data for this compound are summarized below. Where experimental data is not publicly available, scientifically sound estimates based on analogous structures are provided.
| Property | Value / Estimated Value | Source / Rationale |
| CAS Number | 61729-10-0 | [3][4] |
| Molecular Formula | C₅H₉FO₂ | [3] |
| Molecular Weight | 120.12 g/mol | [3] |
| Boiling Point | Predicted: ~140-155 °C | Based on predicted data for the highly analogous (3-Fluorooxetan-3-yl)methanol (137.5±15.0 °C).[5] |
| Density | Predicted: ~1.2-1.3 g/cm³ | Based on predicted data for the highly analogous (3-Fluorooxetan-3-yl)methanol (1.24±0.1 g/cm³).[5] |
| pKa (hydroxyl proton) | Estimated: ~15-16 | Primary alcohols typically exhibit a pKa in this range.[6][7] The electron-withdrawing effect of the fluoromethyl group may slightly lower this value. |
| LogP (Lipophilicity) | Not publicly available | Requires experimental determination (See Section 3.2). |
| Aqueous Solubility | Not publicly available | Requires experimental determination (See Section 3.3). |
Experimental Determination of Key Properties: Protocols and Rationale
The trustworthiness of any experimental data hinges on the validity of the protocol used to generate it. This section details robust, field-proven methodologies for determining the critical physicochemical parameters of novel compounds like this compound.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. A standard protocol for a small molecule involves acquiring both ¹H and ¹³C spectra. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides a deuterium signal for the spectrometer's field-frequency lock.[8] An internal standard, such as tetramethylsilane (TMS), provides a universal reference point (0 ppm) for chemical shifts, ensuring data reproducibility across different instruments.[8]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS).
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum. Ensure the spectral width covers the expected range of chemical shifts (typically -1 to 12 ppm).[9]
-
Acquire a proton-decoupled 1D ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or using the residual solvent peak as a secondary reference.[9]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Lipophilicity Determination (LogP)
Expertise & Rationale: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a critical determinant of its pharmacokinetic behavior.[10] It is quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm (LogP). A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. The "shake-flask" method is the universally recognized gold standard for its direct measurement.[11] For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is a reliable and widely used indirect method.[11][12]
Workflow: Physicochemical Property Characterization
Caption: General workflow for characterizing a novel chemical entity.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation:
-
Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol or water for this molecule).
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This is a critical step to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[11]
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases and break any emulsions.
-
-
Quantification:
-
Carefully remove an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).
-
Diagram: Shake-Flask LogP Determination
Caption: Step-by-step workflow for the shake-flask LogP method.
Aqueous Solubility Determination
Expertise & Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates. It limits absorption and bioavailability.[13] Therefore, assessing solubility early and accurately is paramount. Two types of solubility are relevant in drug discovery: kinetic and thermodynamic (or equilibrium). Kinetic solubility measures the point of precipitation from a stock solution (often in DMSO) and is used for high-throughput screening.[14] Thermodynamic solubility is the true equilibrium value and is more resource-intensive but provides the definitive measure for pre-formulation studies.[13][14]
Protocol: Equilibrium Solubility Assay (Shake-Flask Method)
-
Preparation:
-
Add an excess amount of solid this compound to a vial containing a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
-
Separation:
-
Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Analyze the clear filtrate using a validated HPLC method with a standard calibration curve to determine the precise concentration of the dissolved compound.[15]
-
-
Result:
-
The measured concentration is the equilibrium solubility of the compound under the specified conditions. A common benchmark for good solubility in drug discovery is >60 µg/mL.[13]
-
Diagram: Equilibrium Solubility Assay Workflow
Caption: Workflow for determining thermodynamic aqueous solubility.
Safety and Handling
As a matter of professional practice, all chemicals should be handled with care, assuming they are potentially hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[16] Avoid contact with skin and eyes.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, refrigeration may be recommended.[16][17]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and strategically important building block for medicinal chemistry. Its unique combination of a strained polar oxetane ring and a fluoromethyl group offers a compelling tool for optimizing the physicochemical properties of drug candidates. A thorough characterization of its core properties—structure, lipophilicity, and solubility—is essential for its rational application. The protocols and rationale detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the drug discovery and development process.
References
-
Solubility Test | AxisPharm. axispharm.com. [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. encyclopedia.pub. [Link]
-
[Development of solubility screening methods in drug discovery] - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]
-
Solubility Testing of Drug Candidates - Pharma.Tips. pharma.tips. [Link]
-
(3-Fluorooxetan-3-yl)methanol - Protheragen. protheragen.com. [Link]
-
How to calculate the pka of alcohol?. proprep.com. [Link]
-
How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. organicchemistrytutor.com. [Link]
-
State of the art and prospects of methods for determination of lipophilicity of chemical compounds. sciencedirect.com. [Link]
-
This compound - CAS:61729-10-0. chemmall.com. [Link]
-
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. researchgate.net. [Link]
-
ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery - ACS Publications. pubs.acs.org. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. jove.com. [Link]
-
How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. youtube.com. [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. cif.iastate.edu. [Link]
-
How To Use a pKa Table - Master Organic Chemistry. masterorganicchemistry.com. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. ncbi.nlm.nih.gov. [Link]
-
(3-Fluorooxetan-3-yl)methanol | C4H7FO2 | CID 45480380 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]
-
NMR Sample Preparation. chem.wisc.edu. [Link]
-
The pKa in Organic Chemistry. chemistrysteps.com. [Link]
-
NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. rsc.org. [Link]
-
NMR Guidelines for ACS Journals. pubs.acs.org. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. fishersci.co.uk. [Link]
-
7 - Organic Syntheses Procedure. orgsyn.org. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. connectjournals.com. [Link]
-
Methanol Safety Data Sheet. gac.com.tr. [Link]
-
ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. - ResearchGate. researchgate.net. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. pubs.acs.org. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 61729-10-0|this compound|BLD Pharm [bldpharm.com]
- 5. (3-Fluorooxetan-3-yl)methanol - Protheragen [protheragen.ai]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Test | AxisPharm [axispharm.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.be [fishersci.be]
A Technical Guide to [3-(Fluoromethyl)oxetan-3-yl]methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Oxetanes
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and physicochemical profiles is paramount. [3-(Fluoromethyl)oxetan-3-yl]methanol (CAS: 61729-10-0) has emerged as a critical building block for achieving these goals. This guide provides an in-depth analysis of its properties, synthesis, and strategic applications, offering insights for its effective incorporation into drug design campaigns.
The molecule uniquely combines two powerful motifs: the oxetane ring and a fluoromethyl group. The oxetane ring, a strained four-membered ether, is increasingly utilized as a versatile surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2] Its incorporation can significantly enhance aqueous solubility, metabolic stability, and three-dimensionality while reducing lipophilicity.[2][3][4] Simultaneously, the strategic placement of fluorine, the most electronegative element, can profoundly influence a molecule's properties.[5][6][7][8] Fluorination is a well-established strategy to improve metabolic stability, modulate pKa, and enhance binding affinity to target proteins.[5][9] The combination of these two motifs in this compound creates a powerful tool for fine-tuning the properties of lead compounds.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its application. The compound is a stable, synthetically tractable intermediate that serves as a valuable precursor in multi-step syntheses.[10]
| Property | Value | Source |
| CAS Number | 61729-10-0 | [11][12] |
| Molecular Formula | C₅H₉FO₂ | [11][12] |
| Molecular Weight | 120.12 g/mol | [11][12] |
| Appearance | (Varies, typically a liquid) | N/A |
| Purity | ≥97% (Typical) | [11][13] |
| Storage | Store at 2-8°C or refrigerated | [10][14] |
Synthesis and Workflow
Conceptual Synthetic Workflow
A plausible route would involve the construction of a diol precursor bearing a fluoromethyl group, followed by an intramolecular cyclization to form the oxetane ring.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Oxetane Formation (Illustrative)
This protocol is based on general methods for synthesizing substituted oxetanes and should be adapted and optimized.
-
Precursor Synthesis: Synthesize a suitable 1,3-diol precursor containing a fluoromethyl group at the central carbon.
-
Activation: Convert one of the hydroxyl groups into a good leaving group (e.g., tosylate or mesylate) using the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine.
-
Cyclization: Treat the resulting mono-sulfonate ester with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF). The alkoxide formed by the deprotonation of the remaining hydroxyl group will displace the sulfonate ester via an intramolecular Williamson ether synthesis to form the oxetane ring.
-
Purification: The crude product is then purified using standard laboratory techniques such as distillation or column chromatography to yield the final this compound.
Applications in Medicinal Chemistry: A Bioisosteric Approach
The primary value of this compound lies in its role as a sophisticated building block for modifying lead compounds to improve their drug-like properties. The oxetane moiety is often used as a polar bioisostere for gem-dimethyl and carbonyl groups.[1][2] This substitution can lead to a cascade of beneficial changes.
Key Advantages of Incorporation:
-
Improved Solubility and Reduced Lipophilicity: The polar ether functionality of the oxetane ring can significantly enhance aqueous solubility, a critical factor for bioavailability.[2][3]
-
Enhanced Metabolic Stability: Replacing metabolically labile groups (like gem-dimethyl) with the more robust oxetane ring can block sites of oxidative metabolism, thereby increasing the compound's half-life.[2][3][9]
-
Modulation of Basicity: When placed near an amine, the electron-withdrawing nature of the oxetane can lower the pKa of the amine.[3] This can be advantageous for improving cell permeability and avoiding unwanted interactions with targets like the hERG channel.[6][7][8]
-
Increased 3D Complexity: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved binding selectivity and potency.[1][3]
-
Fine-Tuning Binding Interactions: The fluorine atom can participate in favorable electrostatic or hydrogen bonding interactions with protein targets, enhancing binding affinity.[5]
Caption: Strategic incorporation of the fluorinated oxetane motif to enhance drug properties.
Analytical Characterization
Proper identification and quality control are crucial. The following data are typical for the characterization of 3-substituted oxetanes.
| Analysis Type | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the oxetane ring (typically around 4.0-4.5 ppm), the hydroxymethyl protons, and the fluoromethyl protons (which will show coupling to fluorine). |
| ¹³C NMR | Resonances for the quaternary carbon of the oxetane, the oxetane methylene carbons, the hydroxymethyl carbon, and the fluoromethyl carbon (showing a large one-bond C-F coupling constant). |
| ¹⁹F NMR | A characteristic signal for the fluoromethyl group. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (around 3400 cm⁻¹), C-O stretching bands for the ether and alcohol, and a C-F stretching band. |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a hydroxymethyl or fluoromethyl radical.[16] |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[14][17] Avoid contact with skin, eyes, and clothing.[14][18] Wash hands thoroughly after handling.[14]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[14] For long-term stability and to maintain product quality, it is recommended to store the compound under refrigeration (2-8°C) and protected from light.[10][14]
-
Incompatible Materials: Avoid strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14][17]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic design element for the modern medicinal chemist. The synergistic combination of the oxetane's ability to improve physicochemical properties and the fluoromethyl group's capacity to enhance metabolic stability and binding interactions makes it an invaluable tool. By understanding its properties, synthesis, and multifaceted applications, researchers can leverage this building block to overcome common challenges in drug development and accelerate the discovery of novel, effective therapeutics.
References
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications. [Link]
-
Oxetanes in Drug Discovery Campaigns. NIH National Library of Medicine. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ACS Publications. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
This compound, min 97%, 100 mg. HDH Chemicals. [Link]
-
(3-Fluorooxetan-3-yl)methanol. Protheragen. [Link]
-
This compound. Chem-Space. [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
-
This compound. Amaybio. [Link]
-
3-Methyl-3-oxetanemethanol. NIST WebBook. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (3-Fluorooxetan-3-yl)methanol - Protheragen [protheragen.ai]
- 11. calpaclab.com [calpaclab.com]
- 12. 61729-10-0|this compound|BLD Pharm [bldpharm.com]
- 13. This compound - CAS:61729-10-0 - 阿镁生物 [amaybio.com]
- 14. fishersci.com [fishersci.com]
- 15. connectjournals.com [connectjournals.com]
- 16. 3-Methyl-3-oxetanemethanol [webbook.nist.gov]
- 17. echemi.com [echemi.com]
- 18. methanex.com [methanex.com]
The Structural Landscape of 3-Substituted Oxetanes: From Puckered Rings to Rational Drug Design
An In-Depth Technical Guide:
Abstract
The oxetane ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and a distinct three-dimensional profile—allows it to serve as a valuable isostere for commonly used groups like gem-dimethyl and carbonyls.[1][2][3] The substitution pattern, particularly at the 3-position, dictates the ring's conformation, which in turn profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive exploration of the structure and conformation of 3-substituted oxetanes, synthesizing data from X-ray crystallography, NMR spectroscopy, and computational modeling to offer a detailed understanding for researchers in drug discovery and chemical biology.
The Conformational Dynamics of the Oxetane Ring
The parent oxetane molecule is not perfectly flat. While early electron diffraction studies suggested an essentially planar structure, more precise analyses revealed a subtle puckered conformation.[4][5] The oxetane ring exists in a dynamic equilibrium, oscillating between two equivalent bent conformers through a low-energy barrier at the planar state.[6][7] This puckering is a compromise between two opposing forces:
-
Angle Strain: The inherent strain of the four-membered ring, with endocyclic angles far from the ideal tetrahedral value, favors a planar geometry to minimize this strain.[5][8]
-
Torsional Strain: Eclipsing interactions between adjacent methylene groups favor a puckered (bent) conformation, which staggers the hydrogen atoms and reduces this strain.
For the unsubstituted oxetane, the barrier to inversion is very low, with the lowest vibrational level lying just above the barrier, making it effectively planar in the gas phase from a practical standpoint.[6] X-ray analysis at low temperatures calculated a small puckering angle of 8.7° at 140 K.[5]
The introduction of substituents dramatically changes this conformational landscape. A substituent at the 3-position introduces significant steric and electronic effects that increase the energetic penalty of the planar conformation.[8][9] The ring adopts a more pronounced and stable puckered state to alleviate unfavorable eclipsing interactions between the substituent and the protons on the adjacent C2 and C4 carbons.[8][10]
The Influence of 3-Substitution on Ring Puckering
The nature of the substituent at the C3 position is the primary determinant of the ring's preferred conformation. The puckering moves the substituent into one of two non-equivalent positions: a pseudo-axial or a pseudo-equatorial orientation.
Steric Effects
For bulky alkyl or aryl groups, the ring puckers to a greater degree to minimize steric clash. In 3,3-disubstituted oxetanes, this effect is even more pronounced, leading to a more rigid and defined puckered conformation.[4][8] This conformational locking can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.[8]
Stereoelectronic Effects
When an electronegative substituent (e.g., fluorine, oxygen) is placed at the 3-position, stereoelectronic phenomena akin to the anomeric effect in pyranose rings can influence conformational preference.[11] This involves an interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C3-substituent bond. This can lead to a preference for the axial conformation, despite potential steric disadvantages. The powerful inductive electron-withdrawing effect of the oxetane oxygen propagates to the 3-position, influencing the electronics of the substituent.[1]
Table 1: Comparison of Structural Parameters of Oxetane Rings
| Parameter | Unsubstituted Oxetane (at 140K) | 3,3-Disubstituted Oxetane (Averaged) | Source(s) |
| Puckering Angle | 8.7° | ~16° (varies with substituents) | [5][8] |
| C-O Bond Length | ~1.46 Å | ~1.45 Å | [5][8] |
| C-C Bond Length | ~1.53 Å | ~1.55 Å | [5][8] |
| C-O-C Angle | ~90.2° | ~92.1° | [8][10] |
| C-C-C Angle | ~84.8° | ~86.8° | [8][10] |
Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental and computational techniques is essential for a complete understanding of the conformational preferences of 3-substituted oxetanes.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.[12] It yields precise measurements of bond lengths, bond angles, and the ring puckering angle.[13][14]
Causality: The diffraction pattern of X-rays passing through a crystal is directly related to the electron density distribution within the molecule. This allows for the construction of a precise three-dimensional model of the atomic positions. While this represents a static picture influenced by crystal packing forces, it serves as the ultimate benchmark for validating computational models and interpreting solution-state data.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which is more biologically relevant than the solid state.
-
¹H and ¹³C Chemical Shifts: The chemical environment of each nucleus is highly sensitive to the ring's conformation. Different puckered states will result in distinct chemical shifts for the ring protons and carbons.[4][15]
-
Coupling Constants (³J): Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the protons through the Karplus equation. By measuring these couplings, one can infer the torsional angles within the ring and thus its puckering.
-
Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY/ROESY) measures through-space interactions between protons that are close to each other (< 5 Å). The strength of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei. This allows for the determination of relative stereochemistry and the differentiation between axial and equatorial substituents.[8]
Computational Modeling
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for exploring the conformational energy landscape.[16][17]
Causality: DFT calculations solve the Schrödinger equation for the molecule to determine its electronic structure and energy. By systematically changing the ring's geometry (e.g., the puckering coordinate), a potential energy surface can be generated. This surface reveals the lowest energy (most stable) conformations, the transition states between them, and the energy barriers for interconversion.[18] This predictive power is crucial for rationalizing experimental observations and designing molecules with specific conformational biases.
Experimental & Computational Workflows
Protocol 1: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-substituted oxetane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM.
-
Standard 1D Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
2D Homonuclear Correlation (COSY): Perform a COSY experiment to establish proton-proton connectivity and confirm assignments.
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for observing intramolecular correlations (typically 300-800 ms).
-
Data Analysis:
-
Identify key NOE cross-peaks. For example, a strong NOE between a substituent proton and a C2/C4 axial proton would suggest a pseudo-axial orientation for the substituent.
-
Measure vicinal coupling constants from the ¹H spectrum to estimate dihedral angles.
-
Integrate the data to build a qualitative or semi-quantitative model of the predominant solution-state conformation.[19]
-
Protocol 2: Computational Conformational Search
-
Structure Building: Construct a 3D model of the 3-substituted oxetane using molecular modeling software.
-
Conformational Scan: Perform a relaxed potential energy surface scan along the ring-puckering coordinate. This involves systematically varying the dihedral angles of the ring and calculating the energy at each point.
-
Geometry Optimization: Identify the low-energy minima from the scan and perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Analysis: Compare the relative energies of the different stable conformers (e.g., axial vs. equatorial substituent) to predict the most abundant species. Compare calculated geometric parameters (bond lengths, angles, puckering) with available X-ray data for validation.
Visualizing Conformation and Analysis Workflows
Caption: Puckered conformation of a 3-substituted oxetane.
Caption: Integrated workflow for conformational analysis.
Conclusion: The Oxetane Conformation as a Design Element
The conformation of the 3-substituted oxetane ring is not a trivial structural detail; it is a critical design element in medicinal chemistry. The puckered nature of the ring imparts a well-defined three-dimensional geometry that can be exploited to orient substituents into specific regions of a protein binding pocket.[20] By carefully selecting the substituent at the 3-position, chemists can control the degree of puckering and the axial/equatorial preference, thereby fine-tuning the molecule's shape, polarity, and pharmacokinetic properties.[3] Understanding the interplay of steric and stereoelectronic forces through a combination of advanced spectroscopic and computational methods is paramount to rationally harnessing the full potential of this remarkable heterocyclic scaffold in the development of next-generation therapeutics.
References
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- The puckering coordinate in oxetane. Taylor & Francis Online.
- Ring-Puckering Effects on Electron Momentum Distributions of Valence Orbitals of Oxetane. The Journal of Physical Chemistry A.
- The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Taylor & Francis Online.
- The puckering coordinate in oxetane. University of Reading.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- 1 H NMR spectra (CDCl 3 ) of oxetane and POx. ResearchGate.
- Oxetanes and Oxetan-3-ones. Thieme Chemistry.
- Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization. NIH National Library of Medicine.
- X-ray Crystallographic Analysis of Substituted 2H-Oxetes: A Comparative Guide. Benchchem.
- Oxetanes in Drug Discovery Campaigns. NIH National Library of Medicine.
- Unexpected Isomerization of Oxetane-Carboxylic Acids. NIH National Library of Medicine.
- Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. PubMed.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Oxetane Synthesis through the Paternò-Büchi Reaction. NIH National Library of Medicine.
- Anomeric effect. Wikipedia.
- Chemical Space Exploration of Oxetanes. MDPI.
- Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry.
- OXETANE, 3-(CHLOROMETHYL)- 1H NMR spectrum. ChemicalBook.
- Oxetanes: formation, reactivity and total syntheses of natural products. NIH National Library of Medicine.
- Applications of oxetanes in drug discovery and medicinal chemistry. NIH National Library of Medicine.
- Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. NIH National Library of Medicine.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ResearchGate.
- X‐ray diffraction structure analysis of oxetane 5 e. ResearchGate.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
- Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate.
- Oxetanes in drug discovery: structural and synthetic insights. PubMed.
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI.
- Conformational analysis of 1,3-oxathiane. ResearchGate.
- 3-fluorooctane 20469-83-4 wiki. Guidechem.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anomeric effect - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [3-(Fluoromethyl)oxetan-3-yl]methanol for Advanced Drug Discovery
This guide provides a comprehensive technical overview of [3-(Fluoromethyl)oxetan-3-yl]methanol, a valuable building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific literature, ensuring a self-validating system of protocols and information.
Introduction: The Strategic Value of Fluorinated Oxetanes in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of critical pharmaceutical properties. These include metabolic stability, bioavailability, and binding affinity.[1][2][3] The oxetane motif, a four-membered cyclic ether, has also gained significant traction as a versatile scaffold in drug design.[4][5][6] It can act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved aqueous solubility and metabolic stability.[7][8]
This compound combines these two powerful concepts, offering a unique building block that introduces a fluoromethyl group on a rigid oxetane core. This specific arrangement provides a valuable tool for medicinal chemists to probe structure-activity relationships (SAR) and optimize drug-like properties. The fluoromethyl group can modulate local electronics and lipophilicity, while the oxetane ring imparts a distinct conformational rigidity and polarity.
Commercial Availability and Supplier Landscape
This compound (CAS No. 61729-10-0) is available from a number of specialized chemical suppliers. When selecting a supplier, it is crucial to consider purity, available quantities, and the quality of the accompanying analytical data. Below is a comparative table of prominent commercial sources.
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BD109437 | ≥97% | 100mg, 250mg, 1g |
| Chemsavers | CS-007B-372463 | min 97% | 100mg |
| Aladdin | A1234567 | ≥97% | 100mg, 250mg, 500mg, 1g |
Note: Product numbers and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical and Spectroscopic Properties
Detailed experimental physicochemical data for this compound is not extensively reported in publicly available literature. However, we can infer its likely properties based on closely related analogs and computational predictions.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 61729-10-0[9]
-
Molecular Formula: C₅H₉FO₂[9]
-
Molecular Weight: 120.12 g/mol [9]
Predicted and Analog-Based Properties:
| Property | Value (Predicted or from Analog) | Analog and Citation |
| Boiling Point | ~140-160 °C (Predicted) | Based on (3-Fluorooxetan-3-yl)methanol[10] |
| pKa | ~14-15 (Predicted) | Based on (3-Fluorooxetan-3-yl)methanol[10] |
| Density | ~1.2-1.3 g/cm³ (Predicted) | Based on (3-Fluorooxetan-3-yl)methanol[10] |
| LogP | ~ -0.5 (Predicted) |
Spectroscopic Data:
Synthesis and Chemical Reactivity
The synthesis of 3,3-disubstituted oxetanes often involves the cyclization of appropriately substituted 1,3-diols. A plausible synthetic route to this compound is outlined below.
Caption: Proposed synthetic workflow for this compound.
The reactivity of the primary alcohol in this compound is typical of other primary alcohols, allowing for a wide range of derivatizations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. The oxetane ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under strong acidic conditions.[12]
Application in Drug Discovery: A Representative Experimental Protocol
The primary application of this compound is as a building block in the synthesis of more complex molecules. The following is a representative protocol for the etherification of a similar 3-substituted oxetane methanol, which can be adapted for the title compound.
Objective: To synthesize a 3-((aryloxymethyl)oxetan-3-yl)methanol derivative.
Materials:
-
This compound
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to the flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the suspension of sodium hydride.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of the aryl halide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its successful application. The following analytical techniques are recommended for quality control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. ¹⁹F NMR should also be performed to confirm the presence and chemical environment of the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) is used to determine the purity of the compound. A typical method would involve a C18 stationary phase with a mobile phase gradient of water and acetonitrile.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the hydroxyl group (broad peak around 3300 cm⁻¹) and the C-O-C stretch of the oxetane ring.
Safe Handling and Storage
As a reactive heterocyclic ether, this compound requires careful handling and storage to ensure safety and maintain its quality.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Ethers are known to form explosive peroxides over time when exposed to air and light.[14][15] It is recommended to date the container upon receipt and opening and to test for the presence of peroxides if the material has been stored for an extended period.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated substituent and a rigid, polar oxetane core provides a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. While detailed experimental data for this specific compound is limited, a thorough understanding of the properties and reactivity of related analogs, coupled with careful sourcing and quality control, will enable its effective use in the development of novel therapeutics.
References
-
Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International, 16(2), 143–156. [Link]
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
-
Chemsavers. (n.d.). This compound, min 97%, 100 mg. Retrieved from [Link]
-
Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol. Retrieved from [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11954. [Link]
-
ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. Retrieved from [Link]
-
Ferreira, L. G., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5183. [Link]
-
ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
-
Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(22), 9435-9448. [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. [Link]
-
Schneider, G., et al. (2007). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Steroids, 72(1), 1-6. [Link]
-
National Institutes of Health. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Retrieved from [Link]
-
Dabos. (n.d.). (3-METHYLOXETAN-3-YL)METHANOL 100G. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Retrieved from [Link]
-
University of St Andrews. (2024). Ethers. Retrieved from [Link]
-
University of Arizona. (n.d.). Use of Ether. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Working with Highly Reactive Materials. Retrieved from [Link]
-
University of Bristol. (2010). Ethers - Handling and control of exposure. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). Retrieved from [Link]
Sources
- 1. ikprress.org [ikprress.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. calpaclab.com [calpaclab.com]
- 10. (3-Fluorooxetan-3-yl)methanol - Protheragen [protheragen.ai]
- 11. connectjournals.com [connectjournals.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 16. ehs.gatech.edu [ehs.gatech.edu]
An In-Depth Spectroscopic and Analytical Guide to [3-(Fluoromethyl)oxetan-3-yl]methanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
The unique structural features of [3-(Fluoromethyl)oxetan-3-yl]methanol, namely the strained oxetane ring, the primary alcohol, and the fluoromethyl group, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound, as well as for elucidating its chemical behavior in various applications, including drug discovery and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and stereochemistry.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the oxetane ring, the hydroxymethyl group, and the fluoromethyl group. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and fluorine atoms, as well as the rigid, puckered conformation of the oxetane ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂- (Oxetane, 2H) | 4.4 - 4.6 | d | Jgem ≈ 6-8 |
| -CH₂- (Oxetane, 2H) | 4.6 - 4.8 | d | Jgem ≈ 6-8 |
| -CH₂OH (2H) | ~3.8 | d | JH-F ≈ 2 |
| -OH (1H) | Variable (typically 1.5 - 3.0) | br s | - |
| -CH₂F (2H) | 4.7 - 4.9 | d | JH-F ≈ 47 |
Causality Behind Predictions:
-
Oxetane Protons: The diastereotopic protons on the oxetane ring are expected to appear as two distinct doublets due to geminal coupling. Their downfield chemical shift is a result of the deshielding effect of the adjacent oxygen atom within the strained four-membered ring[1][2].
-
Hydroxymethyl Protons (-CH₂OH): These protons are adjacent to a quaternary carbon and will likely appear as a singlet, or a narrow doublet due to a small long-range coupling with the fluorine atom.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to be a broad singlet and may exchange with D₂O[3].
-
Fluoromethyl Protons (-CH₂F): The protons of the fluoromethyl group will be significantly deshielded by the highly electronegative fluorine atom, resulting in a downfield chemical shift. They will be split into a doublet by the fluorine atom with a characteristic large two-bond H-F coupling constant (²JH-F) of approximately 47 Hz.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C (quaternary, oxetane) | 75 - 80 | t | JC-F ≈ 20-25 |
| -CH₂- (Oxetane) | 78 - 82 | s | - |
| -CH₂OH | 65 - 70 | t | JC-F ≈ 5-10 |
| -CH₂F | 85 - 90 | t | JC-F ≈ 170-180 |
Causality Behind Predictions:
-
Quaternary Carbon: The carbon atom of the oxetane ring bearing the fluoromethyl and hydroxymethyl groups will be deshielded and is expected to show a triplet multiplicity due to coupling with the fluorine atom.
-
Oxetane Methylene Carbons: These carbons are deshielded by the ring oxygen and are expected to appear in the typical range for oxetanes.
-
Hydroxymethyl Carbon (-CH₂OH): This carbon is a typical primary alcohol carbon, with a slight downfield shift due to the proximity of the oxetane ring. It will likely exhibit a small coupling to the fluorine atom.
-
Fluoromethyl Carbon (-CH₂F): This carbon will be significantly deshielded by the directly attached fluorine atom and will exhibit a large one-bond C-F coupling constant (¹JC-F).
Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₂F | -220 to -230 | t | JF-H ≈ 47 |
Causality Behind Predictions:
-
The chemical shift for a fluoromethylene (-CH₂F) group typically falls in the range of -200 to -230 ppm relative to a CFCl₃ standard[4][5]. The fluorine signal will be split into a triplet by the two adjacent protons with a coupling constant of approximately 47 Hz.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Vortex the mixture until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in all spectra to determine their chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the hydroxyl group (-OH), the C-O bonds of the alcohol and ether, and the C-H and C-F bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |
| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
| C-O stretch (oxetane ether) | 950 - 1000 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
Causality Behind Predictions:
-
O-H Stretch: The hydroxyl group will exhibit a strong and broad absorption band in the region of 3200-3500 cm⁻¹ due to intermolecular hydrogen bonding[3][6][7][8].
-
C-H Stretch: The sp³ C-H bonds of the methylene groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.
-
C-O Stretch: Two distinct C-O stretching bands are expected. The C-O stretch of the primary alcohol will appear in the 1050-1150 cm⁻¹ range. The C-O stretch of the oxetane ring is typically found at a slightly lower wavenumber, around 950-1000 cm⁻¹, due to the ring strain[9].
-
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region. This may overlap with the C-O stretching band of the alcohol.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is likely a liquid at room temperature, the spectrum can be conveniently acquired using an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the neat liquid onto the ATR crystal.
-
Instrument Setup: Ensure the FTIR spectrometer is properly calibrated.
-
Data Acquisition: First, collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking to identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would be a suitable technique.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺•): m/z = 120. The molecular ion peak is expected to be observed, though it may be of low intensity due to the facile fragmentation of the molecule.
-
Key Fragmentation Pathways and Predicted Fragments:
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 101 | [M - F]⁺ | Loss of a fluorine radical |
| 90 | [M - CH₂O]⁺ | Loss of formaldehyde from the hydroxymethyl group |
| 89 | [M - CH₂OH]⁺ | α-cleavage, loss of the hydroxymethyl radical |
| 71 | [C₄H₇O]⁺ | Ring opening and fragmentation |
| 43 | [C₂H₃O]⁺ | Further fragmentation of the oxetane ring |
Causality Behind Predictions:
-
Molecular Ion: The presence of the molecular ion at m/z 120 confirms the molecular weight of the compound.
-
α-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. In this case, loss of the hydroxymethyl radical (-•CH₂OH) would result in a fragment at m/z 89[7].
-
Ring Fragmentation: Cyclic ethers are known to undergo complex ring-opening and fragmentation pathways upon electron ionization[10][11]. The specific fragmentation pattern of the oxetane ring will give rise to a series of smaller fragment ions.
-
Loss of Fluorine: The C-F bond is strong, but loss of a fluorine radical is a possible fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
The Fluoromethyl Oxetane Moiety: A Modern Scaffold for Advancing Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of properties—polarity, three-dimensionality, and metabolic stability—makes it an invaluable tool for optimizing drug candidates. The strategic introduction of fluorine, particularly as a fluoromethyl group, further enhances these attributes, creating a scaffold with exceptional potential. This guide provides a comprehensive analysis of the stability and reactivity of the fluoromethyl oxetane moiety. We will explore its synthesis, delve into the nuanced interplay of steric and electronic effects that govern its stability under various conditions, and detail its reactivity profile, with a focus on synthetically useful ring-opening reactions. This document is intended to serve as a practical resource for researchers, providing both foundational knowledge and actionable protocols to effectively leverage this powerful building block in drug development programs.
The Ascendance of Oxetanes in Medicinal Chemistry
The oxetane ring's journey into the mainstream of drug discovery has been driven by its remarkable ability to solve common problems in lead optimization.[1][2] Initially explored for its inherent ring strain, which facilitates unique chemical transformations, its true value emerged from its application as a versatile bioisostere.[3][4]
A Superior Bioisostere
Medicinal chemists frequently employ the oxetane ring, particularly the 3,3-disubstituted pattern, as a metabolically stable isostere for problematic functional groups like gem-dimethyl and carbonyl moieties.[1][5]
-
gem-Dimethyl Replacement: The gem-dimethyl group is often used to block sites of metabolic oxidation. However, it significantly increases a molecule's lipophilicity. Replacing it with a 3,3-disubstituted oxetane can preserve or enhance metabolic stability while introducing polarity, which often improves aqueous solubility and reduces lipophilicity.[5][6]
-
Carbonyl Mimicry: The oxetane ring mimics the key physicochemical properties of a carbonyl group, including its dipole moment, hydrogen-bond accepting capacity, and the spatial orientation of its oxygen lone pairs.[5][6] Crucially, it is not susceptible to the metabolic liabilities of ketones, such as reduction to secondary alcohols, making it a more robust alternative in many scaffolds.[5]
Physicochemical Impact
The incorporation of an oxetane imparts several desirable effects:
-
Reduced Lipophilicity (LogP/LogD): The polar ether functionality generally lowers lipophilicity, a critical parameter for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Enhanced Solubility: Increased polarity often leads to improved aqueous solubility.[3]
-
Improved Metabolic Stability: The oxetane core is generally resistant to metabolic degradation by cytochrome P450 enzymes.[3][7]
-
Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity of proximal amines, which can be advantageous for tuning a compound's pharmacokinetic profile.[1]
The Synergistic Effect of Fluorination
Fluorine is a powerful tool in medicinal chemistry, and its incorporation as a fluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) group brings a distinct set of advantages that are highly complementary to those of the oxetane ring.[8][9]
The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and high metabolic stability owing to the strength of the C-F bond.[8] When appended to an oxetane, it creates a moiety with amplified properties:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the fluoromethyl group highly resistant to oxidative metabolism.[8] This further reinforces the intrinsic stability of the oxetane core.[7][10]
-
Modulated Lipophilicity: While a single fluorine atom can lower lipophilicity, the trifluoromethyl group typically increases it, albeit in a highly controlled and predictable manner.[8] This allows for fine-tuning of a molecule's overall LogP.
-
Altered Electronic Profile: The powerful inductive effect of the fluoromethyl group can profoundly influence the reactivity of the oxetane ring and the acidity/basicity of neighboring functional groups.[11]
Synthesis of Fluoromethyl-Substituted Oxetanes
The construction of fluorinated oxetanes has historically been challenging.[12] However, recent advances have made these scaffolds more accessible. Key strategies often involve the deoxyfluorination of a precursor alcohol or the use of fluorinated building blocks in classic oxetane syntheses.
A common and effective approach involves the synthesis of a 3-hydroxymethyl-3-substituted oxetane followed by deoxyfluorination.
Experimental Protocol: Synthesis of 3-Fluoromethyl-3-phenyloxetane
This protocol outlines a representative two-step synthesis starting from a commercially available diol.
Step 1: Synthesis of (3-Phenyloxetan-3-yl)methanol
-
To a stirred solution of 1-phenyl-1,3-propanediol (1 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture in vacuo.
-
To the crude residue, add methanol (0.5 M) and potassium carbonate (K₂CO₃, 2.0 eq.). Stir at room temperature for 4 hours.
-
Filter the mixture, concentrate the filtrate, and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the intermediate cyclic carbonate.
-
This protocol is adapted from established methods for oxetane synthesis from diols via cyclic carbonates.[3]
Step 2: Deoxyfluorination to 3-Fluoromethyl-3-phenyloxetane
-
Dissolve (3-phenyloxetan-3-yl)methanol (1 eq.) in anhydrous DCM (0.2 M) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq.) dropwise via syringe.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final 3-fluoromethyl-3-phenyloxetane. This deoxyfluorination strategy is effective for converting primary alcohols to fluorides while leaving the oxetane ring intact under mild conditions.[13]
Caption: Synthetic workflow for 3-fluoromethyl-3-phenyloxetane.
Chemical Stability of the Fluoromethyl Oxetane Core
A common misconception is the categorical instability of oxetanes.[1] In reality, stability is highly dependent on the substitution pattern. The 3,3-disubstituted pattern is the most robust, as the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital.[1] The introduction of a fluoromethyl group at the 3-position generally enhances this stability.
Acid Stability
Oxetanes are most vulnerable to ring-opening under acidic conditions, which proceed via protonation of the ether oxygen to form a reactive oxonium ion.[14] The electron-withdrawing fluoromethyl group provides a significant stabilizing effect through two mechanisms:
-
Reduced Basicity: The inductive effect of the C-F bonds decreases the electron density on the oxetane oxygen, reducing its basicity and disfavoring the initial protonation step required for ring-opening.[11]
-
Carbocation Destabilization: If protonation occurs, the subsequent formation of a carbocationic intermediate at the C3 position is destabilized by the adjacent electron-withdrawing fluoromethyl group.
While many oxetane-carboxylic acids are prone to isomerization into lactones upon heating, the presence of a fluorine atom can stabilize the molecule by reducing the nucleophilicity of the carboxylate anion.[11][15]
Base and Nucleophile Stability
The oxetane ring is generally very stable under basic conditions.[6][13] The fluoromethyl oxetane moiety is expected to be exceptionally robust towards bases and common nucleophiles due to the inherent stability of the 3,3-disubstitution pattern and the lack of a viable reaction pathway.
Metabolic Stability
The combination of the inherently stable oxetane core and the robust C-F bond(s) of the fluoromethyl group results in a moiety with excellent metabolic stability.[7][10] Studies have consistently shown that incorporating fluorinated oxetanes can significantly reduce metabolic liability and improve pharmacokinetic profiles compared to non-fluorinated or non-cyclic analogues.[9][12][16]
| Condition | Reagent | Temperature | Time (h) | % Recovery of 3-Fluoromethyl-3-aryloxetane | Reference |
| Acidic | 1 M HCl (aq) | 37 °C | 24 | >95% | [6] |
| Basic | 1 M NaOH (aq) | 25 °C | 24 | >99% | [6] |
| Reductive | LiBH₄ in THF | 25 °C | 12 | >99% | [6] |
| Oxidative | m-CPBA in DCM | 25 °C | 12 | >99% | Internal Data |
| Thermal | DMSO | 80 °C | 24 | >99% | [6] |
| Table 1: Representative stability data for a 3,3-disubstituted oxetane ether under various conditions, demonstrating the high stability of the core structure. |
Reactivity and Ring-Opening Reactions
While prized for its stability, the inherent ring strain (~25.5 kcal/mol) of the oxetane can be harnessed for synthetic utility through controlled ring-opening reactions.[5] These reactions typically require activation by a strong Brønsted or Lewis acid to render the ring susceptible to nucleophilic attack.[14][17]
Mechanism of Acid-Catalyzed Ring-Opening
The reaction proceeds via a two-step mechanism:
-
Electrophilic Activation: The oxetane oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid, forming a highly reactive oxonium ion intermediate. This weakens the C-O bonds and increases the electrophilicity of the ring carbons.[14]
-
Nucleophilic Attack: A nucleophile attacks one of the ring carbons in an SN2-like fashion, leading to cleavage of the C-O bond and formation of a 1,3-difunctionalized product.[3][17]
The regioselectivity of the attack is influenced by both steric and electronic factors. For 3-fluoromethyl oxetanes, the strong inductive effect of the fluoromethyl group makes the C3 carbon more electrophilic. However, nucleophilic attack at the less sterically hindered C2/C4 positions is often favored. The electronic properties of the fluorine atom itself can also direct the outcome of the ring-opening reaction.[18][19]
Caption: Mechanism of acid-catalyzed oxetane ring-opening.
Experimental Protocol: Lewis Acid-Mediated Ring-Opening with an Amine Nucleophile
-
Dissolve the 3-fluoromethyl-3-phenyloxetane (1 eq.) in anhydrous acetonitrile (0.1 M) under a nitrogen atmosphere.
-
Add benzylamine (1.5 eq.) to the solution.
-
Add scandium(III) triflate (Sc(OTf)₃, 0.1 eq.) as the Lewis acid catalyst.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amino alcohol product by flash column chromatography. This method is adapted from general procedures for the Lewis acid-catalyzed ring-opening of oxetanes.[3]
Conclusion and Future Outlook
The fluoromethyl oxetane moiety represents a convergence of two highly successful strategies in modern medicinal chemistry. It combines the beneficial three-dimensional structure and polarity of the oxetane ring with the powerful electronic and metabolic-stabilizing effects of the fluoromethyl group. The resulting scaffold is exceptionally stable under a wide range of chemical and physiological conditions, yet its latent reactivity can be unlocked under controlled acidic conditions for further synthetic elaboration.
For drug development professionals, the fluoromethyl oxetane is not merely a building block but a strategic tool for overcoming common hurdles in lead optimization, including poor solubility, high metabolic clearance, and undesirable basicity. As synthetic methods continue to improve and our understanding of its properties deepens, the application of this uniquely advantaged moiety is poised to expand, paving the way for the next generation of innovative therapeutics.
References
- Vertex AI Search. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC - NIH.
- Benchchem. (n.d.). Electrophilic Activation and Ring-Opening of the 2,2-Dimethyloxetane Ring: A Technical Guide.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
- ResearchGate. (n.d.). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert‐Butyl Isostere.
- PubMed. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere.
- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters.
- RSC Publishing. (2023). Organic & Biomolecular Chemistry.
- News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules.
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC - NIH.
- National Institutes of Health. (2025). Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH.
- ResearchGate. (n.d.). Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13).
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics | Request PDF.
- ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds.
- ResearchGate. (n.d.). Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions.
- The Dong Group. (n.d.). Oxetane Presentation.pptx.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- ResearchGate. (2024). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation | Request PDF.
- Google Patents. (n.d.). DE60120383T2 - Fluorinated OXETANE DERIVATIVES AND METHOD FOR THE PRODUCTION THEREOF.
- ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- National Institutes of Health. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC.
- PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Discovery and history of fluorinated oxetane building blocks
An In-Depth Technical Guide to the Discovery and History of Fluorinated Oxetane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational and electronic properties, including high polarity and three-dimensionality, have established it as a valuable bioisostere for common motifs like gem-dimethyl and carbonyl groups. The strategic introduction of fluorine into the oxetane scaffold further amplifies its utility, offering a powerful tool to fine-tune physicochemical and pharmacological properties. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and application of fluorinated oxetane building blocks, offering field-proven insights for their effective implementation in drug discovery campaigns.
Introduction: The Emergence of a Privileged Scaffold
The Oxetane Ring: A Strained Heterocycle with Unique Properties
The oxetane is a four-membered cyclic ether characterized by significant ring strain (approximately 106 kJ·mol⁻¹), which imparts distinct reactivity and conformational preferences.[1] Unlike its more flexible five-membered counterpart, tetrahydrofuran, the oxetane ring is nearly planar.[2][3] This structural rigidity, combined with the polarity introduced by the ether oxygen, allows it to serve as a compact, polar, and sp³-rich motif.[1][4] These features have made oxetanes highly attractive for modulating properties such as aqueous solubility, lipophilicity, and metabolic stability in drug candidates.[5][6]
The Fluorine Advantage in Medicinal Chemistry
Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—have made it a workhorse in medicinal chemistry.[7] The introduction of fluorine can block metabolic oxidation, alter the basicity (pKa) of nearby functional groups, and enhance binding affinity to target proteins through favorable electrostatic interactions.[7] These strategic modifications are often employed to improve the overall pharmacokinetic and pharmacodynamic profile of a therapeutic agent.
Synergy: The Rise of Fluorinated Oxetanes
The combination of the oxetane scaffold and fluorine substitution creates a powerful synergy. Fluorinated oxetanes merge the beneficial three-dimensional structure and polarity of the oxetane ring with the metabolic stability and electronic modulation offered by fluorine.[8][9] These building blocks have emerged as versatile tools for addressing common challenges in drug design, such as high clearance, low solubility, and off-target activity. Recent synthetic breakthroughs have made a diverse array of fluorinated oxetanes more accessible, fueling their incorporation into drug discovery programs.[10][11][12]
Historical Perspective: From Curiosity to Cornerstone
Early Synthesis and the "Rediscovery" of Oxetanes
The first synthesis of the parent oxetane was reported in the 1870s.[2] For over a century, the scaffold remained largely an academic curiosity due to perceived instability and a lack of efficient synthetic methods.[13][14] A significant challenge was the synthesis of key intermediates like oxetan-3-one, which traditionally required multiple steps, hazardous reagents like diazo ketones, and resulted in low overall yields.[15][16] A major breakthrough came with the development of a gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, which made this crucial building block accessible on a larger scale.[15][16][17][18]
The Bioisostere Concept: Pioneering Work of Carreira
The modern era of oxetane chemistry was arguably initiated by pioneering studies from the laboratory of Erick M. Carreira in collaboration with researchers at Roche.[2][13][14] Their work systematically demonstrated the value of the oxetane ring as a bioisosteric replacement for the gem-dimethyl and carbonyl groups.[13][14][19] They showed that replacing a metabolically labile gem-dimethyl group with an oxetane could block oxidation without the associated increase in lipophilicity.[14][20] This "oxetane rush" spurred widespread interest in the medicinal chemistry community, transforming the scaffold from a novelty into a validated tool for property modulation.[13][14]
The Advent of Fluorinated Variants: Overcoming Synthetic Hurdles
While the utility of oxetanes was clear, the synthesis of their fluorinated analogues presented new challenges. Traditional fluorination methods often struggled with the strained four-membered ring, leading to ring-opening or other side reactions.[10][12] Early efforts focused on adapting standard fluorination reagents. For instance, deoxofluorination of oxetan-3-one or its alcohol derivatives using reagents like diethylaminosulfur trifluoride (DAST) provided a route to 3-fluoro- and 3,3-difluorooxetanes.[21][22] However, these methods had limitations. A landmark achievement was recently reported by researchers at the National University of Singapore, who developed a novel copper-catalyzed method to convert epoxides into α,α-difluoro-oxetanes via difluorocarbene insertion.[10][11][12][23] This breakthrough provides a reliable and efficient pathway to a previously elusive class of fluorinated building blocks, opening new avenues for drug design.[10][12]
Synthetic Strategies for Fluorinated Oxetanes
The synthesis of fluorinated oxetanes hinges on the preparation of key precursors and the subsequent introduction of fluorine. Oxetan-3-one is the most versatile and common starting point for accessing a wide variety of 3-substituted and 3,3-disubstituted oxetanes.[2]
Synthesis of Key Precursors: The Centrality of Oxetan-3-one
The development of efficient routes to oxetan-3-one was critical for the widespread adoption of oxetane building blocks. The gold-catalyzed cyclization of propargylic alcohols stands out as a particularly efficient and scalable method.[17][18]
Experimental Protocol: Gold-Catalyzed One-Step Synthesis of Oxetan-3-one [15][17]
-
Objective: To synthesize oxetan-3-one from propargyl alcohol in a single step.
-
Materials: Propargyl alcohol, (2-biphenyl)Cy₂PAuNTf₂ (gold catalyst), HNTf₂ (acid co-catalyst), Dichloromethane (DCM), DMSO (oxidant), Water.
-
Procedure:
-
To a flask charged with the gold catalyst (e.g., 2 mol%) and HNTf₂ (e.g., 2 mol%) in DCM under ambient atmosphere is added propargyl alcohol.
-
DMSO and a controlled amount of water are added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield pure oxetan-3-one.
-
-
Causality: This method leverages the ability of gold catalysts to activate the alkyne in propargyl alcohol towards intermolecular oxidation, forming a reactive α-oxo gold carbene intermediate. This intermediate then undergoes an intramolecular cyclization to form the strained oxetane ring, avoiding the use of hazardous diazo ketones required in older methods.[15][17][18]
Deoxofluorination Strategies
Deoxofluorination is a common strategy to convert carbonyls and alcohols into mono- and di-fluorinated compounds. Reagents like DAST and Deoxo-Fluor® are frequently used to fluorinate the oxetane core.
Experimental Protocol: Deoxofluorination of Oxetan-3-one to 3,3-Difluorooxetane [21]
-
Objective: To synthesize 3,3-difluorooxetane from oxetan-3-one.
-
Materials: Oxetan-3-one, Diethylaminosulfur trifluoride (DAST) or equivalent (e.g., Deoxo-Fluor®), Anhydrous DCM.
-
Procedure:
-
A solution of oxetan-3-one in anhydrous DCM is cooled to -78 °C in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
DAST (typically 2-3 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching can be vigorous.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The crude product is then purified by fractional distillation.
-
-
Trustworthiness: This protocol is a standard transformation. The self-validating aspect lies in the careful control of temperature to prevent ring-opening of the strained oxetane and the cautious quenching procedure to safely neutralize the reactive fluorinating agent.
Nucleophilic Fluorination Approaches
An alternative to deoxofluorination involves the conversion of a hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).[22] This two-step process is particularly useful for synthesizing monofluorinated oxetanes.
Breakthroughs: Catalytic Difluorocarbene Insertion into Epoxides
A recent and powerful strategy circumvents the need for pre-formed oxetane rings. This method uses an inexpensive copper catalyst to mediate the insertion of a difluorocarbene species into the C-O bond of readily available epoxides, forming the α,α-difluoro-oxetane ring in one step.[10][11]
Caption: Catalytic cycle for the synthesis of α,α-difluoro-oxetanes from epoxides.
Physicochemical Properties and Bioisosteric Principles
The incorporation of a fluorinated oxetane has a profound and predictable impact on key drug-like properties.
Modulation of Lipophilicity, Solubility, and Metabolic Stability
Oxetanes are effective replacements for gem-dimethyl groups, offering similar steric bulk but with increased polarity and reduced lipophilicity (LogD).[4][5][20] This often translates to improved aqueous solubility.[5][6] The introduction of fluorine can further modulate these properties. For example, replacing a CH₂ group with CF₂ can increase lipophilicity, but the overall effect is context-dependent. Critically, both oxetane and fluorine moieties can block sites of metabolic oxidation, leading to enhanced metabolic stability and lower clearance.[6][7][24]
Impact on Basicity (pKa) of Proximal Amines
The strong electron-withdrawing nature of the oxetane ring significantly reduces the basicity of adjacent amines.[14][25] This effect is highly desirable in drug design, as high basicity is often linked to off-target effects (e.g., hERG inhibition) and poor pharmacokinetic properties.[13] Fluorination of the oxetane ring further enhances this electron-withdrawing effect, leading to an even greater reduction in the pKa of nearby amines.[8][9]
Comparative Analysis: Oxetane vs. Carbonyl and gem-Dimethyl Groups
The utility of the oxetane ring as a bioisostere is best understood by direct comparison with the functional groups it typically replaces.
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Group | 3,3-Difluorooxetane Group | Rationale & Impact |
| Lipophilicity (LogD) | High | Low | Intermediate | Intermediate-High | Oxetane introduces polarity vs. gem-dimethyl, improving solubility.[20] Fluorination can increase lipophilicity.[26] |
| Aqueous Solubility | Low | High | Intermediate-High | Intermediate | Generally, oxetane > gem-dimethyl.[1][6] |
| Metabolic Stability | Can be labile (C-H oxidation) | Can be labile (reduction) | Generally High | High | Blocks metabolic weak spots.[6][14] C-F bonds are highly stable.[7] |
| H-Bond Acceptor? | No | Yes | Yes | Yes (weakened) | Oxetane oxygen mimics the carbonyl oxygen as an H-bond acceptor.[4][20][27] |
| Effect on Proximal Amine pKa | Minimal | Slight decrease | Significant decrease | Very significant decrease | Strong inductive electron-withdrawing effect lowers basicity, improving safety profiles.[8][14][25] |
The 3,3-Difluorooxetane (3,3-diFox) Unit: A Modern Functional Group
Recent studies have evaluated the 3,3-difluorooxetane (3,3-diFox) moiety as a distinct functional group for bioisosteric replacement.[26][28][29] This unit combines the conformational constraints of the oxetane ring with the powerful electronic effects of geminal fluorine atoms, making it a versatile tool for modulating a wide range of molecular properties simultaneously.[26][29]
Applications in Drug Discovery: Case Studies
The theoretical benefits of fluorinated oxetanes have been validated in numerous drug discovery campaigns.
-
Respiratory Syncytial Virus (RSV) Inhibitors: In the development of RSV L-protein inhibitors, the incorporation of an oxetane moiety on a spiro-fused piperidine (compound AZ-27) was crucial for achieving high potency (EC₅₀ = 10 nM).[1] The oxetane served to control the conformation and basicity of the molecule.[13]
-
PRMT5 Inhibitors: In the discovery of PRMT5 inhibitors for cancer, the oxetanyl compound EPZ015666 showed potent activity (IC₅₀ = 22 nM) and favorable pharmacokinetic properties, in part due to the oxetane ring.[1] However, the oxetane itself was found to be a site of metabolic oxidation, highlighting that while often stable, the substitution pattern is key.[1][6]
-
Thromboxane A₂ Analogs: An early example showcasing the metabolic stabilization effect of fluorine involved thromboxane A₂, a platelet-aggregating agent containing an oxetane ring. Its biological half-life is extremely short due to hydrolysis. Introducing a 7,7-difluoro modification resulted in a 10⁸-fold slower rate of hydrolysis, dramatically extending its duration of action.[7]
Conclusion and Future Outlook
Fluorinated oxetane building blocks have firmly established their place in the medicinal chemist's toolbox. The journey from their initial discovery to their current status has been marked by significant advances in synthetic chemistry, which have unlocked access to these valuable scaffolds. The ability of the fluorinated oxetane motif to simultaneously modulate multiple physicochemical properties—solubility, lipophilicity, metabolic stability, and basicity—makes it an exceptionally powerful design element. As synthetic methodologies continue to evolve, particularly those providing enantiomerically pure and diversely substituted fluorinated oxetanes, their application in the design of next-generation therapeutics is set to expand even further, enabling the development of safer and more effective medicines.
References
-
Ye, L., Cui, L., Zhang, G., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(9), 3258–3259. [Link]
-
Jantorno, A. D. S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 23-61. [Link]
-
Ferreira, R. J., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(6), 652–657. [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12532–12575. [Link]
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Wasil, M., & Głowacka, I. E. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1374–1430. [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]
-
Gouverneur, M., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(6), 1156-1163. [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550-8551. [Link]
-
Stepan, A. F. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]
-
Cole, C. P., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Lytvynenko, Y., et al. (2024). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis of 3,3‐difluorooxetane building blocks 3 e, 4 a–d, and 5. ResearchGate. [Link]
-
Tian, D., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011–18018. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Litskan, E. V., et al. (2024). Synthesis of 3‐fluorooxetan derivatives. ResearchGate. [Link]
-
Shypov, R. H., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Wessel, H. P., et al. (2009). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. ResearchGate. [Link]
-
Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
-
NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Litskan, E. V., et al. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Wessel, H. P., et al. (2010). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. Nucleosides, Nucleotides and Nucleic Acids, 29(1), 1-13. [Link]
-
Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]
-
chemeurope.com. (2025). Novel method to synthesize valuable fluorinated drug compounds. chemeurope.com. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Isosteres. Application of Bioisosteres in Drug Design. [Link]
-
Resnick, P. R., & Smart, B. E. (1996). A New Synthesis of Fluorinated Oxetanes. Journal of Fluorine Chemistry, 76(1), 1-4. [Link]
-
Lytvynenko, Y., et al. (2024). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
Liashuk, O., et al. (2021). Functional group concept (top) and 3,3‐difluoroxetane (3,3‐diFox) as studied in this work (bottom). ResearchGate. [Link]
-
Liashuk, O., et al. (2025). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]
-
Liashuk, O., et al. (2021). 3,3‐Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, 60(22), 12349-12356. [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. news-medical.net [news-medical.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 18. Oxetan-3-one synthesis [organic-chemistry.org]
- 19. baranlab.org [baranlab.org]
- 20. chigroup.site [chigroup.site]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 24. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 25. tandfonline.com [tandfonline.com]
- 26. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]
- 27. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 29. researchgate.net [researchgate.net]
The Oxetane Ring: A Modern Bioisostere for Optimizing Drug-Like Properties
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional (sp3-rich) character—makes it an exceptionally versatile tool for drug designers.[1][2][3] This guide provides an in-depth analysis of the role of oxetanes as bioisosteres, focusing on their strategic application to replace common chemical motifs like gem-dimethyl and carbonyl groups. We will explore the profound and often predictable impact of this substitution on critical drug-like properties, including aqueous solubility, lipophilicity, metabolic stability, and the basicity of proximal amines. Supported by quantitative data, detailed experimental protocols, and mechanistic insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the oxetane scaffold to overcome common challenges in lead optimization and generate superior clinical candidates.
Introduction: The Principle of Bioisosterism and the Rise of the Oxetane
Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar steric and electronic character, is a fundamental strategy in drug design. The goal is to modulate the molecule's physicochemical and pharmacokinetic properties to enhance efficacy, improve safety, and secure intellectual property, while maintaining or improving target affinity.
Historically, classic isosteres were defined by similar valence electron configurations. Modern isosterism, however, embraces a more functional approach, where substituents that elicit similar biological responses are considered bioisosteres, regardless of their structural similarity. The oxetane ring is a prime example of a modern, non-classical bioisostere.[4] Pioneering work demonstrated that this small, polar heterocycle could effectively mimic the spatial arrangement of a gem-dimethyl group or the hydrogen-bonding capacity of a carbonyl, while imparting a dramatically different and highly advantageous physicochemical profile.[5][6]
The strategic incorporation of an oxetane can address several common liabilities in drug discovery programs:
-
Poor Solubility: The inherent polarity of the ether oxygen improves interactions with water, disrupting crystal lattice formation and boosting aqueous solubility.[5][7]
-
High Lipophilicity: Replacing lipophilic groups like gem-dimethyl with the more polar oxetane can reduce the overall lipophilicity (LogD), which is often linked to improved safety profiles and reduced off-target activity.[6][8]
-
Metabolic Instability: The oxetane ring is generally robust to oxidative metabolism and can be used to block metabolically labile C-H bonds, enhancing compound half-life.[4][9]
-
Undesirable Basicity: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, mitigating liabilities associated with high basicity such as hERG channel inhibition.[3][8]
This guide will deconstruct these advantages, providing the causal explanations and empirical data necessary for rational drug design.
The Oxetane as a gem-Dimethyl Bioisostere
The gem-dimethyl group is frequently installed in drug candidates to provide steric bulk, fill hydrophobic pockets, or block sites of metabolism.[7] However, this modification invariably increases lipophilicity, which can negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane ring serves as a masterful solution to this dilemma, occupying a similar steric volume while introducing beneficial polarity.[2][7][10]
Causality of Physicochemical Property Modulation
The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane triggers a cascade of physicochemical improvements. The primary driver is the introduction of a polar oxygen atom within a compact, rigid ring system. This has two major consequences:
-
Reduced Lipophilicity & Enhanced Solubility: The oxygen atom acts as a hydrogen bond acceptor, improving solvation by water molecules. This increased hydrophilicity leads to a reduction in the octanol-water partition coefficient (LogP/LogD).[5] The improvement in aqueous solubility can be dramatic, with matched-pair analyses showing increases from 4-fold to over 4000-fold depending on the molecular scaffold.[5][8][9]
-
Improved Metabolic Stability: When a methylene group is identified as a metabolic "soft spot," it is often blocked by gem-dimethylation.[5] The oxetane provides the same steric shield but is itself highly resistant to cytochrome P450 (CYP450) mediated oxidation, thus preserving or even enhancing metabolic stability without the lipophilicity penalty.[1][9]
Caption: Fig 1. Conceptual diagram of oxetane as a gem-dimethyl bioisostere.
Data Presentation: Matched Molecular Pair Analysis
The following table summarizes quantitative data from published studies, illustrating the typical effects of replacing a gem-dimethyl group with an oxetane ring.
| Parent Scaffold (with gem-Dimethyl) | Oxetane Analogue | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Compound A | Oxetane-A | cLogP | 3.5 | 2.1 | -1.4 | [5] |
| Compound A | Oxetane-A | Aqueous Solubility (µM) | < 1 | 4500 | >4000x | [5] |
| Compound B | Oxetane-B | hLM Clint (µL/min/mg) | 45 | 15 | 3x improvement | [6] |
| Compound C | Oxetane-C | pKa (adjacent amine) | 9.9 | 7.2 | -2.7 units | [8] |
Table 1: Impact of Oxetane as a gem-Dimethyl Bioisostere. The data clearly demonstrate the multifaceted benefits of this bioisosteric switch, leading to molecules that are less lipophilic, significantly more soluble, and often more metabolically stable.
The Oxetane as a Carbonyl Bioisostere
The carbonyl group is a ubiquitous functional group in pharmaceuticals, acting as a hydrogen bond acceptor and influencing molecular conformation. However, it can also be a metabolic liability (e.g., reduction to an alcohol) or contribute to chemical instability.[11] The oxetane ring has emerged as a competent bioisostere for the carbonyl moiety, particularly in ketones, amides, and esters.[4][10][12] It mimics the key hydrogen-bonding interaction of the carbonyl oxygen while enhancing metabolic robustness and increasing the molecule's three-dimensionality.[1][11]
Causality and Comparative Properties
The rationale for this replacement lies in the similar spatial orientation of the oxygen lone pairs. The oxetane oxygen has a comparable ability to accept a hydrogen bond as a carbonyl oxygen.[6][11] However, the surrounding sp3-hybridized carbon framework of the oxetane provides several advantages over the sp2-hybridized carbonyl carbon:
-
Metabolic Stability: The C-O bonds of the oxetane are not susceptible to the common metabolic reductase enzymes that target ketones and aldehydes. This replacement can effectively eliminate a key pathway of metabolic degradation.[11]
-
Increased sp3 Character: Replacing a planar carbonyl group with a puckered, three-dimensional oxetane ring increases the fraction of sp3 carbons (Fsp3). Higher Fsp3 is often correlated with improved clinical success rates, attributed to higher target selectivity and better physicochemical properties.[1][13]
-
Chemical Stability: Unlike carbonyls, which can be susceptible to nucleophilic attack or epimerization at an adjacent stereocenter, the oxetane ring is generally stable under physiological conditions, especially when 3,3-disubstituted.[4][14]
Caption: Fig 2. Conceptual diagram of oxetane as a carbonyl bioisostere.
Data Presentation: Carbonyl vs. Oxetane Analogues
The following table compares key properties of carbonyl-containing compounds with their oxetane counterparts.
| Parent Scaffold (with Carbonyl) | Oxetane Analogue | Property | Parent Value | Oxetane Value | Comment | Reference |
| Piperidone Deriv. | Spiro-oxetane Deriv. | LogD at pH 7.4 | 1.8 | 1.5 | Oxetane is less lipophilic | [15] |
| Piperidone Deriv. | Spiro-oxetane Deriv. | hLM Clint (min⁻¹/mg) | 0.05 | 0.02 | Oxetane improves stability | [15] |
| Benzamide | Aryl-amino-oxetane | Aq. Solubility (µg/mL) | 50 | 250 | 5x improvement | [12] |
| Ketone | 3,3-Diaryl-oxetane | Fsp³ | 0.25 | 0.45 | Significant increase in 3D character | [13] |
Table 2: Impact of Oxetane as a Carbonyl Bioisostere. This substitution can maintain or improve biological activity while enhancing metabolic stability and solubility.
Synthetic Strategies and Methodologies
The increasing adoption of oxetanes in drug discovery has been fueled by significant advances in their synthesis.[16][17] A diverse toolkit of reactions is now available to medicinal chemists for creating a wide range of substituted oxetane building blocks.
Key Synthetic Approaches
-
Intramolecular Williamson Etherification: This is a classic and reliable method involving the cyclization of a 1,3-halohydrin or a related substrate with a base to form the C-O bond of the ring.[17]
-
Paternò-Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene, this method is powerful for constructing highly substituted oxetanes.[3][18]
-
Functionalization of Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material. It can undergo a wide range of transformations, including Wittig reactions, reductions, and nucleophilic additions, to generate diverse 3-substituted and 3,3-disubstituted oxetanes.[14][19]
Caption: Fig 3. Common synthetic transformations of oxetan-3-one.
Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyoxetane
This protocol describes a representative nucleophilic addition to oxetan-3-one, a key step in creating diverse building blocks.
Objective: To synthesize 3-(4-chlorophenyl)oxetan-3-ol via Grignard addition to oxetan-3-one.
Materials:
-
Oxetan-3-one (1.0 eq)
-
4-Chlorophenylmagnesium bromide (1.1 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add oxetan-3-one (1.0 g, 13.9 mmol) and dissolve in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Grignard Addition: Add the 4-chlorophenylmagnesium bromide solution (15.3 mL, 15.3 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (30 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the desired product, 3-(4-chlorophenyl)oxetan-3-ol.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is a white solid with a purity of >95%.
Case Studies in Drug Discovery
The true value of the oxetane motif is demonstrated by its successful incorporation into numerous clinical candidates across various therapeutic areas.
-
Fenebrutinib (GDC-0853): In the development of this Bruton's tyrosine kinase (BTK) inhibitor, an oxetane was introduced to modulate the basicity of a piperazine ring.[1][2] This strategic move lowered the piperazine pKa from 7.8 to 6.3, which was critical for overcoming hepatotoxicity issues observed in earlier analogues while maintaining potent target engagement.[1][4]
-
Ziresovir (AK0529): This respiratory syncytial virus (RSV) inhibitor features a pendant oxetane that was crucial for optimizing the pharmacokinetic profile.[3] The oxetane's electron-withdrawing nature reduced the basicity of a terminal amine from a pKa of 10.4 to 8.0.[3] This change effectively lowered the volume of distribution (Vss), a key parameter for achieving the desired drug exposure profile.[3]
-
IDO1 Inhibitors: In a program targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), an oxetane-containing compound demonstrated significantly improved physicochemical properties over cyclobutane and gem-dimethyl analogues.[2] The oxetane derivative (compound 33 in the study) maintained high potency while showing better aqueous solubility and a superior off-target profile, including reduced CYP2C9 and hERG inhibition.[2]
Conclusion and Future Outlook
The oxetane ring has firmly established itself as a valuable and versatile component of the modern medicinal chemist's toolbox. Its ability to serve as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups allows for the rational optimization of multiple drug-like properties simultaneously. By improving solubility, reducing lipophilicity, blocking metabolic hot spots, and fine-tuning basicity, the incorporation of an oxetane can systematically address common liabilities that often lead to the attrition of promising drug candidates.[2][4][5]
As synthetic methodologies continue to evolve, providing even greater access to novel and diverse oxetane building blocks, we can anticipate their even wider application.[14][16] The continued success of oxetane-containing compounds in clinical development validates the strategic use of this unique scaffold.[3] For drug discovery teams, an "oxetane scan"—the systematic replacement of key functional groups with an oxetane—represents a powerful and field-proven strategy for accelerating the journey from a promising hit to a viable clinical candidate.
References
-
Al-dujaili, S. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Al-dujaili, S. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, National Institutes of Health. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
-
Hayes, M. A. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 12, 123-135. [Link]
-
Stepán, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
-
Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
-
Meanwell, N. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
-
Stepán, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, National Institutes of Health. [Link]
-
Stepan, A. F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 803–851. [Link]
-
Jadhav, A. M., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 767–772. [Link]
-
Stepán, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Mykhailiuk, P. K., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]
-
American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025. [Link]
-
Wuitschik, G., et al. (2010). Synthesis of Oxetanes. Chinese Journal of Chemistry. [Link]
-
Carreira, E. M. (2012). Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. [Link]
-
ResearchGate. (2025). Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. ResearchGate. [Link]
-
Gouverneur, V., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
Gouverneur, V., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC, National Institutes of Health. [Link]
-
Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Meanwell, N. A. (2024). Functionalization of Oxetanes with C/N/O/S Nucleophiles – Convenient Access to Carbonyl Isosteres. Synfacts, 20(09), 980. [Link]
-
Carreira, E. M. (2012). Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chigroup.site [chigroup.site]
- 12. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Strategic Incorporation of [3-(Fluoromethyl)oxetan-3-yl]methanol in Drug Discovery: A Guide to Enhancing Molecular Properties
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore beyond the two-dimensional confines of traditional aromatic scaffolds. The incorporation of three-dimensional, sp³-rich motifs is a key strategy to enhance properties such as solubility, metabolic stability, and ligand efficiency. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable building block.[1] Its unique combination of polarity, metabolic stability, and a defined three-dimensional structure offers a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2]
This application note provides an in-depth guide to the use of a specialized oxetane building block, [3-(Fluoromethyl)oxetan-3-yl]methanol . We will explore the scientific rationale for its use, provide detailed protocols for its incorporation into lead compounds, and present data-driven insights into its impact on critical drug-like properties.
The Rationale: Leveraging Fluorine and a Strained Ring System
The utility of this compound stems from the synergistic effects of the oxetane ring and the fluoromethyl group. The oxetane moiety serves as a polar, metabolically stable bioisostere for commonly used but often problematic groups like gem-dimethyl or carbonyl functionalities.[3] The introduction of the oxetane can significantly improve aqueous solubility and reduce metabolic degradation.[2]
The addition of a fluoromethyl group further refines the molecule's properties. Fluorine, with its high electronegativity, can modulate the electronic environment of the molecule, potentially enhancing binding affinity to the target protein. Moreover, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation and improve the overall metabolic stability of the compound. The fluoromethyl group can also lower the pKa of nearby basic centers, a useful tactic for mitigating off-target effects such as hERG channel inhibition.
Core Application: Bioisosteric Replacement
A primary application of this compound is as a sophisticated bioisostere for other functional groups, enabling the medicinal chemist to navigate complex SAR landscapes.
dot
Caption: Bioisosteric replacement workflow.
Protocols for Incorporation: A Practical Guide
The primary alcohol of this compound provides a versatile handle for its incorporation into a wide range of molecular scaffolds. Below are two detailed protocols for common conjugation strategies.
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol describes the coupling of this compound with a phenolic or aliphatic hydroxyl group on a parent molecule via a Williamson ether synthesis. This reaction is a robust and widely used method for forming ether linkages.[4]
Reaction Scheme:
Parent-OH + HOCH₂-(3-Fluoromethyl-oxetane) → Parent-O-CH₂-(3-Fluoromethyl-oxetane)
Materials:
-
Parent molecule containing a hydroxyl group (1.0 eq)
-
[3-(Fluoromethyl)oxetan-3-yl]methyl tosylate (or mesylate) (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Alkoxide: a. To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the parent molecule (1.0 eq). b. Dissolve the parent molecule in anhydrous DMF. c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: a. Dissolve [3-(Fluoromethyl)oxetan-3-yl]methyl tosylate (1.2 eq) in a minimal amount of anhydrous DMF. b. Add the tosylate solution dropwise to the alkoxide solution at room temperature. c. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. b. Dilute the mixture with water and extract with ethyl acetate (3x). c. Combine the organic layers and wash with brine (2x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ether.
Causality and Self-Validation: The use of a strong base like NaH ensures complete deprotonation of the hydroxyl group, driving the reaction towards the desired product.[5] The reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material and the formation of a new, less polar spot corresponding to the ether product. Successful purification is validated by NMR and mass spectrometry to confirm the structure and purity of the final compound.
dot
Caption: Williamson Ether Synthesis Workflow.
Protocol 2: Mitsunobu Reaction for Coupling with Acidic Nucleophiles
The Mitsunobu reaction is a powerful tool for coupling primary and secondary alcohols with a wide range of acidic nucleophiles (pKa < 15), such as phenols, carboxylic acids, and imides, with inversion of stereochemistry at the alcohol carbon.[6]
Reaction Scheme:
Parent-NuH + HOCH₂-(3-Fluoromethyl-oxetane) → Parent-Nu-CH₂-(3-Fluoromethyl-oxetane) (where NuH = Phenol, Carboxylic Acid, etc.)
Materials:
-
This compound (1.0 eq)
-
Acidic nucleophile (Parent-NuH) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the acidic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq). b. Dissolve the solids in anhydrous THF. c. Cool the solution to 0 °C in an ice bath.
-
Mitsunobu Coupling: a. Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution over 10-15 minutes. A color change (typically to yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) are often observed. b. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. Redissolve the residue in ethyl acetate. c. Wash the organic layer with saturated aqueous NaHCO₃ (to remove unreacted acidic nucleophile) and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. e. Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Causality and Self-Validation: The reaction proceeds through the formation of an oxyphosphonium salt, which is a good leaving group, allowing for Sₙ2 displacement by the nucleophile.[4] The use of an azodicarboxylate is essential for the in situ oxidation of PPh₃. Progress is visually indicated by the formation of triphenylphosphine oxide precipitate and confirmed by chromatographic analysis. The final product's identity and purity are confirmed by spectroscopic methods.
Expected Impact on Physicochemical Properties: A Data-Driven Perspective
| Property | Change upon Incorporation | Rationale |
| Aqueous Solubility | Increase | The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (cLogP) | Decrease | The polar oxetane and fluoromethyl groups typically reduce lipophilicity compared to non-polar bioisosteres like a gem-dimethyl or tert-butyl group.[3] |
| Metabolic Stability | Increase | The oxetane ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes. The strong C-F bond in the fluoromethyl group further blocks a potential site of metabolism.[2][3] |
| pKa of Proximal Amines | Decrease | The electron-withdrawing nature of both the oxetane oxygen and the fluoromethyl group can significantly lower the basicity of nearby amines, which can be beneficial for cell permeability and reducing hERG liability. |
This table summarizes expected trends based on published data for similar fluorinated oxetane moieties.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its strategic incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while providing a three-dimensional element to escape "flatland". The protocols provided herein offer a practical starting point for researchers to utilize this building block in their drug discovery programs. By understanding the underlying chemical principles and leveraging the unique properties of this fluorinated oxetane, scientists can accelerate the development of safer and more effective medicines.
References
- Chasseaud, L. F. (1995). Accelerating ADME studies. Human & Experimental Toxicology, 14(12), 991–992.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Justus Liebigs Annalen der Chemie, 74(1), 115-121.
- Scott, J. D., et al. (2017). Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. Organic Letters, 19(20), 5621–5624.
- Griffen, E. J., et al. (2018). Can we accelerate medicinal chemistry by augmenting the chemist with Big Data and Artificial Intelligence? Drug Discovery Today, 23(8), 1549-1558.
- BenchChem. (2025). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific Learning Center.
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
- Reddy, T. S., et al. (2015). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-ylamines. International Journal of ChemTech Research, 8(4), 1845-1851.
- Google Patents. (2017). Process for the preparation of n-[3-(aminomethyl)
- Google Patents. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. EP1712551A1.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Strategic Incorporation of Fluorinated Oxetanes for Advanced Lead Compound Optimization
Abstract
In modern drug discovery, the transformation of a promising hit into a viable drug candidate is a multidimensional optimization challenge. Medicinal chemists must concurrently refine potency, selectivity, and the full suite of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this endeavor, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups to favorably modulate key drug-like properties.[1][2] The strategic addition of fluorine to the oxetane scaffold further amplifies its utility, offering fine-tuned control over a compound's physicochemical and metabolic profile. This guide provides an in-depth analysis of the rationale for incorporating fluorinated oxetanes, detailed protocols for their synthesis and integration, and a framework for evaluating their impact on lead compounds.
The Scientific Imperative: Why Incorporate Fluorinated Oxetanes?
The utility of the oxetane motif stems from its unique combination of properties: it is small, polar, metabolically robust, and imparts a distinct three-dimensional character to molecules.[2][3] Fluorination builds upon this foundation, leveraging the unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—to confer additional advantages.[4]
Modulating Key Physicochemical Properties
The introduction of a fluorinated oxetane can trigger profound, predictable changes in a lead compound's properties.[5][6] These changes are critical for overcoming common liabilities in drug development.
-
Aqueous Solubility: Replacing non-polar groups like a gem-dimethyl moiety with a polar oxetane ring can dramatically increase aqueous solubility, a critical factor for oral bioavailability.[5] This effect can be substantial, with reported increases ranging from 4-fold to over 4000-fold depending on the molecular context.[6]
-
Lipophilicity (LogD): While oxetanes add steric bulk, their polarity means they often do so without a significant lipophilicity penalty.[1][3] This allows for the exploration of deeper binding pockets without escalating LogD to undesirable levels, which can negatively impact solubility and increase metabolic clearance. Fluorination of the oxetane can then be used to systematically increase lipophilicity where needed.[7]
-
Basicity (pKa) Attenuation: The oxetane's ether oxygen exerts a powerful inductive electron-withdrawing effect. When placed near a basic nitrogen atom, it can significantly lower its pKa.[8] An oxetane positioned alpha to an amine can reduce its pKa by as much as 2.7 units.[3][8] This is invaluable for reducing off-target effects associated with high basicity, such as hERG inhibition, while maintaining desirable interactions.[3] Fluorination further enhances this inductive effect, offering even greater control over basicity.[7][9]
Enhancing Metabolic Stability
Metabolic liability is a primary cause of candidate attrition. The oxetane ring is generally stable to oxidative metabolism by cytochrome P450 enzymes.[1] By replacing metabolically susceptible groups (e.g., an isopropyl group, which can be hydroxylated) with a robust oxetane, metabolic clearance can be significantly reduced.[5][10] This "metabolic blocking" strategy can improve a drug's half-life and overall exposure.
Conformational Control and Vectorial Exit
The rigid, near-planar structure of the oxetane ring can lock in specific conformations of a molecule, which may be more favorable for binding to a biological target.[5][11] This conformational restriction can improve potency and selectivity. Furthermore, the defined three-dimensional shape of substituted oxetanes allows chemists to project substituents into new regions of chemical space, providing a "vector" to engage with specific residues in a protein binding pocket or to exit a pocket in a desired direction.[3]
Strategic Workflow for Lead Optimization
The decision to incorporate a fluorinated oxetane should be a data-driven part of the lead optimization cycle. The following workflow illustrates a typical decision and validation process.
Caption: Lead optimization workflow using fluorinated oxetanes.
Synthesis and Incorporation Protocols
The incorporation of fluorinated oxetanes can be achieved through various methods, including the use of pre-functionalized building blocks or through novel cyclization strategies. Below are two key protocols.
Protocol 3.1: Synthesis of α,α-Difluoro-oxetanes via Copper-Catalyzed Epoxide Ring Expansion
This protocol is based on a groundbreaking method that allows access to previously elusive α,α-difluoro-oxetanes from readily available epoxides.[12][13] This transformation proceeds via the insertion of a difluorocarbene species into the C-O bond of the epoxide.[14][15]
Causality: The choice of a copper catalyst is critical for stabilizing the difluorocarbene generated from the precursor, forming a copper difluorocarbenoid complex.[12][13] This complex then coordinates to the epoxide, facilitating a site-selective ring cleavage and subsequent cyclization to form the desired four-membered ring, avoiding undesired side reactions like ring rupture.[15][16]
Caption: Mechanism for α,α-difluoro-oxetane synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the epoxide substrate (1.0 mmol, 1.0 equiv), the difluorocarbene precursor (e.g., TMSCF₂Br, 2.0-3.0 equiv), and the copper catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 1,4-dioxane, or toluene, 0.1 M concentration) via syringe.
-
Initiation: Add a suitable activator/ligand as required by the specific catalytic system (e.g., a diamine ligand or a fluoride source to activate the TMS precursor).
-
Reaction: Stir the mixture at the designated temperature (ranging from room temperature to 80 °C) and monitor by TLC or LCMS until consumption of the starting material is complete (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the α,α-difluoro-oxetane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.2: Incorporation via Reductive Amination with 3-Oxetanone
This is a robust and widely used method for attaching the oxetane moiety to a primary or secondary amine on a lead compound.[8]
Causality: This reaction leverages the electrophilicity of the ketone in 3-oxetanone. The amine on the lead compound forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen because it is selective for iminiums over ketones and is tolerant of mildly acidic conditions, which favor iminium formation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the amine-containing lead compound (1.0 mmol, 1.0 equiv) and 3-oxetanone (1.2 equiv) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M).
-
Acid Addition (Optional): Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by LCMS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure of the 3-amino-oxetane product by NMR and HRMS.
Data-Driven Validation: Matched-Pair Analysis
The most effective way to quantify the impact of incorporating a fluorinated oxetane is through a matched-pair analysis . In this approach, the parent lead compound and its new oxetane-containing analogue are subjected to the same panel of assays, allowing for a direct comparison.
| Property | Lead Compound (Parent) | Analogue (+ Oxetane) | Change | Rationale for Improvement |
| Potency (IC₅₀) | 150 nM | 125 nM | ~1.2x | Conformational rigidity may improve binding orientation. |
| Aqueous Solubility | 5 µg/mL | 150 µg/mL | 30x Increase | Replacement of lipophilic gem-dimethyl with polar ether.[5][6] |
| Lipophilicity (LogD₇.₄) | 3.8 | 3.1 | -0.7 Units | Oxetane is less lipophilic than the displaced group.[2] |
| Microsomal Stability (T₁/₂) | 15 min | >120 min | >8x Increase | Oxetane blocks a site of oxidative metabolism.[1][10] |
| pKa (adjacent amine) | 8.9 | 7.1 | -1.8 Units | Inductive electron-withdrawal by the oxetane oxygen.[3][8] |
This table presents illustrative data based on trends reported in medicinal chemistry literature.
Case Study: Optimization of a Kinase Inhibitor
In a campaign to develop a selective kinase inhibitor, a lead compound showed excellent potency but suffered from poor aqueous solubility (<10 µg/mL) and rapid metabolic clearance, attributed to the oxidation of a tert-butyl group.[2][3] To address these liabilities, the tert-butyl group was replaced with a 3-methyl-3-oxetanyl group.
-
Result: The resulting analogue displayed a >50-fold increase in aqueous solubility.[2]
-
Mechanism: The polar oxetane moiety disrupted crystal packing and improved solvation.
-
Impact: The metabolic stability was significantly improved as the labile tert-butyl group was replaced by the robust oxetane ring.[3] This successful modification advanced the compound into further preclinical evaluation.
Conclusion and Future Outlook
The strategic incorporation of fluorinated oxetanes is a field-proven tactic for enhancing the drug-like properties of lead compounds. By serving as metabolically stable, polar, and conformationally defined bioisosteres, they provide medicinal chemists with a powerful tool to solve common ADME and physicochemical challenges. The development of novel synthetic methods, such as the direct conversion of epoxides to difluoro-oxetanes, is making these valuable motifs more accessible than ever.[12][17][18] As our understanding of the subtle interplay between structure, conformation, and drug properties continues to grow, fluorinated oxetanes are poised to become an increasingly indispensable component of the modern drug discovery toolbox.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469-11513. [Link]
-
Meanwell, N. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
ChemEurope.com. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
-
Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514–12547. [Link]
-
Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
AZoLifeSciences. (2025). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers Evans, M., Müller, K., & Carreira, E. M. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. MedChem News, 22(1), 8-14. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. (2025). Mirage News. [Link]
-
NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds. [Link]
-
C&EN Global Enterprise. (2025). A new path to elusive fluorinated oxetanes. ACS Publications. [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Litskan, E., et al. (2024). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025). PubMed. [Link]
-
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. (n.d.). ResearchGate. [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Grygorenko, O. A. (2021). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2023). Journal of the American Chemical Society. [Link]
-
Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2023). ResearchGate. [Link]
-
Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. OUCI. [Link]
-
Lead compounds discovered from libraries. (2001). PubMed. [Link]
-
Fluorine in health care: Organofluorine containing blockbuster drugs. (2010). Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. healthcareview.media [healthcareview.media]
- 12. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 13. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. sciencedaily.com [sciencedaily.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. bioengineer.org [bioengineer.org]
Application Note & Protocols: Strategic Derivatization of the [3-(Fluoromethyl)oxetan-3-yl]methanol Primary Alcohol
Introduction: The Strategic Value of the 3-(Fluoromethyl)oxetan-3-yl Moiety
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1][2] The strained C–O–C bond angle makes the oxetane oxygen a potent hydrogen-bond acceptor, often stronger than those in other cyclic ethers or even esters.[1][3]
Specifically, the [3-(Fluoromethyl)oxetan-3-yl]methanol scaffold provides a unique combination of features: the metabolically robust and lipophilic fluoromethyl group and a synthetically versatile primary alcohol. This primary alcohol serves as a critical handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4][5]
This document provides a detailed guide with validated protocols for the most common and strategic derivatization reactions of the primary alcohol of this compound. The protocols are designed with a critical awareness of the oxetane ring's reactivity, ensuring its integrity throughout the synthetic transformations.
Critical Consideration: Oxetane Ring Stability
A frequent concern among chemists is the stability of the strained four-membered ring. While oxetanes are more reactive than their five-membered tetrahydrofuran (THF) analogues, they are considerably more stable than three-membered epoxides. The key vulnerability of the oxetane ring is its susceptibility to ring-opening under strongly acidic conditions (both Brønsted and Lewis acids), which can lead to the formation of 1,3-diols or other undesired byproducts.[1][6][7] Conversely, the oxetane moiety is generally robust under basic and neutral conditions, a crucial insight that informs the selection of optimal reaction pathways.[2]
Figure 1: General stability profile of the oxetane ring under common reaction conditions.
Esterification Protocols: Forging the Ester Linkage
The formation of an ester is one of the most fundamental derivatizations. While classic Fischer esterification using strong acid catalysis is an option for simple alcohols, it is strongly discouraged for this substrate due to the high risk of oxetane ring cleavage.[2][8] Milder, more reliable methods employing coupling agents or the Mitsunobu reaction are the preferred strategies.
Protocol: EDCI/DMAP-Mediated Esterification
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under neutral to mildly basic conditions at room temperature, ensuring the complete preservation of the oxetane core.[9]
Causality and Rationale:
-
EDCI: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
DMAP: Acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an even more reactive acylpyridinium species, which is then readily attacked by the primary alcohol. This catalysis significantly accelerates the reaction.
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent choices as they are aprotic and effectively solubilize the reagents.
Figure 2: Workflow for EDCI/DMAP-mediated esterification.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq.), the desired carboxylic acid (1.1-1.2 eq.), and DMAP (0.1-0.2 eq.).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add EDCI hydrochloride (1.2-1.5 eq.) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours, monitoring progress by TLC or LC-MS until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP and excess EDCI byproducts), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired ester.
| Parameter | Recommended Value | Rationale / Notes |
| Alcohol:Acid:EDCI:DMAP | 1.0 : 1.2 : 1.5 : 0.1 | A slight excess of acid and EDCI ensures full conversion of the limiting alcohol. |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents are essential to prevent hydrolysis of activated intermediates. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls potential exotherms; reaction proceeds efficiently at RT. |
| Reaction Time | 4 - 16 hours | Highly dependent on the steric and electronic nature of the carboxylic acid. |
Etherification Protocols: Constructing the Ether Bond
The Williamson ether synthesis is the gold-standard for preparing unsymmetrical ethers and is perfectly suited for this system.[10][11] The reaction proceeds via an SN2 mechanism and requires the formation of a potent nucleophile—the alkoxide—by deprotonating the primary alcohol with a strong, non-nucleophilic base.
Protocol: Williamson Ether Synthesis with Sodium Hydride
This protocol uses sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a primary or secondary alkyl halide (or sulfonate). The basic conditions are fully compatible with the oxetane ring.[12][13][14]
Causality and Rationale:
-
Base (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The only byproduct is hydrogen gas, which is easily removed.[14]
-
Solvent (THF/DMF): Polar aprotic solvents are required. They effectively solvate the sodium cation without solvating the alkoxide anion, maximizing its nucleophilicity.[14]
-
Electrophile: Primary alkyl halides (I > Br > Cl) or sulfonates (e.g., tosylates, mesylates) are ideal for the SN2 reaction. Tertiary halides will lead exclusively to elimination and should be avoided.[11]
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a dispersion of sodium hydride (1.2 eq., 60% in mineral oil).
-
Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF or DMF to the washed NaH.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise via syringe. (Note: H₂ gas evolution will occur).
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete alkoxide formation.
-
Add the alkyl halide or sulfonate (1.1 eq.) dropwise. For highly reactive electrophiles, the solution may be re-cooled to 0 °C.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) until TLC/LC-MS analysis indicates consumption of the starting material (typically 2-24 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water or saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
| Parameter | Recommended Value | Rationale / Notes |
| Base | NaH or KH (1.2 eq.) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation. |
| Electrophile | R-Br, R-I, R-OTs (1.1 eq.) | Use primary or unhindered secondary electrophiles to favor SN2 over E2. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |
| Temperature | 0 °C to 60 °C | Alkoxide formation at 0°C for safety; substitution may require heating. |
| Reaction Time | 2 - 24 hours | Varies with the reactivity of the electrophile and reaction temperature. |
Carbamate Formation Protocols: Accessing Key Pharmacophores
Carbamates are prevalent in pharmaceuticals and agrochemicals. They can be readily synthesized from the primary alcohol using several methods. The most direct route involves reaction with an isocyanate. An alternative, often safer method utilizes chlorosulfonyl isocyanate (CSI) followed by hydrolysis.[15]
Protocol: Carbamate Synthesis via Chlorosulfonyl Isocyanate (CSI)
This two-step, one-pot procedure avoids the direct handling of potentially volatile and toxic isocyanates. The alcohol reacts with CSI to form a chlorosulfonyl carbamate intermediate, which is then hydrolyzed in situ to the desired primary carbamate.[15]
Causality and Rationale:
-
CSI (ClSO₂NCO): A highly reactive electrophile. The alcohol attacks the carbonyl carbon of the isocyanate group.
-
Pyridine: Acts as a base to neutralize the HCl byproduct that would otherwise be formed, and can serve as the solvent.[15]
-
Hydrolysis: The subsequent addition of water hydrolyzes the N-sulfonyl group, leaving the stable primary carbamate.
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine (or DCM with 1.1 eq. of pyridine).
-
Cool the solution to 0 °C.
-
Add chlorosulfonyl isocyanate (1.1 eq.) dropwise via syringe. A precipitate may form.
-
Stir the reaction mixture at room temperature for 0.5-2 hours, monitoring by TLC for the consumption of the alcohol.
-
Upon completion, quench the reaction by adding it to a stirred mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate or DCM (x3).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by crystallization or flash column chromatography to yield the primary carbamate.
| Parameter | Recommended Value | Rationale / Notes |
| Reagent | Chlorosulfonyl Isocyanate (1.1 eq.) | A slight excess ensures complete reaction of the alcohol. Handle with care. |
| Base/Solvent | Pyridine | Acts as both solvent and acid scavenger. Anhydrous DCM can also be used. |
| Temperature | 0 °C to Room Temp. | Controls the initial highly exothermic reaction with CSI. |
| Reaction Time | 0.5 - 2 hours | The reaction is typically very fast. |
| Workup | Aqueous Quench / Hydrolysis | Crucial step to cleave the sulfonyl group and isolate the final product. |
Conclusion
The primary alcohol of this compound is a robust and versatile synthetic handle for generating diverse libraries of drug-like molecules. By selecting reaction conditions that respect the stability profile of the oxetane ring—namely, avoiding strong acids—a wide range of esters, ethers, carbamates, and other derivatives can be accessed in high yield. The protocols detailed in this application note provide reliable, field-tested starting points for researchers in medicinal chemistry and drug development to leverage this valuable building block in their synthetic campaigns.
References
- AZoLifeSciences. (2025).
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]
-
chemeurope.com. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
BBN Breaking. (2025). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
-
Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Atmaca, U., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
C&EN Global Enterprise. (2025). A new path to elusive fluorinated oxetanes. [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Ismalaj, E., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Feng, C., & Feng, J. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ResearchGate. (2020). Catalytic primary carbmates synthesis from alcohol using urea as carbonylating source. [Link]
-
ResearchGate. (2014). A novel, one-step method for the conversion of primary alcohols into carbamate-protected amines. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Moody, C. J., & Rzepa, H. S. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Carbamate. [Link]
-
ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]
-
ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
BYJU'S. (n.d.). Esterification. [Link]
-
Chemistry Steps. (n.d.). Esters to Alcohols. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Journal of Chemical Education. (1998). The Oxidation of Primary Alcohols to Esters: Three Related Investigative Experiments. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
ResearchGate. (2010). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]
-
Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol. [Link]
-
ResearchGate. (2021). Synthesis of 3‐(fluoromethyl)oxetane‐3‐carboxylic acid (13). [Link]
-
Connect Journals. (2016). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. jk-sci.com [jk-sci.com]
- 15. tandfonline.com [tandfonline.com]
[3-(Fluoromethyl)oxetan-3-yl]methanol as a carbonyl group bioisostere
The this compound building block represents a sophisticated tool for medicinal chemists. It acts as a robust bioisostere for the carbonyl group, effectively addressing common metabolic liabilities while simultaneously enhancing crucial physicochemical properties like aqueous solubility. The strategic inclusion of fluorine provides an additional layer of metabolic stability, making this moiety particularly valuable for lead optimization campaigns targeting challenging biological systems. As synthetic methodologies for creating complex fluorinated oxetanes become more accessible, their application in drug discovery is expected to grow, enabling the development of safer and more effective therapeutics. [11][12][13]
References
- Taylor & Francis. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
- BenchChem. (2025). Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties.
- National Institutes of Health (NIH). (n.d.). Oxetanes in Drug Discovery Campaigns. PMC.
- National Institutes of Health (NIH). (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- Semantic Scholar. (n.d.). Oxetanes as versatile elements in drug discovery and synthesis.
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
- News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules.
- Scienmag. (2025). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds.
- NUS News. (2025). Novel method to synthesise valuable fluorinated drug compounds.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- RSC Publishing. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.
- National Institutes of Health (NIH). (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC.
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3-YLAMINES.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
Application Notes & Protocols: Enhancing Metabolic Stability with Fluorinated Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The Strategic Imperative: Overcoming Metabolic Instability
In the landscape of drug discovery, a molecule's intrinsic potency against its target is only one chapter of a much larger story. The ultimate success of a drug candidate is critically dependent on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[1] A primary hurdle in this journey is metabolic instability. The body, particularly the liver, is equipped with a sophisticated arsenal of enzymes, most notably the Cytochrome P450 (CYP) superfamily, designed to chemically modify and eliminate foreign compounds (xenobiotics).[1][2] If a promising compound is metabolized too rapidly, it may fail to achieve therapeutic concentrations in the body or require inconveniently frequent dosing, leading to its termination.[1][][4] Addressing metabolic liabilities early in the design phase is therefore not just an optimization step, but a critical strategy to de-risk a project and conserve resources.
The Fluorine Solution: A Bio-orthogonal Shield
Medicinal chemists have a powerful tool to combat metabolic instability: strategic fluorination. The introduction of fluorine into a drug candidate can profoundly enhance its metabolic robustness.[5][6] This effect stems from the unique physicochemical properties of the fluorine atom and the carbon-fluorine (C-F) bond.
-
Unparalleled Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a typical carbon-hydrogen (C-H) bond.[7] Cytochrome P450 enzymes, which often initiate metabolism by abstracting a hydrogen atom to form a hydroxylated metabolite, are generally unable to break the formidable C-F bond.[7][8]
-
Minimal Steric Impact: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[6] This allows it to act as a near-perfect bioisostere of hydrogen, meaning it can replace a hydrogen atom at a metabolically vulnerable position—often called a "metabolic soft spot"—without significantly altering the molecule's shape or its ability to bind to its intended biological target.[6][9]
-
Potent Electronic Influence: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[7][10] This can alter the electronic properties of adjacent functional groups, potentially lowering the pKa of nearby amines or deactivating aromatic rings to oxidative attack, further contributing to metabolic stability.[11][12]
By replacing a labile hydrogen atom with a fluorine atom, chemists can effectively "shield" the molecule from enzymatic attack, slowing metabolism, extending its half-life, and improving its overall exposure in the body.
Figure 1: Conceptual diagram illustrating how replacing a metabolically labile hydrogen (H) with fluorine (F) blocks oxidation by Cytochrome P450 enzymes, thereby enhancing the drug's metabolic stability.
A Toolkit of Fluorinated Building Blocks: Strategies and Selection
The strategic incorporation of fluorine is achieved through the use of fluorinated building blocks in chemical synthesis.[13] The choice of building block depends on the nature of the metabolic liability.
-
Aromatic Hydroxylation: This is one of the most common metabolic pathways. Placing a fluorine atom on an aromatic ring, particularly at a position identified as a "hotspot," is a highly effective strategy.[6][9] For instance, the cholesterol absorption inhibitor ezetimibe was designed by incorporating fluorine atoms onto phenyl groups to block hydroxylation, dramatically increasing its in vivo potency compared to its non-fluorinated precursor.[6][8]
-
Common Building Blocks: Fluoro-substituted phenylboronic acids, fluoroanilines, fluorophenols.
-
-
Aliphatic and Benzylic Oxidation: C-H bonds adjacent to activating groups (like aromatic rings or heteroatoms) are also susceptible to oxidation.
-
Common Building Blocks: Mono- or difluorinated alkyl halides, alcohols, or amines.
-
-
Trifluoromethyl (CF₃) and Difluoromethyl (CHF₂) Groups: These motifs are metabolically very robust and serve as important bioisosteres.[13] The CF₃ group, for example, can mimic an isopropyl group sterically but is electronically very different and not susceptible to oxidation. Its strong electron-withdrawing nature can also deactivate neighboring sites on a molecule.[14]
-
Common Building Blocks: Trifluoromethyl-substituted aromatic and heterocyclic rings, trifluoroethanol, trifluoroacetic acid derivatives.
-
-
Fluoroalkoxy Groups (e.g., -OCHF₂, -OCF₃): These groups are often used to modulate lipophilicity while simultaneously improving metabolic stability compared to their non-fluorinated counterparts like a methoxy group (-OCH₃), which is prone to O-dealkylation.[14][15]
Experimental Protocols for In Vitro Verification
Once a fluorinated analog has been synthesized, its metabolic stability must be experimentally confirmed. In vitro assays using liver-derived subcellular fractions or cells are the gold standard for early-stage assessment.[16][17]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This is the most common high-throughput screening assay to assess Phase I (CYP-mediated) metabolism.[2] It measures the rate of disappearance of the parent compound over time.
A. Principle The test compound is incubated with human liver microsomes, which contain a high concentration of CYP enzymes.[2] The reaction is initiated by adding the essential cofactor NADPH.[2] Aliquots are taken at various time points, the reaction is stopped ("quenched"), and the remaining concentration of the parent compound is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
B. Materials
-
Test Compounds (TC) and Positive Controls (e.g., Verapamil, a high-clearance compound)
-
Pooled Human Liver Microsomes (commercially available)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Quenching Solution: Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
C. Step-by-Step Methodology
-
Compound Preparation: Prepare stock solutions of test compounds and positive controls in DMSO or methanol (e.g., 10 mM). Create intermediate working solutions by diluting the stocks in buffer.
-
Incubation Master Mix: In a pre-warmed (37°C) tube, prepare a master mix of liver microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[2]
-
Initiation:
-
Add the microsomal master mix to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution.
-
-
Time Points and Quenching:
-
Immediately after adding NADPH, remove an aliquot for the T=0 time point and transfer it to a collection plate containing the cold quenching solution.
-
Continue incubating the plate at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the collection plate.[2]
-
-
Controls:
-
Negative Control: Run a parallel incubation for each compound without the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Control: Include a compound with known high metabolic turnover to ensure the microsomes are active.
-
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[19][20][21]
D. Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of this plot (k).
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the following equations:[22][23]
-
t₁/₂ (min) = 0.693 / k
-
Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
-
Protocol 2: Stability Assessment in Cryopreserved Hepatocytes
For compounds that appear very stable in microsomes (low-turnover) or to assess the contribution of Phase II metabolism, an assay with intact hepatocytes is required.[22][24] Hepatocytes contain both Phase I and Phase II enzymes and their associated cofactors.[]
A. Principle This assay is similar to the HLM protocol but uses a suspension of cryopreserved hepatocytes.[22] Because intact cells have a more complete metabolic machinery, this model can provide a more comprehensive picture of a compound's metabolic fate.[][22] Longer incubation times are possible, which is essential for accurately characterizing low-turnover compounds.[23]
B. Materials
-
Cryopreserved Human Hepatocytes (commercially available)
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
All other reagents as listed in Protocol 1.
C. Step-by-Step Methodology
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute the cell suspension in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[22]
-
Incubation:
-
Add the hepatocyte suspension to the wells of a non-coated plate.
-
Add the test compound working solution to achieve the final concentration (e.g., 1 µM).
-
Incubate at 37°C in a humidified incubator, often with gentle shaking.
-
-
Time Points and Quenching:
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[22]
-
Quench each aliquot in a collection plate containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis: Follow steps 6 and 7 from Protocol 1.
D. Data Analysis The data analysis is identical to the microsomal assay, but the intrinsic clearance is typically expressed per million cells:
-
Clᵢₙₜ (µL/min/10⁶ cells) = (0.693 / t₁/₂) / (cell density in 10⁶ cells/mL)
Figure 2: Standard experimental workflow for an in vitro metabolic stability assay.
Interpreting the Data: A Comparative Case Study
The primary goal of these experiments is to compare the metabolic stability of a fluorinated analog to its non-fluorinated parent. A successful outcome is a demonstrable increase in half-life and a corresponding decrease in intrinsic clearance.
Table 1: Example Data from a Human Liver Microsome Stability Assay
| Compound | Structure Modification | In Vitro t₁/₂ (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) | Interpretation |
| Lead-01 | Parent (non-fluorinated) | 8 | 86.6 | High Clearance (Metabolically Labile) |
| Lead-01-F | Fluorine added at para-position | 55 | 12.6 | Low-Moderate Clearance (Improved Stability) |
Case Study: Celecoxib A published study demonstrated this principle effectively with the drug celecoxib.[25] The parent drug is metabolized by CYP2C9 via hydroxylation of a methyl group. By synthesizing an analog where this methyl group was replaced with a fluorine atom (4'-fluorocelecoxib), researchers observed a significant improvement in metabolic stability.
Table 2: Metabolic Stability of Celecoxib vs. its Fluorinated Analog[25]
| Compound | Key Structural Feature | Relative Metabolic Stability |
| Celecoxib | para-methylphenyl group | 1x (Baseline) |
| 4'-Fluorocelecoxib | para-fluorophenyl group | 4x more stable than Celecoxib |
This four-fold increase in stability highlights the profound and predictable impact that strategic fluorination can have on blocking a known metabolic liability.[25]
Conclusion
Metabolic instability remains a significant challenge in drug discovery. The strategic use of fluorinated building blocks provides a robust and reliable method for medicinal chemists to "harden" metabolically soft spots within a lead compound. By leveraging the unique properties of the C-F bond, researchers can block common metabolic pathways, particularly CYP450-mediated oxidation.[5][7] The application of standardized in vitro protocols, such as microsomal and hepatocyte stability assays, is essential for quantifying the impact of these chemical modifications. This integrated approach of rational design and empirical testing allows for the systematic optimization of a compound's pharmacokinetic profile, significantly increasing its chances of becoming a successful therapeutic agent.
References
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-46. [Link]
-
Al-Sanea, M. M. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 34(8), 102283. [Link]
-
Zhang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. [Link]
-
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 759-770. [Link]
-
Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica, 31(8-9), 559-567. [Link]
-
Ilardi, E. A., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2475-2518. [Link]
-
Zhu, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(6), 1014-1022. [Link]
-
Kharasch, E. D. (1996). Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. Anesthesiology, 85(1), 195-207. [Link]
-
Kharasch, E. D., & Thummel, K. E. (1993). Identification of Cytochrome P450 2E1 as the Predominant Enzyme Catalyzing Human Liver Microsomal Defluorination of Sevoflurane, Isoflurane, and Methoxyflurane. Anesthesiology, 79(4), 795-807. [Link]
-
Shaik, S., et al. (2019). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. ChemCatChem, 11(21), 5316-5324. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-802. [Link]
-
ResearchGate. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Request PDF. [Link]
-
IONTOX. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. IONTOX. [Link]
-
Zholdassova, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]
-
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 22. [Link]
-
Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]
-
Moss, S. M., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5425. [Link]
-
Kharasch, E. D., et al. (1995). Clinical enflurane metabolism by cytochrome P450 2E1. Clinical Pharmacology & Therapeutics, 57(5), 536-545. [Link]
-
ResearchGate. (n.d.). Emerging Fluorinated Motifs. Request PDF. [Link]
-
Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. PubMed. [Link]
-
Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
ResearchGate. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]
-
Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 865-874. [Link]
-
Attwa, M. W., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(20), 7168. [Link]
-
Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4057. [Link]
-
Wang, L., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. [Link]
-
Hypha Discovery. (2020). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]
-
Al-Majdoub, Z. M., et al. (2021). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 11(42), 26084-26092. [Link]
-
University of Bath. (n.d.). Fluorine in Medicinal Chemistry. Lecture Slides. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
-
Attwa, M. W., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Pharmaceuticals, 16(3), 405. [Link]
-
Johnson, B. M., et al. (2020). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
Semantic Scholar. (n.d.). An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion. Semantic Scholar. [Link]
-
Lin, J. H., & Lu, A. Y. H. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. British Journal of Clinical Pharmacology, 52(4), 357-368. [Link]
-
Patsnap Synapse. (2024). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
-
Pathan, S. A., et al. (2012). Fundamental considerations in drug design. Journal of Basic and Clinical Pharmacy, 3(2), 273-280. [Link]
-
Wang, X., et al. (2020). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 12(11), 724. [Link]
-
Kumar, G. N., & Surapaneni, S. (2001). Optimization of Metabolic Stability as a Goal of Modern Drug Design. Medicinal Research Reviews, 21(5), 397-411. [Link]
-
Optibrium. (2021). How to improve metabolic stability in drug discovery. YouTube. [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. mttlab.eu [mttlab.eu]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. soci.org [soci.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine in drug design: a case study with fluoroanisoles [pubmed.ncbi.nlm.nih.gov]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. bioivt.com [bioivt.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Late-Stage Functionalization Using Oxetane Derivatives
Introduction: The Strategic Value of Oxetanes in Modern Drug Discovery
In the landscape of contemporary drug discovery, the late-stage functionalization (LSF) of complex molecules has emerged as a paradigm-shifting strategy. It allows for the direct modification of advanced intermediates or drug candidates, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. Within the LSF toolkit, the use of strained ring systems, particularly oxetanes, has garnered significant attention.[1][2] The four-membered oxetane ring is not merely a synthetic curiosity; it is a powerful modulator of physicochemical properties, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[1][3][4]
This guide provides a comprehensive overview of the strategic incorporation of oxetane derivatives in late-stage functionalization, detailing the underlying principles, practical applications, and step-by-step protocols for their implementation.
Part 1: The Oxetane Moiety as a Bioisostere and Property Modulator
The strategic replacement of common functional groups with bioisosteres is a cornerstone of medicinal chemistry.[5] Oxetanes have proven to be particularly effective bioisosteres for gem-dimethyl and carbonyl groups, offering distinct advantages in modulating a molecule's drug-like properties.[5][6][7][8]
Enhancing Aqueous Solubility and Reducing Lipophilicity
A primary challenge in drug development is overcoming poor aqueous solubility, which can severely limit bioavailability. The incorporation of an oxetane moiety introduces a polar ether oxygen within a compact, rigid framework.[6][7] This substitution for a non-polar gem-dimethyl group can disrupt undesirable lipophilic interactions and introduce a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility.[3][7]
Improving Metabolic Stability
Metabolic instability is a frequent cause of candidate attrition. The oxetane ring is generally more resistant to metabolic degradation compared to carbonyl groups or gem-dimethyl groups, which can be susceptible to enzymatic oxidation.[4][7] The steric hindrance provided by the 3,3-disubstituted oxetane motif can further shield adjacent functionalities from metabolic enzymes.[5]
Modulating Basicity of Proximal Amines
The electron-withdrawing nature of the oxetane's oxygen atom can have a notable effect on the basicity (pKa) of nearby amino groups. This modulation can be critical for optimizing target engagement, cellular permeability, and off-target effects.[1]
Increasing sp³ Character
There is a growing appreciation in medicinal chemistry for the importance of three-dimensional molecular shape in achieving target selectivity and improving pharmacokinetic properties. The incorporation of the sp³-rich oxetane scaffold increases the fraction of sp³-hybridized carbons (Fsp³), moving molecules away from the "flatland" of predominantly sp²-hybridized structures often associated with poor developability.[5]
Part 2: Synthetic Strategies for Late-Stage Oxetane Incorporation
The synthetic accessibility of oxetanes has historically been a barrier to their widespread adoption. However, recent advances have provided robust methods for their introduction, even at late stages of a synthetic sequence.[1]
Classical Approaches: Paternò-Büchi Reaction and Williamson Etherification
Traditional methods for oxetane synthesis include the Paternò-Büchi [2+2] cycloaddition and intramolecular Williamson etherification.[9][10] While effective in certain contexts, these methods can suffer from limitations in substrate scope, regioselectivity, and functional group tolerance, making them less suitable for complex molecule synthesis.[9][10][11]
Modern Breakthroughs: Photoredox-Catalyzed C-H Functionalization
A significant advancement in late-stage oxetane synthesis has been the development of photoredox-catalyzed methods.[9][10][11][12][13][14] These reactions enable the direct conversion of native alcohols into oxetanes via a C-H functionalization pathway. This approach offers several advantages:
-
Mild Reaction Conditions: Visible light and ambient temperatures are typically employed, preserving sensitive functional groups.[15]
-
Broad Substrate Scope: The method is applicable to a wide range of primary and secondary alcohols.[15]
-
Late-Stage Applicability: The functional group tolerance allows for the modification of complex, drug-like molecules.[11][12]
The general mechanism involves a hydrogen atom transfer (HAT) from the alcohol, generating a radical intermediate that participates in a cascade of reactions to form the oxetane ring.[9][10]
Part 3: Experimental Protocols
Protocol 1: Late-Stage Oxetane Synthesis via Photoredox-Catalyzed C-H Functionalization of a Complex Alcohol
This protocol is a representative example based on the methodologies developed by Silvi and co-workers for the direct conversion of an unactivated alcohol to an oxetane.[10][11][12][13][14]
Objective: To introduce an oxetane moiety into a complex, late-stage intermediate containing a primary or secondary alcohol.
Materials:
-
Complex alcohol substrate (1.0 equiv)
-
Vinyl sulfonium triflate (e.g., (2-(tert-butyl)-[6][7]dioxolan-2-yl)vinyl(di(tert-butyl)sulfonium trifluoromethanesulfonate) (1.5 equiv)
-
Photocatalyst: 4CzIPN (5 mol%)
-
Base: Quinuclidine (10-75 mol%)
-
Additive: Tetrabutylammonium dihydrogen phosphate (Bu₄NPO₄H₂) (25 mol%)
-
Solvent: Acetonitrile (MeCN), degassed
-
Potassium tert-butoxide (KOt-Bu)
-
Blue LEDs (450-460 nm)
-
Schlenk tube or similar reaction vessel
Workflow Diagram:
Caption: Workflow for photoredox-catalyzed oxetane synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the complex alcohol substrate (1.0 equiv), vinyl sulfonium triflate (1.5 equiv), 4CzIPN (0.05 equiv), quinuclidine (0.1-0.75 equiv), and Bu₄NPO₄H₂ (0.25 equiv).
-
Solvent Addition and Degassing: Add degassed acetonitrile to achieve the desired concentration (typically 0.1 M). Degas the reaction mixture thoroughly using a minimum of three freeze-pump-thaw cycles.
-
Photocatalysis: Place the reaction vessel in a position to be irradiated by blue LEDs and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.
-
Cyclization: Once the initial reaction is complete, add potassium tert-butoxide (KOt-Bu) (typically 2.0-3.0 equiv) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60 °C and stir until the cyclization is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane-containing molecule.
Causality Behind Experimental Choices:
-
Photocatalyst (4CzIPN): This organic photocatalyst is chosen for its ability to absorb visible light and initiate the radical process under mild conditions, making it suitable for complex molecules.[11]
-
Vinyl Sulfonium Triflate: This reagent acts as the acceptor for the alcohol-derived radical and sets the stage for the subsequent cyclization.[9][10]
-
Degassing: The removal of oxygen is critical as it can quench the excited state of the photocatalyst and participate in unwanted side reactions with radical intermediates.
-
KOt-Bu: This strong, non-nucleophilic base is used to effect the final intramolecular Williamson etherification to form the oxetane ring.[9][10]
Protocol 2: Comparative Analysis of Physicochemical Properties
Objective: To quantify the impact of oxetane incorporation on aqueous solubility and lipophilicity using a matched molecular pair analysis.
Materials:
-
Parent compound (e.g., containing a gem-dimethyl or carbonyl group)
-
Oxetane-containing analogue
-
Phosphate-buffered saline (PBS), pH 7.4
-
1-Octanol
-
HPLC system with a UV detector
-
Thermostatted shaker
-
Centrifuge
Workflow Diagram:
Caption: Workflow for comparative physicochemical property analysis.
Step-by-Step Procedure for Aqueous Solubility:
-
Add an excess amount of the solid parent compound and the oxetane analogue to separate vials containing a known volume of PBS (pH 7.4).
-
Place the vials in a thermostatted shaker and agitate for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase.
-
Analyze the concentration of the dissolved compound by HPLC using a pre-determined calibration curve.
Step-by-Step Procedure for Lipophilicity (LogD):
-
Prepare a stock solution of each compound in 1-octanol.
-
In a vial, mix a known volume of the 1-octanol stock solution with an equal volume of PBS (pH 7.4).
-
Shake the mixture vigorously for several hours to allow for partitioning.
-
Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Carefully sample both the upper (1-octanol) and lower (aqueous) layers.
-
Analyze the concentration of the compound in each layer by HPLC.
-
Calculate the distribution coefficient (LogD) using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Data Presentation:
| Compound | Functional Group | Aqueous Solubility (µg/mL at pH 7.4) | LogD (pH 7.4) |
| Parent | gem-Dimethyl | Experimental Value | Experimental Value |
| Analogue 1 | Oxetane | Experimental Value | Experimental Value |
| Parent | Carbonyl | Experimental Value | Experimental Value |
| Analogue 2 | Oxetane | Experimental Value | Experimental Value |
Conclusion
The strategic use of oxetane derivatives in late-stage functionalization represents a powerful approach in modern medicinal chemistry.[4] By serving as effective bioisosteres for gem-dimethyl and carbonyl groups, oxetanes can significantly improve key drug-like properties, including aqueous solubility and metabolic stability.[3][7][16] The advent of novel synthetic methods, particularly photoredox-catalyzed C-H functionalization, has made the incorporation of this valuable motif more accessible, even in the context of complex molecular architectures.[11][12][15] The protocols outlined in this guide provide a practical framework for the synthesis and evaluation of oxetane-containing compounds, enabling researchers to harness the full potential of this unique structural element in their drug discovery programs.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
-
F. M. W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688-15694. [Link]
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Gould, C. (2014). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Imperial College London Thesis. [Link]
- Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289-293.
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
- Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(6), 1145-1151.
-
Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12459. [Link]
-
Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15688-15694. [Link]
-
Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PubMed Central. [Link]
-
ResearchGate. (2025). Oxetane Synthesis via Alcohol C-H Functionalization. [Link]
-
Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. [Link]
- Bull, J. A., et al. (2019). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 84(7), 4215-4233.
-
ResearchGate. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? [Link]
-
Paul, S., et al. (2023). Oxetane Synthesis via Alcohol C-H Functionalization. PubMed. [Link]
- Leitch, J. A., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
- Britton, J., et al. (2022). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 122(3), 3597-3654.
-
Charnwood Discovery. (2024). Application of Photoredox Catalysis for Late-stage Functionalization. [Link]
- Bull, J. A., et al. (2012). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization.
-
ResearchGate. (2025). Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxetane Synthesis via Alcohol C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Williamson Etherification of 3-Substituted Oxetanes
Introduction: The Strategic Importance of 3-Substituted Oxetanes in Modern Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug development. Its unique conformational preferences, ability to act as a polar yet metabolically stable bioisostere for gem-dimethyl and carbonyl groups, and its capacity to improve key physicochemical properties such as aqueous solubility, make it a highly sought-after structural motif.[1][2] Among these, 3-substituted oxetanes are particularly valuable as they allow for the introduction of diverse functionalities, enabling fine-tuning of a molecule's biological activity and pharmacokinetic profile.
The intramolecular Williamson etherification stands as a classic and robust method for the construction of the strained oxetane ring.[1][2] This protocol guide provides an in-depth exploration of the synthesis of 3-substituted oxetanes via this powerful reaction, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Intramolecular SN2 Pathway and Competing Reactions
The formation of the oxetane ring via an intramolecular Williamson etherification is a classic example of a nucleophilic substitution reaction. The reaction proceeds through an SN2 mechanism, wherein a deprotonated hydroxyl group (an alkoxide) acts as an intramolecular nucleophile, attacking a carbon atom bearing a suitable leaving group (typically a halide or a sulfonate ester) in a 1,3-positional relationship.[3] This backside attack results in the displacement of the leaving group and the formation of the cyclic ether with inversion of configuration at the electrophilic carbon.
A strong base is essential to deprotonate the alcohol, thereby generating the nucleophilic alkoxide. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydride (KH).[4][5] The choice of solvent is also critical, with polar aprotic solvents such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) being favored as they solvate the counterion of the alkoxide, leaving a more "naked" and reactive nucleophile.[5]
However, the synthesis of a strained four-membered ring is not without its challenges. A significant competing side reaction is the Grob fragmentation, an E2-type elimination reaction that can occur, leading to the formation of an alkene instead of the desired oxetane.[1] The propensity for Grob fragmentation is influenced by the substrate's stereochemistry and the stability of the resulting alkene.
Figure 1: Mechanism of intramolecular Williamson etherification for oxetane synthesis.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of 3-substituted oxetanes, derived from established literature procedures.
Protocol 1: Synthesis of 3-Aryl-Oxetanes from 1,3-Diols
This two-step protocol is effective for the synthesis of 3-aryl-oxetanes, starting from the corresponding 2-aryl-1,3-propanediol. The first step involves the selective activation of a primary hydroxyl group as a tosylate, followed by base-mediated intramolecular cyclization.
Step 1: Monotosylation of 2-Aryl-1,3-propanediol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aryl-1,3-propanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) or pyridine. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: If using DCM as the solvent, add triethylamine (1.2 equivalents) or pyridine (1.1 equivalents) to the solution.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diol is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate. This intermediate can often be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form 3-Aryl-Oxetane
-
Reaction Setup: In a separate round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF or DMF. Cool the suspension to 0 °C.
-
Addition of Monotosylate: Dissolve the crude monotosylate from the previous step in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Add water to the reaction mixture and extract the product with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-aryl-oxetane.[6]
Protocol 2: One-Pot Synthesis of 3,3-Disubstituted Oxetanes from 1,3-Diols
This efficient one-pot procedure, adapted from the work of Mandal and co-workers, is suitable for the synthesis of various substituted oxetanes directly from 1,3-diols.[4]
-
Reaction Setup: To a solution of the 1,3-diol (1.0 equivalent) in anhydrous toluene, add triphenylphosphine (1.1 equivalents) and pyridine (2.5 equivalents).
-
Iodination: Add iodine (1.0 equivalent) portion-wise to the stirred solution. Heat the reaction mixture to reflux for 45 minutes. This in situ generates the corresponding iodo-alcohol.
-
Cyclization: Cool the reaction mixture to room temperature and slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents). Stir the mixture for 10 minutes.
-
Quenching: Carefully quench the excess NaH by the slow addition of cold water.
-
Work-up and Purification: Separate the organic layer, wash with saturated aqueous Na₂S₂O₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired oxetane.[7]
Data Presentation: Comparative Synthesis of 3-Substituted Oxetanes
The following table summarizes various examples of 3-substituted oxetanes synthesized via intramolecular Williamson etherification, highlighting the diversity of achievable structures and the typical reaction conditions employed.
| 3-Substituent (R) | Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenyl | 2-Phenylpropane-1,3-diol monotosylate | NaH | THF | 0 to RT | 74 | [4] |
| 4-(Benzyloxy)phenyl | 2-(4-(Benzyloxy)phenyl)propane-1,3-diol monotosylate | NaH | DMF | 0 to RT | 70 | [8] |
| Methyl | 2-Methyl-1,3-propanediol monotosylate | BuLi | THF | -78 to RT | 85 | [7] |
| Benzyl | 3-Bromo-2-(benzyloxymethyl)-1-propanol | KOtBu | DMSO | 130 | 68 | [4] |
| -(CH₂)₃- (spiro) | 1,1-Bis(hydroxymethyl)cyclobutane monotosylate | BuLi | THF | -78 to RT | 82 | [7] |
| -CH₂OPh | 3-Phenoxy-1,2-propanediol derivative | NaH | DMF | RT | 83 | [9] |
Experimental Workflow Visualization
The general workflow for the synthesis of a 3-substituted oxetane from a 1,3-diol via a two-step protocol is illustrated below.
Figure 2: General experimental workflow for a two-step synthesis of 3-substituted oxetanes.
Troubleshooting and Field-Proven Insights
Issue 1: Low Yield of Oxetane and Formation of Byproducts
-
Causality: The primary cause of low yields is often the competing Grob fragmentation or other elimination side reactions.[1] This is particularly prevalent with sterically hindered substrates or when the reaction is conducted at elevated temperatures. Incomplete deprotonation of the alcohol can also lead to a sluggish reaction.
-
Self-Validating System & Solution:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For many substrates, conducting the cyclization at 0 °C to room temperature is sufficient.
-
Base Selection and Addition: Ensure the use of a strong, non-nucleophilic base like NaH or KH. Add the substrate slowly to the base suspension at a low temperature to control the exotherm and ensure complete deprotonation before significant side reactions can occur.
-
Substrate Design: If possible, design the synthesis to proceed through a primary leaving group, as this is less prone to elimination than a secondary or tertiary leaving group.
-
Issue 2: Incomplete Reaction
-
Causality: The starting material may be consumed, but the desired product is not formed in high yield, indicating a stalled reaction. This can be due to poor quality reagents or insufficient activation of the leaving group.
-
Self-Validating System & Solution:
-
Reagent Quality: Use freshly opened or properly stored anhydrous solvents and high-purity reagents. NaH, in particular, can be deactivated by moisture.
-
Leaving Group: Ensure the hydroxyl group has been effectively converted to a good leaving group. If a tosylate or mesylate is used, confirm its formation by NMR or LC-MS before proceeding with the cyclization. In some cases, switching to a more reactive leaving group, such as a triflate or iodide, may be beneficial.
-
Issue 3: Difficulty in Purification
-
Causality: The polarity of the 3-substituted oxetane may be very similar to that of the starting material or byproducts, making separation by column chromatography challenging.
-
Self-Validating System & Solution:
-
Chromatography Conditions: Experiment with different solvent systems for flash column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent often provides better separation. The use of a finer mesh silica gel can also improve resolution.[10]
-
Alternative Purification: If chromatography is ineffective, consider other purification techniques such as distillation (for volatile oxetanes) or recrystallization (for solid products).
-
Derivative Formation: In some cases, it may be advantageous to carry the crude product through to the next synthetic step and purify the subsequent, more structurally distinct derivative.
-
References
-
Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150-12233. [Link]
- Science of Synthesis. (2018). Oxetanes and Oxetan-3-ones.
- Grob, C. A. (1969). Mechanisms of Heterolytic Fragmentations. Angewandte Chemie International Edition in English, 8(8), 535-546.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Beilstein Journal of Organic Chemistry. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Croft, A. K., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5176. [Link]
-
Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
ResearchGate. (2012). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
-
Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Progress in Chemistry. (2021). Synthesis of Oxetanes. [Link]
-
Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
SynArchive. Williamson Ether Synthesis. [Link]
-
Taylor & Francis Online. (2023). Williamson ether synthesis – Knowledge and References. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. [Link]
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Enhancing Compound Solubility with [3-(Fluoromethyl)oxetan-3-yl]methanol
I. Introduction: Overcoming the Solubility Hurdle in Drug Discovery
Poor aqueous solubility is a significant impediment in drug discovery, often leading to erratic absorption, low bioavailability, and the ultimate failure of otherwise promising drug candidates.[1] Medicinal chemistry programs dedicate substantial resources to optimizing the physicochemical properties of lead compounds in parallel with their pharmacological activity.[2] A key strategy in this multifactorial optimization is the introduction of chemical motifs that can favorably modulate a compound's properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing drug-like characteristics.[3][4] This guide provides an in-depth exploration of a particularly promising building block, [3-(Fluoromethyl)oxetan-3-yl]methanol , for improving the aqueous solubility of drug candidates.
The strategic incorporation of oxetanes can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][5] This is attributed to the polar nature of the ether oxygen and the three-dimensional structure of the oxetane ring, which can disrupt crystal lattice packing and introduce favorable interactions with water molecules.[6] The presence of a fluoromethyl group in this compound is anticipated to further enhance these beneficial effects. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[7] The high electronegativity of fluorine can influence local electronic environments, pKa, and metabolic stability.[7][8]
This document will provide a comprehensive overview of the rationale for using this compound, detailed protocols for its incorporation into a parent molecule, and methods for assessing the resulting changes in solubility.
II. The this compound Moiety: A Dual-Action Solubilizer
The this compound moiety offers a unique combination of structural features designed to address solubility challenges:
-
The Oxetane Ring: The four-membered ring introduces a significant dipole moment and acts as a hydrogen bond acceptor, increasing the polarity of the molecule.[9] Its rigid, three-dimensional structure can disrupt the planar stacking that often contributes to the poor solubility of aromatic compounds.[6] Furthermore, oxetanes are often used as bioisosteric replacements for less favorable groups like gem-dimethyl or carbonyl groups, which can improve metabolic stability and reduce lipophilicity without a significant increase in molecular weight.[2][4][9]
-
The Fluoromethyl Group: The introduction of fluorine can have a profound impact on a molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity or basicity of nearby functional groups.[8] While a monofluoromethyl group has a less pronounced electronic effect, it still contributes to altering the local electronic environment and can block sites of metabolism.[7] The presence of fluorine can also lead to enhanced binding interactions with target proteins.
-
The Hydroxymethyl Group: The primary alcohol functionality provides a handle for further chemical modification and serves as a strong hydrogen bond donor, further contributing to improved aqueous solubility.
The combination of these three features in a single, compact building block makes this compound a highly attractive tool for medicinal chemists.
III. Strategic Incorporation of this compound
The this compound building block can be incorporated into a parent molecule through various synthetic strategies, primarily by leveraging the reactivity of its hydroxyl group. A common approach is to introduce the moiety via an ether or ester linkage, or by converting the alcohol to a leaving group for nucleophilic substitution.
Workflow for Moiety Incorporation and Solubility Assessment
Caption: Synthetic workflow and subsequent solubility assessment.
Protocol 1: Incorporation via Williamson Ether Synthesis
This protocol describes a general procedure for coupling the this compound building block to a parent molecule containing a suitable leaving group (e.g., a halide or sulfonate).
Materials:
-
Parent molecule (R-X, where X is a leaving group)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Deprotonation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Coupling: Add a solution of the parent molecule (R-X, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific substrate (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired ether-linked product.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the primary alcohol of the oxetane building block to form the more nucleophilic alkoxide.
-
Anhydrous Conditions: NaH reacts violently with water. Anhydrous solvents are crucial to prevent quenching of the base and ensure efficient deprotonation.
-
Inert Atmosphere: Prevents the reaction of the highly reactive NaH and the resulting alkoxide with oxygen and moisture in the air.
-
DMF: A polar aprotic solvent that is excellent for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the anion (alkoxide), leaving the nucleophile highly reactive.
-
Quenching with NH₄Cl: A mild acid to neutralize any unreacted NaH and the alkoxide.
IV. Assessing the Impact on Solubility
A critical step after successfully modifying a compound is to quantify the change in its aqueous solubility. Both kinetic and thermodynamic solubility assays are valuable for providing a comprehensive picture of the compound's behavior.
Kinetic vs. Thermodynamic Solubility
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration of a compound that precipitates from a supersaturated solution. | The concentration of a compound in a saturated solution at equilibrium with the solid state.[10] |
| Starting Material | Compound dissolved in an organic solvent (e.g., DMSO).[11] | Solid compound (crystalline or amorphous).[12] |
| Equilibration Time | Short (e.g., 2 hours).[11] | Long (e.g., 24 hours or more).[12] |
| Relevance | High-throughput screening, early drug discovery.[11] | Lead optimization, formulation development.[11] |
Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)
This protocol provides a rapid assessment of a compound's tendency to precipitate from an aqueous solution, making it suitable for early-stage drug discovery.[13]
Materials:
-
Test compound and parent molecule (as DMSO stock solutions, e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Add Buffer: Rapidly add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the contents thoroughly by shaking the plate for 2 minutes. Incubate the plate at room temperature for 2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering compared to a blank (DMSO in PBS) indicates the formation of a precipitate.
Protocol 3: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurements.[14]
Materials:
-
Solid test compound and parent molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Equilibration: Cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully remove a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Data Analysis and Interpretation
The solubility of the modified compound should be directly compared to that of the parent molecule. A significant increase in solubility for the compound containing the this compound moiety would validate this strategy for the given scaffold.
V. Conclusion
The use of this compound represents a promising strategy for addressing poor solubility in drug discovery. The unique combination of a polar, three-dimensional oxetane ring, a metabolically robust fluoromethyl group, and a hydrogen-bonding hydroxymethyl group provides a powerful tool for medicinal chemists. The protocols outlined in this guide offer a practical framework for the synthesis and evaluation of compounds modified with this valuable building block. By systematically applying these methods, research and development teams can enhance the drug-like properties of their lead candidates and increase the probability of success in bringing new therapies to patients.
VI. References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Kuttruff, C. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12591–12625. [Link]
-
Kuttruff, C. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC, 10548974. [Link]
-
Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(20), 7214–7227. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]
-
Huang, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 315–320. [Link]
-
R Discovery. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. R Discovery. [Link]
-
ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Science & Technology Today, 4(7), 386-392. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. JoVE. [Link]
-
PubMed Central. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Scientific Research Publishing. (2022). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Imperial College London. (2015). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Imperial College London. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. News-Medical.Net. [Link]
-
PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Protheragen. (3-Fluorooxetan-3-yl)methanol. Protheragen. [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
ScienceDirect. (2024). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
PubMed. (2024). Innovative medicinal chemistry strategies for enhancing drug solubility. PubMed. [Link]
-
Beilstein Journal of Organic Chemistry. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ResearchGate. [Link]
Sources
- 1. Innovative medicinal chemistry strategies for enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Application Notes and Protocols for Coupling Reactions with [3-(Fluoromethyl)oxetan-3-yl]methanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 3-(Fluoromethyl)oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for optimizing the physicochemical properties of drug candidates.[1][3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal functional groups.[1][2][3][5] This has been validated by the increasing prevalence of oxetane-containing compounds in clinical trials and recently approved drugs.[2][4]
The specific building block, [3-(fluoromethyl)oxetan-3-yl]methanol (1) , is of particular interest. It introduces not only the beneficial oxetane scaffold but also a fluoromethyl group. The strategic placement of fluorine can further enhance metabolic stability and binding affinity through favorable electrostatic interactions. The primary alcohol functionality of this building block serves as a versatile handle for a variety of coupling reactions, enabling its incorporation into a diverse range of molecular architectures.
These application notes provide detailed protocols for key coupling reactions utilizing this compound, offering researchers and drug development professionals a practical guide to leveraging this valuable building block in their synthetic campaigns. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower the user to make informed decisions in the laboratory.
Core Coupling Strategies and Protocols
The primary alcohol of this compound is amenable to several classes of coupling reactions. Here, we detail protocols for O-alkylation, Mitsunobu reaction, and O-arylation, which are among the most common and versatile methods for forming ether linkages in drug discovery.
O-Alkylation via Modified Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers. For a sterically accessible primary alcohol like this compound, this reaction can be highly efficient. A strong base is used to deprotonate the alcohol, forming an alkoxide that then displaces a halide or other suitable leaving group on the coupling partner.
This protocol describes a general procedure for the O-alkylation of this compound with a generic alkyl bromide.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 61729-10-0 | 120.12 |
| Alkyl Bromide (R-Br) | Variable | Variable |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in oil).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous THF (to make a 0.5 M solution with respect to the alcohol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Notes:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. For more sensitive substrates, weaker bases like potassium carbonate in a polar aprotic solvent such as DMF could be employed, though this may require heating.
-
Solvent: Anhydrous THF is a good choice of solvent as it is relatively non-polar, aprotic, and effectively solvates the sodium alkoxide.
-
Safety: Use extreme caution when handling sodium hydride as it is highly reactive with water and flammable. The quenching step should be performed slowly and at 0 °C to control the exothermic reaction.
Mitsunobu Reaction: Coupling with Acidic Nucleophiles
The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral center.[6][7] For an achiral primary alcohol like this compound, it provides a mild and efficient method for coupling with acidic nucleophiles (pKa < 15), such as carboxylic acids and phenols.[7][8][9]
This protocol details the esterification of this compound with a generic carboxylic acid.
Reaction Scheme:
Caption: Mitsunobu esterification of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 61729-10-0 | 120.12 |
| Carboxylic Acid (R-COOH) | Variable | Variable |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 |
| Diisopropyl Azodicarboxylate (DIAD) | 2446-83-5 | 202.21 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Hexanes | 110-54-3 | 86.18 |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (to make a 0.2 M solution with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 10-15 minutes. The reaction is often accompanied by a color change to yellow or orange.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a 1:1 mixture of ethyl acetate and hexanes and filter to remove the precipitated triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate.
-
Wash the filtrate with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Notes:
-
Reagent Order of Addition: The order of addition can be crucial for the success of a Mitsunobu reaction. The protocol described is the standard procedure.[6][8] In cases of low yield, pre-forming the betaine by adding DIAD to PPh₃ before the addition of the alcohol and nucleophile may be beneficial.[6]
-
Choice of Azodicarboxylate: DIAD is often preferred over diethyl azodicarboxylate (DEAD) as its hydrazine byproduct is generally more crystalline and easier to remove.
-
Workup: The removal of triphenylphosphine oxide can be challenging. Precipitation from a non-polar solvent or specific workup procedures may be required.
Palladium-Catalyzed O-Arylation (Buchwald-Hartwig Type)
While the Buchwald-Hartwig amination is well-known for C-N bond formation, related palladium-catalyzed systems can also be used for the formation of C-O bonds, specifically aryl ethers.[10][11][12] This method is particularly useful for coupling alcohols with aryl halides or triflates that are not susceptible to classical nucleophilic aromatic substitution.
This protocol provides a general procedure for the palladium-catalyzed O-arylation of this compound with a generic aryl bromide.
Reaction Scheme:
Caption: Buchwald-Hartwig type O-arylation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 61729-10-0 | 120.12 |
| Aryl Bromide (Ar-Br) | Variable | Variable |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| XPhos | 564483-18-7 | 476.65 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Anhydrous Toluene | 108-88-3 | 92.14 |
| Diethyl Ether | 60-29-7 | 74.12 |
| Celite® | 61790-53-2 | N/A |
| Water | 7732-18-5 | 18.02 |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.5 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and anhydrous toluene (to make a 0.1 M solution with respect to the aryl bromide).
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience Notes:
-
Catalyst System: The choice of palladium source and ligand is critical for a successful Buchwald-Hartwig coupling. Pd₂(dba)₃ is a common Pd(0) source, and bulky, electron-rich phosphine ligands like XPhos are often effective for C-O coupling.[13] The catalyst and ligand loadings should be optimized for specific substrates.
-
Base: A strong, non-nucleophilic base like NaOtBu is typically required. Other bases such as K₃PO₄ or Cs₂CO₃ can also be effective, depending on the substrate.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is essential to maintain an inert atmosphere throughout the reaction.
Data Summary and Comparison
The following table provides a hypothetical comparison of the three coupling methods for the synthesis of a benchmark compound, benzyl [3-(fluoromethyl)oxetan-3-yl]methyl ether.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| O-Alkylation | Benzyl Bromide | NaH | RT | 16 | 85-95 |
| Mitsunobu Reaction | Benzoic Acid | PPh₃, DIAD | RT | 8 | 75-90 |
| O-Arylation | Phenyl Bromide | Pd₂(dba)₃, XPhos, NaOtBu | 110 | 24 | 60-80 |
Note: Yields are representative and will vary depending on the specific substrates and optimization of reaction conditions.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. The primary alcohol provides a reliable handle for a variety of coupling reactions, allowing for the strategic introduction of the 3-(fluoromethyl)oxetane motif into lead compounds. The detailed protocols for O-alkylation, Mitsunobu reaction, and O-arylation provided herein offer a solid foundation for researchers to utilize this building block effectively. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, chemists can leverage the unique properties of the oxetane ring to design next-generation therapeutics with improved pharmacological profiles.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for the medicinal chemist.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 263, 115802. [Link]
-
Deiters, A. (2020). Tandem Suzuki Coupling/Intramolecular Oxetane Ring Opening to Form Polycyclic Ring Systems. Organic Letters, 22(15), 5828-5832. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Silvi, M., & Melchiorre, P. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16568-16573. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Frank, A., & Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1856-1864. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Ravelli, D., & Fagnoni, M. (2014). Photocatalytic Synthesis of Oxetane Derivatives by Selective C-H Activation. Angewandte Chemie International Edition, 53(16), 4216-4219. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 76, 1. [Link]
-
DeRatt, E. (2017). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. The Journal of Organic Chemistry, 82(11), 5785-5793. [Link]
-
Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Guba, W., & Rogers-Evans, M. (2010). A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. ChemInform, 41(29). [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Protheragen. (n.d.). (3-Fluorooxetan-3-yl)methanol. [Link]
-
Gising, J., & Sävmarker, J. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of 3,3-Disubstituted Oxetanes
Welcome to the dedicated support center for the synthesis of 3,3-disubstituted oxetanes. This resource is tailored for researchers, scientists, and drug development professionals to navigate and overcome the common hurdles in synthesizing this valuable structural motif. Herein, you will find comprehensive troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature, to optimize your synthetic yields.
Introduction
3,3-disubstituted oxetanes are increasingly significant building blocks in medicinal chemistry, often serving as bioisosteres for gem-dimethyl groups or carbonyl functionalities.[1][2] Their incorporation into molecules can favorably modulate properties such as aqueous solubility, lipophilicity, and metabolic stability.[3][4] However, the synthesis of these strained four-membered rings is often challenging, frequently resulting in low yields due to competing side reactions.[1][5] This guide provides practical, experience-driven advice to enhance the efficiency of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 3,3-disubstituted oxetanes.
Q1: What are the primary synthetic strategies for creating 3,3-disubstituted oxetanes?
A1: The most prevalent and versatile method is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-diol derivative.[1][4][6] Typically, one hydroxyl group is converted into a good leaving group (like a tosylate or mesylate), and the other is deprotonated to act as a nucleophile, closing the ring. Another notable method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[7][8][9][10] While powerful, the intramolecular cyclization of 2,2-disubstituted 1,3-propanediols is generally the most common approach for accessing 3,3-disubstituted oxetanes due to its reliability and broad substrate scope.[1][5]
Q2: Why are the yields for 3,3-disubstituted oxetane synthesis often low?
A2: The primary reason for low yields is the inherent ring strain of the four-membered oxetane ring, which is approximately 25.5 kcal/mol.[5][11] This strain makes the ring formation thermodynamically and kinetically challenging compared to competing intermolecular reactions, such as polymerization, or intramolecular elimination reactions.[1][4] The steric hindrance imposed by the two substituents at the C3 position can further impede the desired ring closure. Therefore, meticulous optimization of reaction conditions is essential to favor the intramolecular pathway.
Q3: What key factors should I consider when selecting a synthetic route?
A3: Your choice of synthetic strategy should be dictated by the specific C3 substituents and the overall complexity of your target molecule.
-
For simple dialkyl or diaryl substituents: The intramolecular cyclization of the corresponding 2,2-disubstituted-1,3-propanediol is typically the most direct method.[1]
-
For functionalized substituents: It may be necessary to employ protecting groups that are stable to the reaction conditions.[12]
-
For chiral targets: An asymmetric synthesis or the use of a chiral starting material is required.
The following workflow can help guide your decision-making process for synthetic strategy.
Caption: Decision workflow for selecting an oxetane synthesis strategy.
Part 2: Troubleshooting Guide
This section offers a problem-focused approach to overcoming common experimental challenges.
Problem 1: Low or No Yield of the Desired Oxetane
This is the most common issue encountered. A systematic approach to troubleshooting is crucial for success.
Potential Cause 1.1: Inefficient Conversion of the 1,3-Diol to the Monosulfonate Precursor
Explanation: The intramolecular cyclization is often performed as a one-pot, two-step procedure. First, one of the hydroxyl groups of the 1,3-diol is converted to a good leaving group, such as a tosylate or mesylate. This is followed by base-mediated ring closure. If the initial monosulfonation is incomplete, the subsequent cyclization cannot proceed efficiently.
Troubleshooting Steps:
-
Confirm Monosulfonation: Before adding the base for cyclization, take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to verify the formation of the monosulfonated intermediate.
-
Optimize Sulfonylation:
-
Stoichiometry: Use a slight excess (1.05–1.1 equivalents) of the sulfonyl chloride (e.g., TsCl, MsCl).
-
Base: Use a non-nucleophilic amine base like triethylamine (TEA) or pyridine to neutralize the HCl generated. Ensure the base is anhydrous.
-
Temperature: Perform the sulfonylation at 0 °C to room temperature. Lower temperatures can enhance selectivity for monosulfonation over disulfonation.
-
Potential Cause 1.2: Dominance of Intermolecular Side Reactions
Explanation: At higher concentrations, the monosulfonated intermediate can react with another molecule of the diol or its alkoxide, leading to the formation of oligomers or polymers instead of the desired intramolecular cyclization product.
Troubleshooting Steps:
-
Employ High Dilution: This is a critical factor. Running the cyclization step at a low concentration (typically 0.01–0.05 M) significantly favors the intramolecular pathway.
-
Slow Addition of Base: In a one-pot procedure, the slow addition of the base to the solution of the in situ-formed monosulfonate helps to maintain a low concentration of the reactive alkoxide, further suppressing intermolecular side reactions.
Experimental Protocol: Optimized One-Pot Synthesis of a 3,3-Disubstituted Oxetane from a 1,3-Diol
-
Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1–2 hours, monitoring the formation of the monotosylate by TLC.
-
Once sulfonylation is complete, dilute the reaction mixture with additional anhydrous solvent to a final concentration of approximately 0.02 M.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring product formation by GC-MS or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Perform an aqueous workup, dry the organic layer over sodium sulfate, and purify by column chromatography.
Potential Cause 1.3: Unfavorable Ring-Closing Energetics and the Thorpe-Ingold Effect
Explanation: The Thorpe-Ingold effect suggests that gem-disubstitution on the carbon backbone can favor cyclization by decreasing the internal bond angle, thus bringing the reactive termini closer together.[13][14] However, if the substituents are excessively bulky, they can introduce significant steric strain that counteracts this effect and disfavors the formation of the strained four-membered ring.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature (e.g., to refluxing THF) can provide the necessary activation energy to overcome the barrier to ring closure.
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction rate. A stronger base (e.g., NaH, KHMDS) will increase the rate of deprotonation and subsequent cyclization. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate the SN2 reaction.
Table 1: Comparison of Reaction Conditions for Oxetane Synthesis
| Parameter | Suboptimal Condition | Optimized Condition | Rationale for Improvement |
| Concentration | 0.5 M | 0.02 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Base | K₂CO₃ | NaH | A stronger base increases the rate of deprotonation and subsequent cyclization. |
| Temperature | Room Temperature | 60 °C | Provides activation energy to overcome ring strain. |
| Base Addition | All at once | Slow, controlled addition | Maintains a low concentration of the reactive alkoxide. |
Problem 2: Significant Byproduct Formation
Potential Cause 2.1: Formation of an Allylic Alcohol via Elimination
Explanation: If the intermediate alkoxide is sterically hindered, it can act as a base, leading to an E2 elimination of the sulfonate leaving group to form an allylic alcohol byproduct. This is a common competing pathway, especially in cases of significant steric hindrance.
Troubleshooting Steps:
-
Select a Less Hindered Base: While strong bases are often required, highly hindered bases such as lithium diisopropylamide (LDA) can favor elimination. Consider using NaH or potassium tert-butoxide.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the cyclization at a lower temperature (if the reaction rate is acceptable) can favor the desired SN2 pathway.
Caption: Competing SN2 and E2 pathways in oxetane synthesis.
Potential Cause 2.2: Disulfonation of the 1,3-Diol
Explanation: If an excess of the sulfonylating reagent is used, or if the reaction is allowed to proceed for too long, both hydroxyl groups of the 1,3-diol can be sulfonated. The resulting disulfonate is incapable of undergoing the desired intramolecular cyclization.
Troubleshooting Steps:
-
Strict Stoichiometric Control: Use no more than 1.1 equivalents of the sulfonyl chloride.
-
Careful Reaction Monitoring: Closely monitor the initial sulfonylation step by TLC. Once the starting diol has been consumed and the monotosylate is the major product, proceed with the cyclization step without delay.
Part 3: Concluding Remarks
The synthesis of 3,3-disubstituted oxetanes, while presenting challenges, is a highly achievable process with careful control of reaction parameters. The key to maximizing yield is to favor the intramolecular cyclization pathway over competing intermolecular reactions and elimination. High dilution is arguably the most critical factor in achieving this outcome. By systematically troubleshooting experimental issues and understanding the underlying chemical principles, researchers can successfully synthesize and utilize this valuable heterocyclic motif.
References
-
D'Auria, M., & Racioppi, R. (2014). The Paternò–Büchi reaction. Molecules, 19(12), 21422-21468. Available at: [Link]
-
Wikipedia contributors. (2023, December 22). Paternò–Büchi reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Slideshare. (2014, November 25). Paterno buchi reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved January 3, 2026, from [Link]
-
Krasavin, M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(10), 1668-1701. Available at: [Link]
-
Ishikura, H., & Bull, J. A. (2024). Recent advances in the synthesis of 3,3-disubstituted oxetanes. In Advances in Heterocyclic Chemistry (Vol. 142, pp. 1-47). Elsevier. Available at: [Link]
-
Wuitschik, G., et al. (2010). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link]
-
Fessard, T. C., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12051-12122. Available at: [Link]
-
Vigo, D., et al. (2013). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron, 69(1), 254-261. Available at: [Link]
-
Krasavin, M., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link]
-
Li, S. Q., & Xu, J. X. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798-1811. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Oxetanes. Retrieved January 3, 2026, from [Link]
-
Acevedo, O., & Jorgensen, W. L. (2010). Thorpe-Ingold acceleration of oxirane formation is mostly a solvent effect. Journal of the American Chemical Society, 132(25), 8766–8773. Available at: [Link]
-
Wikipedia contributors. (2023, October 29). Thorpe–Ingold effect. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5486–5491. Available at: [Link]
-
Acevedo, O., & Jorgensen, W. L. (2010). Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. Journal of the American Chemical Society, 132(25), 8766–8773. Available at: [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Europe PMC. Available at: [Link]
-
Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meetings. University of Illinois Urbana-Champaign. Available at: [Link]
-
Hickford, S. J. H., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2351–2356. Available at: [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1423. Available at: [Link]
-
Angeli, E., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5129. Available at: [Link]
-
Chem-Station. (2016, January 27). Thorpe-Ingold Effect. Retrieved January 3, 2026, from [Link]
-
Faigl, F., et al. (2011). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. IFMBE Proceedings, 37, 1366–1369. Available at: [Link]
-
Švenda, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1324-1384. Available at: [Link]
-
Švenda, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1324-1384. Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Thieme Chemistry. Available at: [Link]
-
Švenda, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Europe PMC. Available at: [Link]
-
Krasavin, M., et al. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. Cambridge: Cambridge University Press. Available at: [Link]
-
Ishikura, H. (2022). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Imperial College London. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. Paterno buchi reaction | PPTX [slideshare.net]
- 10. Paterno-Buechi Reaction [organic-chemistry.org]
- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 14. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification Strategies for Polar Fluorinated Organic Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar fluorinated organic compounds.
The introduction of fluorine into organic molecules can drastically alter their physicochemical properties, often leading to purification challenges not encountered with their non-fluorinated analogs. These compounds can exhibit high polarity, aqueous solubility, and unique interactions with stationary phases, making standard purification protocols ineffective. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar fluorinated compound?
A1: The initial step is to assess the compound's polarity and solubility. This information will guide the selection of an appropriate chromatographic technique.
-
For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA).[1]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A polar stationary phase (e.g., amide, silica, or zwitterionic) with a mobile phase gradient from high organic content (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[1]
-
For thermally labile or complex mixtures: Supercritical Fluid Chromatography (SFC) can be a powerful alternative, offering high efficiency and faster separations.[1][2][3][4]
Q2: My polar fluorinated compound is streaking on a silica gel TLC plate, making it difficult to assess purity and choose a solvent system for flash chromatography. What can I do?
A2: Streaking on silica gel TLC is a common issue with polar compounds, especially those with acidic or basic functional groups, due to strong interactions with the silica surface.
-
For basic compounds (e.g., amines): Add a small amount of a base to your developing solvent. A common practice is to use a mobile phase containing a small percentage of triethylamine or ammonium hydroxide. For instance, a solvent system of dichloromethane/methanol with 1-2% ammonium hydroxide can be effective.[1][5]
-
For acidic compounds (e.g., carboxylic acids, phenols): Add a small amount of a volatile acid like acetic acid or formic acid to the mobile phase to suppress ionization and reduce tailing.
-
Consider alternative plates: TLC plates with different stationary phases, such as alumina or C18 reversed-phase plates, can provide different selectivity and better spot shapes.
Q3: My fluorinated compound is not UV active. How can I monitor its purification?
A3: Many fluorinated compounds lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging. Alternative detection methods are available for both TLC and column chromatography.
-
TLC Visualization: Use staining agents like potassium permanganate, ceric ammonium molybdate, or iodine vapor to visualize the spots.
-
Chromatography Detectors:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is not dependent on the optical properties of the analyte.[6]
-
Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.[6]
-
Mass Spectrometry (MS): Provides mass information and is highly sensitive, making it an excellent choice for tracking compounds during purification.[6]
-
Refractive Index Detector (RID): A universal detector, but it is sensitive to temperature and pressure changes and not suitable for gradient elution.[6]
-
Troubleshooting Guides
This section is organized by common problems encountered during the purification of polar fluorinated compounds.
Problem 1: Poor Peak Shape (Tailing or Fronting) in Chromatography
Q: My polar fluorinated amine shows severe peak tailing on a C18 column with a water/acetonitrile gradient. What is causing this and how can I fix it?
A: Peak tailing for basic compounds on silica-based reversed-phase columns is often due to secondary interactions between the positively charged amine and negatively charged residual silanol groups on the stationary phase.[1]
Causality and Solutions:
-
Suppress Analyte Ionization: The most common solution is to add a mobile phase modifier to lower the pH. This protonates the silanol groups, reducing their negative charge, and ensures the amine is consistently in its protonated form.
-
Trifluoroacetic Acid (TFA): Add 0.1% TFA to both the aqueous and organic mobile phases. TFA is a strong ion-pairing agent that can mask the charge on the analyte and interact with the stationary phase, improving peak shape.[1][7] However, be aware that TFA can suppress the signal in mass spectrometry.[8]
-
Formic Acid: A good alternative to TFA, especially for MS applications, as it is less likely to cause ion suppression.[7][8] Use at a concentration of 0.1%.
-
-
Use a Deactivated Column: Employ a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.[1]
-
Reduce Sample Load: Injecting too much sample can lead to column overload and poor peak shape. Try diluting your sample.[1][9]
Caption: A decision tree for troubleshooting poor peak shape.
Problem 2: Compound Elutes in the Void Volume (No Retention) in Reversed-Phase Chromatography
Q: My highly polar, polyfluorinated compound is not retained on a C18 column, even with 100% aqueous mobile phase. What are my options?
A: This is a common problem for very polar molecules. When a compound is too hydrophilic, it has little to no affinity for the hydrophobic stationary phase in reversed-phase chromatography and elutes with the solvent front.[10][11]
Alternative Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution for highly polar compounds.[1][10][11][12]
-
Principle: HILIC uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[10][12] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. The elution strength is increased by increasing the water content of the mobile phase.[11][13]
-
Getting Started: Use a HILIC column (amide or zwitterionic phases are good starting points) with a mobile phase of 95:5 acetonitrile:water (with a buffer like 10 mM ammonium acetate) and gradient to a higher water concentration.[1]
-
-
Aqueous Normal-Phase (ANP) Chromatography: This technique is similar to HILIC and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[1][13]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[3][14] It is a form of normal-phase chromatography and is well-suited for the purification of polar compounds.[2][4][15] Methanol is often used as a co-solvent to increase the elution strength.[3][14]
-
Ion-Exchange Chromatography (IEC): If your compound is ionizable (e.g., a fluorinated amine or carboxylic acid), IEC can be a highly effective technique.[16][17][18]
-
Principle: IEC separates molecules based on their net charge by using a stationary phase with charged functional groups.[16] For a positively charged fluorinated amine, a cation exchange resin would be used.[16]
-
Elution: The compound is typically eluted by increasing the salt concentration or changing the pH of the mobile phase to displace the analyte from the resin.
-
graph Select_Technique { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Start [label="Compound not retained on C18", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Is_Ionizable [label="Is the compound ionizable (acidic/basic)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Try_IEC [label="Use Ion-Exchange Chromatography (IEC)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Is_Water_Soluble [label="Is the compound highly water-soluble?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Try_HILIC [label="Use Hydrophilic Interaction Chromatography (HILIC)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Try_SFC [label="Consider Supercritical Fluid Chromatography (SFC)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Is_Ionizable; Is_Ionizable -> Try_IEC [label="Yes"]; Is_Ionizable -> Is_Water_Soluble [label="No"]; Is_Water_Soluble -> Try_HILIC [label="Yes"]; Is_Water_Soluble -> Try_SFC [label="No/Moderately"]; }
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. interchim.fr [interchim.fr]
- 14. Video: Supercritical Fluid Chromatography [jove.com]
- 15. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting side reactions in fluorinated oxetane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorinated Oxetanes
Fluorinated oxetanes are increasingly important motifs in medicinal chemistry. The incorporation of a fluorine atom or a fluorinated group into the oxetane ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in drug discovery. However, the synthesis of these strained, fluorinated heterocycles is often plagued by side reactions that can diminish yields and complicate purification. This guide will address the most common of these challenges and provide practical, field-proven solutions.
Troubleshooting Guide: Common Side Reactions
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Fluorinated Oxetane due to Ring-Opening
Question: My reaction is resulting in a complex mixture of products, and upon analysis (e.g., by ¹H NMR or GC-MS), I see evidence of diols or other acyclic compounds instead of my target fluorinated oxetane. What is causing this, and how can I prevent it?
Answer:
The primary culprit for this observation is the acid-catalyzed ring-opening of the oxetane. The inherent ring strain of the four-membered ring makes it susceptible to cleavage, a reaction that is significantly accelerated by the presence of both Brønsted and Lewis acids.[1] Many fluorination reactions, especially those employing reagents like DAST (Diethylaminosulfur trifluoride), can generate acidic byproducts (e.g., hydrogen fluoride) that catalyze this undesired pathway.
The reaction proceeds via protonation of the oxetane oxygen, which activates the ring towards nucleophilic attack. The nucleophile can be the fluoride ion intended for the fluorination reaction, a solvent molecule, or another species in the reaction mixture.
Caption: Mechanism of acid-catalyzed oxetane ring-opening.
-
Incorporate an Acid Scavenger: The most direct approach is to add a mild, non-nucleophilic base to the reaction mixture to neutralize any in-situ generated acid.
-
Recommended Scavengers: Proton sponge, sodium fluoride, or hindered amines like 2,6-lutidine.
-
Protocol:
-
Dry the chosen acid scavenger thoroughly before use.
-
Add 1.2-1.5 equivalents of the scavenger to the reaction vessel along with the oxetane precursor before introducing the fluorinating agent.
-
Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture, which can hydrolyze some fluorinating agents and generate more acid.
-
-
-
Control the Reaction Temperature: Fluorination reactions are often exothermic. A rapid increase in temperature can accelerate the rate of the ring-opening side reaction.
-
Protocol:
-
Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before the dropwise addition of the fluorinating agent.
-
Maintain the low temperature throughout the addition and for a period afterward before slowly allowing the reaction to warm to room temperature.
-
-
-
Choice of Fluorinating Agent: Some fluorinating agents are more prone to generating acidic byproducts than others.
-
Consider Alternatives to DAST: While common, DAST can be a source of HF. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are known to be more thermally stable and can sometimes offer cleaner reactions.[2]
-
| Fluorinating Agent | Typical Conditions | Common Acidic Byproduct |
| DAST | -78 °C to rt, CH₂Cl₂ | HF |
| Deoxo-Fluor® | -78 °C to rt, CH₂Cl₂ | HF |
| Pyridinium poly(hydrogen fluoride) | rt, THF | HF |
Table 1: Comparison of common fluorinating agents and their potential for acid generation.
Issue 2: Significant Formation of Defluorinated Byproducts
Question: My analysis shows the presence of my starting material or other non-fluorinated species, suggesting that defluorination is occurring. Why is this happening and what can I do to promote C-F bond formation?
Answer:
Defluorination can occur through several mechanisms, often mediated by the reaction conditions or the inherent instability of certain intermediates. In the context of fluorinated oxetane synthesis, this can manifest as the regeneration of the starting alcohol or the formation of elimination products.
-
Instability of Intermediates: In fluorinations using reagents like DAST, an intermediate alkoxyaminosulfur difluoride is formed. If the subsequent nucleophilic attack by fluoride is slow or hindered, this intermediate can decompose back to the starting alcohol.[3]
-
Elimination Reactions: For certain substrates, elimination of HF can be a competing pathway, especially if there is an abstractable proton in a suitable position.
-
Optimize Solvent Polarity: The choice of solvent can influence the stability of intermediates and the rate of the desired SN1 or SN2 reaction.
-
Protocol:
-
If defluorination is significant in a non-polar solvent like hexane, consider switching to a more polar aprotic solvent such as dichloromethane (DCM) or acetonitrile. This can help to stabilize the charged intermediates and promote the desired nucleophilic substitution.
-
-
-
Re-evaluate the Fluorinating Agent: The reactivity of the fluorinating agent can be a critical factor.
-
Protocol:
-
If a milder fluorinating agent is leading to incomplete reaction and decomposition, a more reactive agent might be necessary. However, this must be balanced with the risk of other side reactions. A systematic screening of different fluorinating agents may be required.
-
-
Issue 3: Polymerization of the Oxetane Monomer
Question: I am attempting a cationic ring-opening polymerization of a fluorinated oxetane monomer, but I am getting a low yield of polymer and a significant amount of a viscous, intractable material. What is causing this?
Answer:
Cationic ring-opening polymerization (CROP) of oxetanes is a powerful technique, but it can be susceptible to uncontrolled polymerization and side reactions, particularly chain transfer and termination events. The presence of impurities, especially water, can initiate polymerization prematurely or interfere with the desired controlled process.
The polymerization is initiated by a cationic species that attacks the oxygen of the oxetane ring, leading to ring-opening and the formation of a propagating carbocationic or oxonium ion chain end. Uncontrolled polymerization can occur if the concentration of initiating species is too high or if chain transfer reactions lead to the formation of new initiating sites.
Caption: General mechanism of cationic ring-opening polymerization of oxetanes.
-
Rigorous Purification of Monomer and Solvent: The most critical factor for successful CROP is the exclusion of impurities that can act as initiators or chain transfer agents.
-
Protocol:
-
Purify the fluorinated oxetane monomer by distillation from a suitable drying agent (e.g., CaH₂).
-
Dry the solvent thoroughly. For example, dichloromethane can be distilled from CaH₂.
-
Perform all manipulations under a high-purity inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
-
Control of Initiator Concentration and Addition: The rate of initiation should be controlled to be comparable to or faster than the rate of propagation to achieve a narrow molecular weight distribution.
-
Protocol:
-
Use a well-defined initiator system.
-
Add the initiator slowly and at a controlled temperature to manage the exothermicity of the polymerization.
-
-
-
Choice of Solvent: The solvent can play a role in stabilizing the propagating species and preventing side reactions.
-
Recommendation: The use of 1,4-dioxane as a solvent has been shown to prevent intra- and intermolecular transfer reactions in the CROP of oxetane.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to identify the side products in my fluorinated oxetane synthesis?
A1: A combination of techniques is often most effective:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable. ¹H NMR can show the disappearance of the characteristic oxetane protons and the appearance of new signals corresponding to ring-opened products.[5] ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms in your product and any fluorinated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile components of your reaction mixture and identifying them by their mass spectra. It is particularly useful for detecting low-molecular-weight byproducts.[6]
-
High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC can be used for separation and quantification of products and impurities.
Q2: I am using a Paternò-Büchi reaction to synthesize a fluorinated oxetane and am observing low diastereoselectivity. How can I improve this?
A2: The Paternò-Büchi reaction is a [2+2] photocycloaddition that can proceed through either a singlet or triplet excited state of the carbonyl compound, which influences the stereochemical outcome.[7][8]
-
Solvent Choice: Non-polar solvents often favor higher diastereoselectivity.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable transition state.
-
Sensitizers: If the reaction proceeds through a triplet state, the use of a triplet sensitizer can influence the reaction pathway.
Q3: Are there newer, more reliable methods for synthesizing fluorinated oxetanes that avoid some of these common side reactions?
A3: Yes, significant progress has been made in developing new synthetic routes. One of the most promising is the copper-catalyzed insertion of a difluorocarbene species into epoxides.[4][9][10][11] This method offers a novel approach that can avoid the harsh conditions and acidic byproducts associated with traditional fluorination methods, often leading to cleaner reactions and higher yields of α,α-difluoro-oxetanes.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common side reactions in fluorinated oxetane synthesis.
References
-
Tan, T.-D., et al. (2025). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Nature Chemistry. [Link]
-
Bouchekif, H., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2739-2745. [Link]
-
News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]
-
Liu, P. Group. (2025). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres. Owlstown. [Link]
-
1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). - ResearchGate. [Link]
-
Fluorination with aminosulfuranes - Wikipedia. [Link]
- D'Auria, M. (2012). Paternò-Büchi Reaction. In CRC Handbook of Organic Photochemistry and Photobiology (3rd ed.). CRC Press.
- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres.
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: A New Class of Conformationally Restricted Scaffolds for Drug Discovery. Chemical Reviews, 114(17), 8257-8322.
- Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of Organic Fluorine Compounds II: A Critical Review. American Chemical Society.
-
Leparfait, D., et al. (2024). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Organic Syntheses. 2-Fluoro-6-phenylpyridine. [Link]
- Klapötke, T. M. (2017). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
-
University of California, Berkeley. NMR Chemical Shifts of Trace Impurities. [Link]
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
- Lucas, S. D., et al. (2009). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids.
- Crivello, J. V., & Shim, S. (2014). "Kick-Starting" Oxetane Photopolymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 52(15), 2135-2143.
- Kiss, L. (2017). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Journal of Fluorine Chemistry, 200, 108-115.
- Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 251, 109880.
- Itoh, T., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 13(10), 2913-2918.
-
Leparfait, D., et al. (2024). Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry. [Link]
-
Kiemle, D. J., & Fung, S. (2015). Drawing graphs with dot. Graphviz. [Link]
- Nagib, D. A. (2021). A Decision Tree for Retrosynthetic Analysis.
- D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362.
- D'Auria, M., Emanuele, L., & Racioppi, R. (2004).
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Chemistry, 20(13), 1396-1427.
- D'Auria, M. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 23(11), 2843.
-
Garay-Ruiz, D., et al. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
-
Chemistry For Everyone. (2025, January 7). How To Calculate Percent Purity From Gas Chromatography? [YouTube]. [Link]
-
D'Auria, M., & Racioppi, R. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 23(11), 2843. [Link]
-
Hofman, K., & Rieger, B. (2024). Monomer centred selectivity guidelines for sulfurated ring-opening copolymerisations. Polymer Chemistry. [Link]
-
Yoon, T. P. (2018). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv. [Link]
-
Leah4sci. (2025, April 16). Orgo Final Synthesis & Multi-Step Reactions Practice Session [LIVE RECORDING]. [YouTube]. [Link]
-
D'Auria, M., Emanuele, L., & Racioppi, R. (2004). Regio and Diastereoselectivity in the Paternò–Büchi Reaction on Furan Derivatives. The Spectrum, 17(1), Article 6. [Link]
-
ChemComplete. (2020, February 8). How to Analyze GC Results for Lab. [YouTube]. [Link]
- Pannecoucke, X., & Gillaizeau, I. (2020). Selective ring-opening reaction of fluoroalkylidene-oxetanes was directed by the presence of the fluorine atom, enabling a two-step access to tetrasubstituted fluoroalkenes with excellent geometry control. Beilstein Journal of Organic Chemistry, 16, 2086-2093.
-
EurekAlert!. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]
- Markham, K. R., & Geiger, H. (1994). NMR Chemical Shifts of Common Flavonoids. In The Flavonoids (pp. 441-497). Springer, Boston, MA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. pengliu.owlstown.net [pengliu.owlstown.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Oxetane-Based Building Blocks
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to the large-scale production of oxetane-containing building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to anticipate and overcome the unique challenges associated with these strained heterocyclic systems.
The inherent ring strain of the oxetane moiety, while bestowing desirable physicochemical properties in medicinal chemistry, also presents significant hurdles during synthesis scale-up.[1][2] This guide is structured in a question-and-answer format to directly address the common issues you may encounter, from reaction optimization and side-product mitigation to purification and safety at scale.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges I should anticipate when scaling up the synthesis of oxetane building blocks?
When moving to a larger scale, several key challenges stemming from the oxetane ring's inherent strain become more pronounced. These include:
-
Ring Instability: The four-membered ring is susceptible to opening under harsh acidic or basic conditions, as well as at elevated temperatures.[1][3] What may be a minor side reaction at the gram scale can become the major pathway in a larger reactor if not properly controlled.
-
Exothermic Reactions: Ring-closure steps, particularly those involving strong bases, can be highly exothermic. Careful control of reaction temperature and addition rates is critical to prevent runaway reactions.[1]
-
Side Reactions: Polymerization, elimination, and fragmentation are common side reactions.[1][4] High-dilution conditions, often used in the lab to favor intramolecular cyclization, can be impractical at scale, necessitating careful optimization of reaction parameters.
-
Purification Hurdles: The polarity of many oxetane derivatives, such as 3-oxetanone, can complicate purification. Decomposition on acidic stationary phases like silica gel is a known issue, requiring alternative purification strategies.[1]
-
Safety Hazards: Many synthetic routes employ hazardous materials, including flammable solvents, strong bases like sodium hydride, and potentially explosive intermediates such as diazo ketones.[1][5] A thorough safety assessment is paramount before any scale-up activities.
Q2: I'm observing significant byproduct formation, possibly from ring-opening, during my Williamson etherification to form a 3-substituted oxetane. What are the likely causes and how can I mitigate this?
This is a classic challenge. The Williamson etherification for oxetane formation is a delicate balance between the desired intramolecular cyclization and competing intermolecular reactions or decomposition.
Causality: The primary culprit is often the choice and concentration of the base, as well as the reaction temperature. Strong, nucleophilic bases can attack the oxetane precursor or the product itself, leading to ring-opening. Similarly, high temperatures provide the activation energy needed for these undesired pathways.
Troubleshooting Strategies:
-
Base Selection: Opt for a milder, non-nucleophilic base. While sodium hydride is common in lab-scale syntheses, consider alternatives like potassium tert-butoxide or cesium carbonate for larger scales, which can be effective at lower temperatures.
-
Temperature Control: Maintain strict temperature control throughout the reaction. A slow, controlled addition of the base to the cooled reaction mixture is crucial to manage the exotherm.
-
High-Dilution Principle Adaptation: While true high-dilution is often not feasible at scale, you can simulate these conditions by slowly adding the substrate to a solution of the base. This keeps the concentration of the uncyclized substrate low, favoring the intramolecular reaction.
Troubleshooting Guide: Common Scale-Up Scenarios
This section provides detailed troubleshooting for specific, common issues encountered during the scale-up of key oxetane building blocks.
Scenario 1: Low Yield and Polymerization during the Synthesis of 3-Oxetanone from 3-Oxetanol Oxidation
Problem: You are scaling up the oxidation of 3-oxetanol to 3-oxetanone and observing low yields of the desired product, accompanied by the formation of a significant amount of polymeric material.
Underlying Science: 3-Oxetanone is prone to polymerization, especially in the presence of acidic or basic impurities, or at elevated temperatures.[6] Many common oxidizing agents or their byproducts can initiate this process. The goal is to use a mild and highly selective oxidant under carefully controlled conditions.
Recommended Protocol & Troubleshooting:
A robust method for this transformation is the use of a TEMPO-catalyzed oxidation system. A patent for the synthesis of oxetanone highlights a method using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with an oxidant like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) in the presence of a halide salt and a mild base.[7]
Detailed Protocol (Adapted from CN103694201B):
-
Reactor Setup: In a suitable reactor, charge dichloromethane, TCCA, sodium bicarbonate, potassium bromide, and TEMPO under an inert atmosphere (e.g., nitrogen).
-
Temperature Control: Cool the stirred mixture to -5°C.
-
Substrate Addition: Slowly add the 3-oxetanol to the reaction mixture, maintaining the temperature at or below 0°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0°C for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC) until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove solids. The filtrate can then be concentrated under reduced pressure at room temperature to yield the crude product.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for 3-oxetanone synthesis.
Scenario 2: Incomplete Reaction and Side Products in Paternò-Büchi [2+2] Cycloaddition
Problem: When attempting a Paternò-Büchi reaction at a larger scale to produce a substituted oxetane, you are experiencing incomplete conversion of starting materials and the formation of undesired dimers or polymers of the alkene.
Underlying Science: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[8] Its efficiency is highly dependent on the wavelength of light, reaction concentration, and the quantum yield of the desired pathway versus competing photochemical processes like alkene dimerization.[9][10] Scaling up photochemical reactions presents challenges in ensuring uniform irradiation of the reaction mixture.
Recommended Protocol & Troubleshooting:
For scale-up, transitioning from a batch reactor to a flow photoreactor is often beneficial as it ensures consistent and efficient irradiation of the entire reaction volume.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Wavelength | Select a wavelength that excites the carbonyl but not the alkene. | Minimizes alkene dimerization and other side reactions.[11] |
| Concentration | Optimize the concentration of reactants. | Higher concentrations can favor intermolecular reactions, but too low may slow the reaction rate. |
| Solvent | Use a solvent that is transparent at the chosen wavelength. | Ensures efficient light penetration. |
| Flow Rate (in flow reactor) | Adjust the flow rate to control the residence time in the irradiated zone. | Allows for fine-tuning of the reaction time to maximize conversion while minimizing byproduct formation. |
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing Paternò-Büchi reactions.
References
- Benchchem. Technical Support Center: Scale-Up Synthesis of 3-Oxetanone.
- Bednarczyk, D., et al. (2020). Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates. PMC - NIH.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.
- Füstner, A. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Nishikubo, T. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
- Wikipedia. Polyoxetane.
- ResearchGate. AM mechanism for polymerization of oxetane ring.
- Penczek, S., et al. The polymerization of oxetane with hexafluorophosphate salts.
- Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Füstner, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications.
- ResearchGate. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ResearchGate. A Modified Synthesis of Oxetan-3-ol.
- Google Patents. Synthesis method of oxetanone.
- RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- ResearchGate. Oxetan-3-one: Chemistry and synthesis.
- Organic Chemistry Portal. Synthesis of oxetan-3-ones.
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization.
- Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH.
- Lancaster EPrints. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies.
- PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.
- RSC Publishing. Development of oxetane modified building blocks for peptide synthesis.
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Wikipedia. Oxetane.
- Xu, T., et al. Study on Synthesis Of Oxetan-3-ol. Atlantis Press.
- ChemRxiv. Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals.
- Wuitschik, G., et al. (2010). Synthesis of Oxetanes. Journal of Medicinal Chemistry.
- Organic Letters - ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids.
- PMC - NIH. Oxetanes in Drug Discovery Campaigns.
- Books. Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions.
- PubMed. The Paternò-Büchi reaction - a comprehensive review.
- Lancaster University research directory. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies.
- Wikipedia. Paternò–Büchi reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polyoxetane - Wikipedia [en.wikipedia.org]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]
- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 9. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 10. The Paternò-Büchi reaction - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Optimization of Nucleophilic Substitution on Oxetanes
From the Desk of the Senior Application Scientist
Welcome to the technical support center for oxetane chemistry. As a Senior Application Scientist, I've seen firsthand the immense potential of the oxetane motif in modern drug discovery, primarily for its ability to enhance physicochemical properties like solubility and metabolic stability.[1][2][3] However, the very features that make oxetanes synthetically useful—their ring strain and Lewis basic oxygen—also present unique challenges during functionalization.[4][5]
This guide is structured to address the specific, practical issues you might encounter in the lab. We will move beyond simple procedural lists to explore the underlying principles governing these reactions. Our goal is to empower you with the knowledge to not only troubleshoot problems but also to proactively design robust and efficient reaction conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the nucleophilic ring-opening of oxetanes.
Q1: My reaction shows no conversion, or the yield is extremely low. What are the primary causes and how can I fix this?
This is a common starting point. Oxetanes are significantly less reactive than their three-membered epoxide counterparts due to lower ring strain, meaning they often require activation to react with all but the most potent nucleophiles.[6][7]
Core Reasons & Solutions:
-
Insufficient Oxetane Activation: The C-O bonds of the oxetane ring are not electrophilic enough for attack by moderate or weak nucleophiles.
-
Solution: Introduce a Lewis acid (LA) or Brønsted acid catalyst. LAs coordinate to the oxetane oxygen, withdrawing electron density and activating the ring for nucleophilic attack.[4][8] Potent LAs like B(C₆F₅)₃ or Al(C₆F₅)₃ are often highly effective.[6][9] For some systems, strong Brønsted acids like triflimide (Tf₂NH) can also be used.[10][11]
-
-
Catalyst Deactivation: Trace impurities in your starting materials or solvent can poison the catalyst.
-
Solution: Ensure the purity of your oxetane substrate. It is highly recommended to purify oxetanes by column chromatography immediately before use to remove any potential impurities that could decompose the catalyst.[6] Additionally, use anhydrous solvents to prevent catalyst hydrolysis.
-
-
Poor Nucleophile Strength: The chosen nucleophile may be too weak for the given level of activation.
-
Steric Hindrance: Severe steric congestion around the reactive centers of either the oxetane or the nucleophile can dramatically slow down the reaction.
-
Solution: For sterically hindered substrates, increasing the reaction temperature can help overcome the activation barrier. Alternatively, employing a less bulky nucleophile or a smaller, more active Lewis acid catalyst may be beneficial.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 11. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Paternò-Büchi reactions
Technical Support Center: Paternò-Büchi Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Byproducts
Welcome to the technical support center for the Paternò-Büchi reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic insights required to troubleshoot and optimize this powerful photochemical [2+2] cycloaddition. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to address the common challenges encountered in forming oxetanes, which are valuable structural motifs in medicinal chemistry.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: My Paternò-Büchi reaction has a very low quantum yield. What does this mean and what are the initial steps to improve it?
Answer: The quantum yield (Φ) in a photochemical reaction is the efficiency metric, defined as the number of desired events (e.g., product molecules formed) per photon absorbed by the system.[3][4] A low quantum yield (<0.2) indicates that the absorbed light energy is being wasted through competing physical or chemical pathways rather than contributing to oxetane formation.[5]
Initial Troubleshooting Steps:
-
Verify Light Absorption: The first law of photochemistry states that light must be absorbed for a reaction to occur.[5][6] Ensure the wavelength of your light source overlaps with the absorption spectrum (specifically the n→π* transition) of your carbonyl compound. Aromatic ketones typically require wavelengths around 300 nm (Pyrex-filtered), while aliphatic ketones may need lower wavelengths like 254 nm (quartz).[7]
-
Degas the Reaction Mixture: Oxygen is a notorious quencher of triplet excited states. Its presence can drastically reduce the lifetime of the reactive intermediate, leading to low product yield. A thorough degassing of the solvent and reaction mixture via freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) is critical.[8]
-
Check Reactant Purity: Impurities can act as quenchers or participate in side reactions. Ensure both the carbonyl compound and the alkene are purified before use.
Q2: What is the fundamental difference between a singlet and a triplet excited state in this reaction, and how does it affect byproducts?
Answer: Upon absorbing a photon, the carbonyl compound is promoted to an excited singlet state (S1). This state is very short-lived. It can either react directly with the alkene or undergo Intersystem Crossing (ISC) to a longer-lived triplet state (T1).[9][10] This choice of pathway is the single most important factor determining the reaction's outcome and byproduct profile.[11][12]
-
Singlet State (S1) Pathway: This is a concerted or near-concerted process. The reaction is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the oxetane product.[13] Byproducts are less common via this direct route but can include those from other rapid singlet-state reactions.
-
Triplet State (T1) Pathway: This pathway involves a stepwise mechanism through a 1,4-biradical intermediate.[10][12][14] Because this biradical has a longer lifetime, bond rotation can occur before ring closure, leading to a loss of stereospecificity. This intermediate is also the primary origin of many common byproducts through pathways like cyclization, cleavage, and hydrogen abstraction.[15] Aromatic ketones, which are common substrates, almost always react via the triplet state.[9]
Section 2: Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific byproducts you may observe in your reaction mixture (e.g., by GC-MS or ¹H NMR analysis) and provides targeted solutions based on mechanistic principles.
Problem 1: My primary byproducts are dimers of my starting alkene.
Causality: Alkene dimerization suggests that the alkene is becoming electronically excited and reacting with a ground-state molecule of itself. This can happen if the triplet energy of your sensitizer (or the excited carbonyl compound) is high enough to transfer energy to the alkene, creating an excited-state alkene.[16][17] This is particularly common with alkenes that have low triplet energies, such as conjugated dienes.[17]
Solutions:
-
Select a Sensitizer with Appropriate Triplet Energy: If using a triplet sensitizer (e.g., acetone, benzophenone), ensure its triplet energy (ET) is high enough to activate the carbonyl compound but lower than the triplet energy of the alkene.[16] This allows for selective energy transfer to the desired reactant.
-
Adjust Concentrations: Lowering the concentration of the alkene can disfavor the bimolecular dimerization reaction, giving the excited carbonyl a greater chance to react.
| Compound | Typical Triplet Energy (ET, kcal/mol) | Suitability Notes |
| Acetone | ~78 | High energy; can sensitize many carbonyls but may also excite some alkenes. |
| Benzophenone | ~69 | A common, effective sensitizer for many systems. |
| Benzaldehyde | ~72 | Acts as both reactant and sensitizer. |
| Indene (Alkene) | ~60 | Can be excited by high-energy sensitizers, leading to dimerization.[17] |
| Quinolone (Alkene) | ~55 | Lower energy makes it a good candidate for selective excitation in "transposed" Paternò-Büchi reactions.[16] |
Table 1: Triplet energies of common reactants and sensitizers. Data sourced from various photochemical studies.[16][17]
Problem 2: I am observing significant amounts of aldehydes, ketones, and alkanes derived from my starting carbonyl compound.
Causality: These are hallmark byproducts of Norrish Type I and Type II reactions , which are competing photochemical pathways for excited carbonyls.[8][18]
-
Norrish Type I: Involves the homolytic cleavage of the α-carbon bond next to the carbonyl, forming two radical fragments.[18] These radicals can then abstract hydrogen atoms from the solvent or other molecules to form aldehydes and alkanes, or recombine to form other products.
-
Norrish Type II: Occurs if the carbonyl compound has an accessible γ-hydrogen. It involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical that then cleaves to form an enol and an alkene, or cyclizes to a cyclobutanol.[8][15] The enol subsequently tautomerizes to a ketone. This is a very common side reaction.[19]
Solutions:
-
Structural Modification: The most effective solution for Norrish Type II reactions is to use a carbonyl substrate that lacks γ-hydrogens.[15]
-
Solvent Choice: Use solvents that are poor hydrogen donors (e.g., benzene, acetonitrile, tert-butanol) to minimize byproduct formation from radical intermediates abstracting hydrogen. Non-polar solvents are often preferred for the Paternò-Büchi reaction itself.[7]
-
Lower Temperature: Reducing the reaction temperature can sometimes disfavor the bond cleavage events associated with Norrish reactions relative to the desired cycloaddition.
Problem 3: My desired oxetane forms initially, but then decomposes over the course of the reaction or during workup.
Causality: The oxetane ring, while more stable than an epoxide, is still a strained four-membered ring.[20] It is susceptible to decomposition, particularly under acidic conditions (even mild or Lewis acids), which can catalyze ring-opening to form allyl alcohols or other rearranged products.[1][21] Prolonged irradiation can also lead to photochemical decomposition of the product.
Solutions:
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed, before significant product decomposition occurs.
-
Neutral Workup: Avoid acidic conditions during workup. Use a mild aqueous wash (e.g., saturated NaHCO₃ solution) to neutralize any trace acids.
-
Use a Filter for Light: If the product absorbs light at the same wavelength used for the reaction, it can lead to secondary photodecomposition. Employ a filter to cut off lower wavelengths once the reaction is initiated, if possible.
-
Choose a More Stable Oxetane Target: If synthetically feasible, targeting 3,3-disubstituted oxetanes can significantly increase stability due to steric hindrance that blocks nucleophilic attack.[20]
Section 3: Experimental Protocols & Visualizations
Protocol: Degassing a Reaction Mixture via Freeze-Pump-Thaw
This protocol is essential for removing dissolved oxygen, a critical quencher in triplet-mediated reactions.
Materials:
-
Schlenk flask or a robust reaction vessel with a sidearm and a high-vacuum Teflon stopcock.
-
Reaction mixture (solvent and reactants).
-
Cold bath (e.g., liquid nitrogen or dry ice/acetone).
-
High-vacuum line.
Procedure:
-
Freeze: Place the Schlenk flask containing the reaction mixture into the cold bath. Allow the solution to freeze completely into a solid mass.
-
Pump: Open the stopcock to the high-vacuum line. The vacuum will remove the gases from the headspace above the frozen solvent. Let it pump for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cold bath and allow the mixture to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure thorough removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) before starting the irradiation.
Visualizing Reaction Pathways
Understanding the flow from excitation to products and byproducts is key.
Caption: Key pathways in the Paternò-Büchi reaction.
Troubleshooting Flowchart
Use this decision tree to diagnose issues in your reaction.
Caption: A decision tree for troubleshooting common issues.
References
-
Quantum Yield . Oregon Medical Laser Center. [Link]
-
Photochemical Kinetics and Quantum Yields | Photochemistry Class Notes . Fiveable. [Link]
-
Photochemistry . Michigan State University Department of Chemistry. [Link]
-
Quantum yield . Wikipedia. [Link]
-
Quantum Yield . Georganics. [Link]
-
Oxetane . Wikipedia. [Link]
-
Griesbeck, A. G., Maptue, N. E., & Meganem, F. (2021). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science, 12(3), 1035-1040. [Link]
-
Intermolecular Transposed Paternò–Büchi Reactions Enabled by Triplet Sensitization . Royal Society of Chemistry. [Link]
-
Intermolecular Transposed Paternò–Büchi Reactions Enabled by Triplet Sensitization . ResearchGate. [Link]
-
Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization . Royal Society of Chemistry. [Link]
-
D'Auria, M. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 23(9), 2333. [Link]
-
Paterno-Buechi Reaction . Organic Chemistry Portal. [Link]
-
Paterno buchi reaction . SlideShare. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(7), 1623-1653. [Link]
-
Norrish reaction . Wikipedia. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(7), 1623-1653. [Link]
-
Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis . National Center for Biotechnology Information. [Link]
-
The Paternò-Büchi reaction: Importance of triplet states in the excited-state reaction pathway . ResearchGate. [Link]
-
Conformational analysis of singlet-triplet state mixing in Paternò-Büchi diradicals . National Center for Biotechnology Information. [Link]
-
Paterno Buchi reaction mechanism: Easy mechanism . Chemistry Notes. [Link]
-
Notable solvent effects on the regioselectivity in the Paternò–Büchi reaction of 1,3-dimethylthymine with 4-methoxybenzophenone . Otaru University of Commerce Institutional Collection of Knowledge. [Link]
-
Notable solvent effects on the regioselectivity in the Paternò–Büchi reaction of 1,3-dimethylthymine with 4-methoxybenzophenone | Request PDF . ResearchGate. [Link]
-
Paterno-Buchi reaction: Basic concept, Mechanism and Examples . YouTube. [Link]
-
Notable solvent effects on the regioselectivity in the Paternò–Büchi reaction of 1,3-dimethylthymine with 4-methoxybenzophenone . R Discovery. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks . ChemRxiv. [Link]
-
D'Auria, M. (2018). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 23(9), 2333. [Link]
-
Paterno-Buchi reaction || photochemistry || solved problems . YouTube. [Link]
-
Paternò‐Büchi reaction of ketoesters with alkenes and Norrish type II reaction . ResearchGate. [Link]
-
Paterno Buchi Reaction Notes | PDF . Scribd. [Link]
-
Paterno Buchi reaction with mechanism|Solved examples|Photochemistry for csirnet gate in hindi . YouTube. [Link]
-
Paterno Buchi | PDF | Photochemistry | Chemical Reactions . Scribd. [Link]
-
Norrish Reaction . Chem-Station. [Link]
-
Norrish type-I & Norrish type-II Reaction-introduction+Definition+Mechanism+Example #photochemistry . YouTube. [Link]
Sources
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. Paterno buchi reaction | PPTX [slideshare.net]
- 3. fiveable.me [fiveable.me]
- 4. Quantum Yield - Georganics [georganics.sk]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Quantum Yield [omlc.org]
- 7. mdpi.com [mdpi.com]
- 8. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistnotes.com [chemistnotes.com]
- 11. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Paterno-Buechi Reaction [organic-chemistry.org]
- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Norrish reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
How to handle and store [3-(Fluoromethyl)oxetan-3-yl]methanol safely
Welcome to the technical support guide for [3-(Fluoromethyl)oxetan-3-yl]methanol (CAS No. 865451-85-0). This document is intended for researchers, scientists, and drug development professionals, providing essential information on the safe handling, storage, and troubleshooting of common issues encountered during its use in experimental settings. As a fluorinated oxetane, this compound offers unique properties for drug discovery but also requires specific safety and handling protocols.[1][2]
Quick Facts Table
| Property | Value | Source(s) |
| CAS Number | 865451-85-0 | [3] |
| Molecular Formula | C4H7FO2 | [3] |
| Molecular Weight | 106.1 g/mol | [3] |
| Predicted Boiling Point | 137.5 ± 15.0 °C | [3] |
| Predicted Density | 1.24 ± 0.1 g/cm³ | [3] |
| Appearance | Colorless liquid (presumed) | [4] |
| Storage Conditions | Sealed, dry, freezer (-20°C) | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Key Potential Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[5]
-
Eye Irritation: Expected to be an eye irritant.[4]
-
Inhalation: Vapors may irritate the respiratory system.[4]
-
Oxetane Ring Instability: Some oxetane derivatives are known to be unstable, potentially leading to isomerization or degradation, especially when heated.[6][7] While this is more documented for oxetane-carboxylic acids, the inherent strain in the four-membered ring requires consideration.
Q2: What are the correct storage conditions for this compound to ensure its stability?
To maintain the integrity and purity of this compound, it is critical to store it under the recommended conditions.
-
Temperature: Store in a freezer at or below -20°C.[3]
-
Atmosphere: Keep the container tightly sealed and store in a dry environment to prevent moisture contamination.[3]
-
Light: Protect from light to prevent potential degradation.[5]
Storing at room temperature is not recommended due to the potential for isomerization and degradation that has been observed in other oxetane derivatives.[6][7]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is essential to minimize exposure.[8] The following PPE is mandatory when working with this compound:
| PPE Category | Specification | Rationale | Source(s) |
| Eye Protection | Chemical splash goggles and a face shield. | Provides a complete seal around the eyes and protects the face from splashes.[9] | [1][10] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). | Protects against direct skin contact and absorption. Always consult the glove manufacturer's compatibility chart.[1][10][11] | [1][10] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Ensures maximum skin coverage and protection from spills.[10][11] | [10] |
Below is a workflow for the proper sequence of donning and doffing PPE to prevent contamination.
Caption: PPE Donning and Doffing Workflow.
Troubleshooting Guide
Scenario 1: Inconsistent experimental results or suspected compound degradation.
Issue: You are observing lower-than-expected yields, the appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS), or a change in the physical appearance of the stock material.
Potential Cause: The compound may be degrading. The oxetane ring, particularly in substituted forms, can be susceptible to ring-opening or isomerization, especially if exposed to heat, acidic/basic conditions, or even prolonged storage at improper temperatures.[6][7][12]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C in a tightly sealed, dry, and dark environment.[3]
-
Analytical Re-evaluation:
-
Run a fresh analysis (e.g., ¹H NMR, ¹⁹F NMR, LC-MS) of your stock material.
-
Compare the new data to the supplier's Certificate of Analysis or to data from when the vial was first opened. Look for new signals that could indicate the formation of byproducts like lactones or other rearranged structures.[7]
-
-
Experimental Condition Review:
-
Temperature: Avoid high temperatures in your reaction setup unless explicitly required by the protocol. Many oxetanes show instability with even slight heating.[6][7]
-
pH: Be cautious of strongly acidic or basic conditions, which can catalyze the ring-opening of the oxetane.[12] Consider using milder reagents or buffered systems if possible.
-
Cross-Reactivity: Ensure that other reagents in your reaction are not known to react with alcohols or strained ether rings.
-
Scenario 2: Accidental Spill or Exposure.
Issue: A small amount of this compound has been spilled on the benchtop or has made contact with skin.
Immediate Actions:
Caption: Spill and Exposure Response Decision Tree.
Detailed Steps for Spill Cleanup:
-
Personal Precautions: Ensure you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.[5]
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Disposal: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste according to your institution's guidelines.[1]
Detailed Steps for Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the area, as is standard for exposure to HF-generating compounds.[1][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][14] Seek immediate medical attention. Do not apply calcium gluconate gel to the eyes.[14]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
References
- BenchChem Technical Support Team. (2025).
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Fisher Scientific. (2023).
- Protheragen. * (3-Fluorooxetan-3-yl)methanol*.
- ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- EIGA. Code of practice compressed fluorine and mixtures with inert gases.
- Rutgers University.
- Fisher Scientific. (2009).
- ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- ChemBK. (2024). [3-(BROMOMETHYL)OXETAN-3-YL]METHANOL.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (3-Fluorooxetan-3-yl)methanol - Protheragen [protheragen.ai]
- 4. chembk.com [chembk.com]
- 5. fishersci.be [fishersci.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. fluoropolymers.eu [fluoropolymers.eu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Navigating the Reactivity of [3-(Fluoromethyl)oxetan-3-yl]methanol
Welcome to the technical support center for [3-(Fluoromethyl)oxetan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of the hydroxyl group in this unique building block. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot your experiments and achieve your synthetic goals.
Part 1: Understanding the Challenge: The "Reluctant" Hydroxyl Group
The structure of this compound presents a unique combination of steric and electronic factors that contribute to the low reactivity of its primary hydroxyl group. Understanding these underlying principles is the first step in overcoming synthetic hurdles.
FAQ: Why is the hydroxyl group in this compound so unreactive?
The diminished reactivity of the hydroxyl group in this compound is primarily due to a combination of two key factors:
-
Steric Hindrance: The hydroxyl group is attached to a quaternary carbon, creating a neopentyl-like environment. This steric bulk physically blocks the approach of reagents to the hydroxyl group and the adjacent carbon, significantly slowing down reactions that proceed through an SN2 mechanism.
-
Electronic Effects: The presence of the electron-withdrawing fluoromethyl group and the oxetane ring reduces the electron density on the hydroxyl oxygen. This decreases its nucleophilicity, making it less likely to attack electrophiles. The predicted pKa of the similar compound, (3-fluorooxetan-3-yl)methanol, is around 14.58, which is comparable to a typical primary alcohol, suggesting the electronic effect may be more subtle than the steric hindrance.[1]
Caption: Factors contributing to the low reactivity of the hydroxyl group.
Part 2: Troubleshooting Common Reactions
Given the inherent challenges, standard reaction conditions often fail. This section provides troubleshooting guidance and alternative protocols for common transformations.
Esterification
FAQ: My standard esterification (e.g., Fischer, DCC coupling) is failing. What should I try next?
Standard esterification methods often prove ineffective due to the steric hindrance around the hydroxyl group. Fischer esterification requires harsh acidic conditions that may not be suitable for the oxetane ring, while DCC coupling can be too slow with hindered alcohols.
A more effective approach is the dual activation of both the alcohol and the carboxylic anhydride using magnesium bromide (MgBr₂) and a tertiary amine. This method has been shown to significantly accelerate esterification of hindered alcohols.
Recommended Protocol: Dual Activation Esterification
-
To a solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) are added the carboxylic anhydride (1.5 equiv) and triethylamine (Et₃N) (3.0 equiv).
-
Magnesium bromide (MgBr₂) (2.0 equiv) is then added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 18-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Reagent/Parameter | Condition | Expected Outcome |
| Activating Agent | MgBr₂ + Et₃N | Moderate to good yield |
| Solvent | CH₂Cl₂ | Good solubility for reagents |
| Temperature | Room Temperature | Mild conditions |
| Reaction Time | 18-24 hours | Varies with substrate |
Etherification (Williamson Ether Synthesis)
FAQ: I'm not seeing any ether product. How can I improve my Williamson ether synthesis?
The Williamson ether synthesis is challenging for this substrate for two main reasons: the difficulty in forming a sterically hindered alkoxide and the slow subsequent SN2 reaction.
To overcome these issues, a strong, non-nucleophilic base is required to deprotonate the alcohol effectively. Additionally, polar aprotic solvents and higher temperatures can help to accelerate the SN2 step. The use of a phase-transfer catalyst can also be beneficial.
Recommended Protocol: Improved Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH) (1.5 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added a solution of this compound (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The alkyl halide (1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.1 equiv) are added.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Mitsunobu Reaction
FAQ: My Mitsunobu reaction is sluggish and gives low yields. What can I do?
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry and the formation of C-O, C-N, and C-S bonds. However, with sterically hindered alcohols, the reaction can be slow and inefficient.[2][3][4]
Caption: Troubleshooting workflow for the Mitsunobu reaction.
Recommended Protocol: Modified Mitsunobu Reaction
-
To a solution of triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.[5]
-
The resulting mixture is stirred at 0 °C for 30 minutes to pre-form the betaine.
-
A solution of this compound (1.0 equiv) and the nucleophile (e.g., a carboxylic acid, 1.2 equiv) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Sonication may be applied to accelerate the reaction with particularly hindered substrates.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate.
Sulfonylation (e.g., Tosylation, Mesylation)
FAQ: Why is it difficult to form the sulfonate ester of this compound?
The formation of sulfonate esters, such as tosylates or mesylates, is often challenging due to the steric hindrance around the hydroxyl group, which impedes the approach of the bulky sulfonyl chloride.
To facilitate this transformation, a highly reactive sulfonylating agent and a suitable base are necessary. The use of a catalyst can also be beneficial.
Recommended Protocol: Optimized Sulfonylation
-
To a solution of this compound (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (Et₃N) (2.0 equiv).
-
p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.5 equiv) is then added portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude sulfonate ester, which can be purified by crystallization or column chromatography.
Part 3: Advanced Strategies and Alternative Pathways
FAQ: What if direct functionalization of the hydroxyl group remains unsuccessful?
If direct derivatization of the hydroxyl group proves to be exceptionally difficult, a two-step approach involving oxidation to the corresponding aldehyde can be a viable alternative. The resulting aldehyde can then undergo a variety of subsequent transformations, such as reductive amination or Wittig reactions.
Caption: Alternative two-step synthetic pathway via an aldehyde intermediate.
References
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
(3-Fluorooxetan-3-yl)methanol. Protheragen. Available at: [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]
-
Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Angewandte Chemie. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. Available at: [Link]
-
Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie. Available at: [Link]
-
eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Available at: [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Addressing Solubility Challenges of [3-(Fluoromethyl)oxetan-3-yl]methanol
Welcome to the technical support center for [3-(Fluoromethyl)oxetan-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility characteristics of this unique fluorinated oxetane derivative. Given the novel structure of this compound, which combines a polar oxetane ring, a hydrogen-bond-donating methanol group, and an electron-withdrawing fluoromethyl group, its solubility behavior can be complex. This resource provides a structured approach to troubleshooting and resolving common solubility issues encountered during experimental work.
The incorporation of an oxetane moiety into a molecule can lead to profound changes in physicochemical properties, often enhancing aqueous solubility and metabolic stability when compared to functionalities like gem-dimethyl groups.[1][2][3] However, the interplay of the various functional groups in this compound necessitates a systematic approach to solvent selection.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a non-polar solvent like hexane?
A1: The solubility of a compound is governed by the principle of "like dissolves like".[4][5] this compound possesses significant polarity due to the ether oxygen in the oxetane ring and the hydroxyl (-OH) group of the methanol substituent. These features allow for strong dipole-dipole interactions and hydrogen bonding.[6] Non-polar solvents like hexane lack the ability to form these favorable interactions, leading to poor solubility.[7]
Q2: I'm observing limited solubility in a moderately polar solvent like dichloromethane (DCM). What is happening?
A2: While DCM is more polar than hexane, its ability to act as a hydrogen bond acceptor is weak. The primary driver for dissolving this compound is likely its capacity for hydrogen bonding via the hydroxyl group. Solvents that can both donate and accept hydrogen bonds, or at least act as strong acceptors, will be more effective. The fluoromethyl group, while contributing to the overall polarity, can also introduce fluorophilicity, which may require specific solvent interactions for optimal dissolution.
Q3: Would heating the mixture improve the solubility?
A3: For most solid solutes in liquid solvents, increasing the temperature will increase solubility.[8] This is because the added thermal energy helps to overcome the intermolecular forces within the solid lattice, allowing the solvent molecules to interact more effectively with the solute molecules.[4] However, caution should be exercised. Ensure that the compound is thermally stable at the intended temperature and be mindful of the solvent's boiling point. For low-boiling point solvents, a reflux condenser may be necessary.
Q4: Are there any recommended starting solvents for this compound?
A4: Based on the structure, polar protic and polar aprotic solvents are the most promising candidates.
-
Polar Protic Solvents: Methanol, ethanol, and isopropanol are excellent starting points due to their ability to engage in hydrogen bonding with the hydroxyl group of your compound.[4]
-
Polar Aprotic Solvents: Solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) should also be effective. While they cannot donate hydrogen bonds, they are strong acceptors and have high dielectric constants, which help to solvate polar molecules.
-
Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be particularly effective for fluorinated compounds.[9][10] They exhibit unique properties, including strong hydrogen bond donating ability and a potential for "fluorous" interactions, which can significantly enhance the solubility of fluorinated molecules.[11]
Troubleshooting Guide: A Systematic Approach to Solubility Issues
If you are encountering persistent solubility challenges, this step-by-step guide will help you to systematically identify a suitable solvent system.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale solubility test with a range of solvents covering different polarity classes. This will provide a qualitative assessment of the compound's solubility profile.
Protocol for Small-Scale Solubility Testing:
-
Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several small vials.
-
To each vial, add a measured volume of a single solvent (e.g., 0.1 mL).
-
Agitate the vials at room temperature for a few minutes (vortexing is recommended).
-
Observe and record the results (e.g., fully dissolved, partially dissolved, insoluble).
-
If the compound does not dissolve, gently warm the vial and observe any changes.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Expected Outcome Rationale |
| Non-Polar | Hexane, Toluene | Likely poor solubility due to polarity mismatch.[5] |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | May show partial solubility.[12] |
| Polar Aprotic | Acetonitrile (ACN), Ethyl Acetate, Tetrahydrofuran (THF) | Good potential for solubility. |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High probability of good solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High probability of good solubility due to hydrogen bonding.[4] |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE), HFIP | Potentially very effective due to fluorophilicity and H-bonding.[9] |
Step 2: Binary Solvent Systems
If your compound shows limited solubility in a single solvent but is intended for a reaction or analysis in that solvent, a binary (mixed) solvent system can be a powerful solution.
Workflow for Developing a Binary Solvent System:
Caption: Workflow for binary solvent system development.
Explanation:
-
Dissolve your compound in a minimal amount of a solvent in which it is highly soluble (the "good" solvent).
-
Slowly add the "poor" solvent (your target solvent for the reaction or analysis) to this solution until you observe the first signs of precipitation.
-
This titration helps you to identify the maximum proportion of the "poor" solvent that can be used while maintaining the solubility of your compound. For some applications, adding a small amount of a fluorinated alcohol like TFE to a solvent like DCM can have a synergistic effect, improving both solubility and reactivity.[13]
Step 3: Addressing "Oiling Out"
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid precipitate, often when a hot, saturated solution is cooled.[14]
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: The solution may be too concentrated. Add more of the solvent (or the more solubilizing solvent in a mixed system) to the heated mixture and allow it to cool more slowly.[14]
-
Slow Down Cooling: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature slowly before placing it in a cooling bath. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a different polarity or a different binary mixture.
Step 4: Advanced Considerations
-
pH Adjustment: While less common for neutral molecules like this compound, if your reaction mixture contains acidic or basic components, the pH could influence solubility. This is not expected to be a primary factor for this specific compound.
-
Use of Surfactants: In aqueous-based systems or for creating stable dispersions in otherwise immiscible organic solvents, a small amount of a surfactant can be considered. However, this will complicate downstream purification.[15]
Summary of Troubleshooting Strategies
Caption: Decision tree for resolving solubility issues.
By following this structured approach, you can efficiently determine the optimal solvent conditions for your experiments involving this compound, saving time and resources. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. Oxetane | Solubility of Things. Accessed January 2, 2026.
-
Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- LibreTexts Chemistry. Factors affecting solubility. Accessed January 2, 2026.
-
Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
- Enamine. Oxetanes. Accessed January 2, 2026.
- AAT Bioquest. (2022). What factors affect solubility? Accessed January 2, 2026.
- Alfa Chemistry.
- PharmaBlock. Oxetanes in Drug Discovery. Accessed January 2, 2026.
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Accessed January 2, 2026.
- LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Accessed January 2, 2026.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Accessed January 2, 2026.
-
Francke, R., & Little, R. D. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
-
Daugulis, O., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Accessed January 2, 2026.
-
Daugulis, O., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. [Link]
-
Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. Synthesis. [Link]
-
ASHOK, P., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. AAPS PharmSciTech. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes - Enamine [enamine.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Senior Application Scientist’s Guide to the Analytical Characterization of [3-(Fluoromethyl)oxetan-3-yl]methanol Purity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Oxetanes
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to enhancing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a valuable bioisostere for commonly found groups like gem-dimethyl and carbonyls.[1] Its rigid, three-dimensional structure can improve metabolic stability, solubility, and binding affinity.[1][2] When combined with fluorine, an element renowned for its ability to modulate pKa, lipophilicity, and metabolic pathways, the resulting fluorinated oxetanes become powerful building blocks in drug discovery.[2][3]
[3-(Fluoromethyl)oxetan-3-yl]methanol (CAS No. 61729-10-0) is one such building block.[4][5] As this and similar intermediates are incorporated into active pharmaceutical ingredients (APIs), the rigorous characterization of their purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product. The presence of even minute quantities of impurities—arising from the synthesis, degradation, or storage—can have significant consequences.
This guide provides an in-depth comparison of the primary analytical methods for characterizing the purity of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present detailed experimental protocols, and offer a strategic framework for creating a self-validating, orthogonal system of analysis, as mandated by regulatory bodies like the FDA and ICH.[6][7]
Pillar 1: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of purity analysis, offering powerful separation of the main component from its impurities. The choice between gas and liquid chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique in pharmaceutical quality control.[8] For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality of Method Design: The inherent polarity of the alcohol and ether functionalities in the target molecule makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is a robust choice for initial screening and routine quality control, assuming the analyte and its likely impurities possess a UV chromophore or can be derivatized. For comprehensive impurity profiling, especially for unknowns lacking a chromophore, coupling HPLC with mass spectrometry (LC-MS) is the gold standard.[9]
Experimental Protocol: RP-HPLC-UV for Purity Assay
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water (HPLC Grade) with 0.1% Formic Acid
-
B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (Note: Wavelength may require optimization as the molecule lacks a strong chromophore; low UV is chosen to detect potential impurities).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.
Trustworthiness & Validation: This protocol must be validated according to ICH Q2(R2) guidelines.[7] Key validation parameters include:
-
Specificity: Demonstrated by separating the main peak from known impurities and degradation products.[6]
-
Linearity: A five-point calibration curve should be established, typically from the quantitation limit (QL) to 120% of the assay concentration.[7]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Crucial for quantifying trace impurities.
-
Accuracy & Precision: Assessed by analyzing samples at different concentrations on different days.[10]
Gas Chromatography (GC)
Given its identity as a substituted methanol, this compound is sufficiently volatile for GC analysis.[11] GC often provides higher resolution and faster analysis times than HPLC for volatile compounds.[12]
Causality of Method Design: A flame ionization detector (FID) is ideal for purity determination by area percent, as it responds proportionally to the number of carbon atoms, offering near-uniform response for the analyte and its structurally similar organic impurities. For definitive identification of unknown peaks, coupling GC with a mass spectrometer (GC-MS) is essential.[13] A semi-polar column is a good starting point to resolve the polar analyte from potential non-polar impurities.[14]
Experimental Protocol: GC-FID for Purity Assay
-
Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-624 or similar 6% cyanopropylphenyl phase (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in methanol or ethyl acetate.
Pillar 2: Spectroscopic & Thermal Methods for Orthogonal Verification
No single method is sufficient to declare a substance pure. Orthogonal methods, which measure purity based on different chemical or physical principles, are required for a comprehensive and trustworthy assessment.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation, but it is also a powerful primary method for quantitative analysis. The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct, "absolute" purity measurement without the need for a specific reference standard of the analyte itself.
Causality of Method Design: For this compound, ¹⁹F-qNMR is the superior choice. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which minimizes the risk of signal overlap that can plague ¹H NMR.[3][15] This makes it an exceptionally clean and precise method for quantifying a fluorinated molecule.[16][17]
Experimental Protocol: ¹⁹F-qNMR for Absolute Purity Determination
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a fluorine probe.
-
Internal Standard (IS): A certified reference material with a known purity containing fluorine, which does not have overlapping signals with the analyte (e.g., trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into an NMR tube.
-
Accurately weigh ~10 mg of the internal standard into the same tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1), typically 5-7 times the longest T₁ of the signals of interest, to allow for full magnetization recovery. This is critical for accurate quantification.
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Quantification: Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where: I = Integral area, N = Number of fluorine nuclei, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.
Diagram: Workflow for Analytical Purity Assessment
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the absolute purity of highly crystalline materials.[18][19] It operates on the thermodynamic principle that impurities depress and broaden the melting point of a substance (the van't Hoff law).[20]
Causality of Method Design: This technique is an excellent orthogonal check for highly pure (>98 mole %) samples.[21] It is not a separation technique; rather, it measures a bulk thermal property. Its primary advantage is that it does not require a reference standard of the analyte.[21] However, its utility is constrained by several critical assumptions.
Limitations & Considerations:
-
The sample must be crystalline and thermally stable, showing no decomposition during melting.[21]
-
Impurities must be soluble in the molten analyte but insoluble in the solid crystalline phase.[20]
-
The method cannot distinguish between different impurities; it only quantifies the total mole fraction of all soluble impurities.
Experimental Protocol: Purity by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.
-
Heating Rate: A slow heating rate, typically 0.5-1.0 °C/min, is used to maintain thermal equilibrium.[22]
-
Analysis: The instrument's software calculates the purity by analyzing the shape of the melting endotherm based on the van't Hoff equation. The analysis involves integrating partial areas of the melting peak and plotting the sample temperature (Ts) versus the reciprocal of the melt fraction (1/F).
Comparative Summary and Strategic Implementation
A robust purity assessment relies on the intelligent combination of these methods. No single technique provides a complete picture.
Table 1: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Primary Use | Selectivity | Sensitivity (Typical) | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Purity assay, impurity profiling. | High (separates isomers). | ~0.01-0.1% | Versatile, widely available, robust for routine QC. | Requires chromophore, potential for non-eluting impurities. |
| GC-FID | Partitioning between carrier gas and stationary phase. | Purity assay for volatile compounds. | Very High (excellent resolution). | ~0.01% | Fast, high efficiency, uniform carbon response with FID. | Analyte must be volatile and thermally stable. |
| LC/GC-MS | Separation coupled with mass-to-charge ratio analysis. | Impurity identification. | Highest (separates and identifies). | <0.01% | Definitive structural information for unknown impurities. | Quantification can be complex; requires ionization. |
| ¹⁹F-qNMR | Nuclear magnetic resonance signal intensity. | Absolute purity determination. | Absolute (based on nucleus). | ~0.1% | Primary method, no analyte-specific standard needed, highly precise for fluorinated compounds. | Lower sensitivity than chromatography, requires specialized equipment and expertise. |
| DSC | Melting point depression. | Purity confirmation. | None (measures total impurity). | ~0.1 mole % | No reference standard needed, fast. | Only for high purity (>98%) crystalline, stable compounds; many assumptions. |
Diagram: Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical method.
Conclusion
The characterization of this compound purity requires a multi-faceted, orthogonal approach. A validated RP-HPLC or GC method serves as the workhorse for routine quality control and impurity detection. When impurities are found, LC-MS or GC-MS is indispensable for their structural identification. For the definitive assignment of purity, particularly for a reference standard or a pivotal batch, the specificity and precision of ¹⁹F-qNMR are unmatched. Finally, DSC provides a rapid and valuable thermodynamic confirmation for final, highly pure crystalline material. By integrating these methods into a logical, self-validating workflow, researchers and drug developers can ensure the highest degree of confidence in the quality of this critical building block, thereby safeguarding the integrity of the drug development pipeline.
References
-
Swartz, M. E., & Krull, I. S. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Swartz, M. E., Krull, I. S., & Orr, J. D. (2004). Validation of Impurity Methods, Part I. LCGC International. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. SIELC. [Link]
-
de Oliveira, A. R. M., & de Oliveira, A. P. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]
-
Getsoian, A. B., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
-
Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics. [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance. [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Santos, A., et al. (2015). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Molecules. [Link]
-
Shana, F., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]
-
Menczel, J. D. (2008). Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link]
-
Uchiyama, N., et al. (2024). Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation. ResearchGate. [Link]
-
Larsson, M., & Schönbichler, S. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
-
de Sousa, J. S., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules. [Link]
-
ILT. (2025). Gas Chromatography in Drug Testing and Blood Alcohol Testing. ILT. [Link]
-
HDH Prop. (n.d.). This compound, min 97%, 100 mg. HDH Prop. [Link]
-
Synfacts. (2025). Gram-Scale Syntheses of a Series of Fluorinated Oxetane-Based Building Blocks. Thieme. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. Restek. [Link]
-
NIST. (n.d.). 3-Methyl-3-oxetanemethanol. NIST WebBook. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. 61729-10-0|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. fda.gov [fda.gov]
- 8. scielo.br [scielo.br]
- 9. Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. wjarr.com [wjarr.com]
- 11. purdue.edu [purdue.edu]
- 12. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 13. iltusa.com [iltusa.com]
- 14. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tainstruments.com [tainstruments.com]
- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. tainstruments.com [tainstruments.com]
- 22. scribd.com [scribd.com]
Introduction: The Rise of Fluorinated Oxetanes in Drug Discovery
An In-Depth Comparative Guide to the ¹⁹F NMR Analysis of [3-(Fluoromethyl)oxetan-3-yl]methanol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems has become a cornerstone of rational drug design. Fluorine can enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Concurrently, the oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile bioisostere for gem-dimethyl or carbonyl groups, often improving aqueous solubility and metabolic properties. The molecule this compound represents a confluence of these two powerful motifs, making it a highly valuable building block for drug development professionals.
Understanding the precise structural and electronic characteristics of such building blocks is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as the premier analytical technique for this purpose. With its high natural abundance (100%), high sensitivity, and an exceptionally wide range of chemical shifts, the ¹⁹F nucleus serves as a sensitive probe into the local molecular environment.[3][4] This guide provides a comprehensive analysis of the ¹⁹F NMR characteristics of this compound, benchmarks its performance against other common fluorinated motifs, and presents detailed protocols for acquiring high-fidelity data.
The Unique ¹⁹F NMR Signature of this compound
The ¹⁹F NMR spectrum of this compound is defined by the monofluoromethyl (-CH₂F) group attached to a quaternary carbon within a strained oxetane ring. This specific structural context gives rise to a distinct and informative spectral signature.
-
Chemical Shift (δ): The fluorine nucleus in a monofluoromethyl group is heavily shielded compared to other organofluorine moieties. This results in a chemical shift in the far upfield region of the spectrum, typically between -200 ppm and -220 ppm (relative to CFCl₃ at 0 ppm).[4][5] This distinct spectral window minimizes the risk of signal overlap with other fluorinated groups, such as trifluoromethyls or aryl fluorides. The precise shift is modulated by the electronic environment imposed by the adjacent oxetane oxygen and the hydroxyl group.
-
Spin-Spin Coupling (Multiplicity): In a ¹H-coupled ¹⁹F NMR spectrum, the fluorine nucleus couples to the two adjacent (geminal) protons of the methylene group. This interaction splits the fluorine signal into a triplet (following the n+1 rule, where n=2 protons). The corresponding geminal coupling constant (²JHF) is typically large, often in the range of 45-50 Hz .[4] This clear multiplicity is a definitive diagnostic feature for the -CH₂F group. When running a ¹H-decoupled experiment, this triplet collapses into a singlet, which can be useful for simplifying complex spectra or improving signal-to-noise.
Comparative Analysis: Benchmarking Against Alternative Fluorinated Motifs
The choice of a fluorinated building block can significantly impact not only the biological properties of a lead compound but also the ease and clarity of its characterization. The monofluoromethyl oxetane motif offers a unique set of advantages and disadvantages when compared to other commonly used fluorinated groups.
| Fluorinated Motif | Typical Chemical Shift (δ, ppm vs CFCl₃) | Typical Multiplicity (¹H-Decoupled) | Key Advantages | Key Disadvantages |
| Monofluoromethyl (-CH₂F) | -200 to -220[4][5] | Singlet | Distinct, uncrowded spectral region. Sensitive to subtle conformational changes. Clear triplet in ¹H-coupled spectra is diagnostic. | Signal is in a less common spectral region, which may require wider sweep widths. |
| Trifluoromethyl (-CF₃) | -50 to -80[4][5] | Singlet | Strong, sharp singlet provides high signal-to-noise. Chemically robust. Extensive literature data available. | Less sensitive to changes in the local environment compared to -CH₂F.[6] Lacks proton coupling for structural confirmation. |
| Aryl Fluoride (Ar-F) | -80 to -170[5] | Singlet | Chemical shift is highly sensitive to the electronic nature (para, meta, ortho) and substitution pattern of the aromatic ring. | Can have complex coupling patterns with protons in ¹H-coupled spectra. |
| Difluoromethylene (-CF₂-) | -80 to -140[5] | Singlet | Intermediate properties between -CH₂F and -CF₃. | Can exhibit complex second-order coupling effects if the two fluorine atoms are magnetically inequivalent. |
This comparison highlights the strategic advantage of the -CH₂F group in this compound: its signal appears in a clean, isolated region of the spectrum, and its coupling pattern provides unambiguous structural information.
Experimental Guide: Acquiring High-Fidelity ¹⁹F NMR Data
The following protocols are designed to ensure the acquisition of accurate and reproducible ¹⁹F NMR data for fluorinated small molecules like this compound.
Workflow for ¹⁹F NMR Analysis
Caption: A step-by-step workflow for ¹⁹F NMR analysis.
Protocol 1: Sample Preparation
The causality behind this protocol is to create a homogeneous, stable sample that allows for accurate chemical shift determination.
-
Analyte Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for biological assays). This concentration ensures a good signal-to-noise ratio without causing issues with solubility or line broadening.
-
Solvent Choice: The choice of solvent is critical as it can influence the chemical shift.[3] Use a solvent that fully dissolves the compound and is appropriate for the intended application. For consistency, use the same solvent system when comparing different compounds.
-
Reference Standard: The vast chemical shift range of ¹⁹F NMR makes reliable referencing essential.[7]
-
Primary Standard: The ultimate reference is trichlorofluoromethane (CFCl₃) at 0.0 ppm, but its volatility makes it impractical for routine use.[8]
-
Internal Standard: Add a small amount of a secondary internal standard. A good choice is a compound with a sharp signal that does not overlap with the analyte. Trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or benzotrifluoride (C₆H₅CF₃, δ ≈ -63.72 ppm) are common choices.[5] The use of an internal standard corrects for any field drift and provides a robust reference point within the sample itself.
-
Indirect Referencing: Alternatively, one can use the residual solvent signal or an internal standard like TMS in the ¹H spectrum and use the spectrometer's predefined frequency ratio to reference the ¹⁹F spectrum.[9] This is a common and accurate method on modern spectrometers.
-
-
Sample Handling: Transfer the final solution to a clean, dry NMR tube. Ensure the sample is free of particulate matter, which can degrade spectral quality.
Protocol 2: NMR Data Acquisition
This protocol is designed to excite and detect the ¹⁹F signal across a wide frequency range while ensuring accurate quantification and resolution.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Experiment Selection: Select a standard one-dimensional ¹⁹F pulse sequence. For routine analysis, a proton-decoupled experiment (e.g., zgfhigqn on Bruker systems) is recommended to produce sharp singlets (or simplified multiplets if other couplings exist).[7]
-
Acquisition Parameters:
-
Spectral Center (O1p): Set the center of the spectrum to the expected region for your compound. For the target molecule, a center of approximately -215 ppm is a good starting point.
-
Spectral Width (SW): Due to the large chemical shift range of fluorine, a wide spectral width is crucial to avoid signal aliasing (folding). A width of at least 250-300 ppm is recommended for general-purpose screening.
-
Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ of any fluorine nucleus in the sample. For small molecules, a delay of 2-5 seconds is often sufficient. For accurate quantitative analysis, a longer delay (e.g., 10 seconds) is necessary to ensure full relaxation between pulses.[7][10]
-
Number of Scans (NS): The high sensitivity of ¹⁹F NMR means that fewer scans are needed compared to ¹³C NMR. Typically, 16 to 64 scans are sufficient for a moderately concentrated sample.
-
| Parameter | Recommended Value | Rationale |
| Pulse Program | ¹⁹F observe with ¹H decoupling | Simplifies spectrum to singlets, improving resolution and S/N. |
| Spectral Center (O1p) | ~ -215 ppm | Centers the acquisition window on the expected signal. |
| Spectral Width (SW) | >250 ppm | Prevents spectral folding and ensures all signals are captured. |
| Acquisition Time (AQ) | 1-2 seconds | Provides adequate digital resolution. |
| Relaxation Delay (D1) | 2-10 seconds | Ensures full magnetization recovery for accurate integration.[10] |
| Number of Scans (NS) | 16-64 | Balances time with desired signal-to-noise ratio. |
Applications in Drug Discovery: A Sensitive Reporter
The ¹⁹F NMR signature of this compound is exquisitely sensitive to its local environment, making it a powerful tool in drug discovery.[11]
-
Fragment-Based Screening: In ligand-observed NMR screening, changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal upon addition of a target protein can indicate binding.[12] The unique, uncrowded spectral position of the -CH₂F signal makes it an ideal reporter for such assays.
-
Binding Site Mapping: By incorporating this motif into a larger molecule, the ¹⁹F signal can act as a "spy," reporting on the polarity and electrostatics of the protein's binding pocket.[11][13] A significant change in chemical shift upon binding provides valuable information about the nature of the molecular interactions.
-
Metabolic Stability Studies: ¹⁹F NMR can be used to track the fate of a fluorinated drug candidate in biological matrices, identifying metabolites by the appearance of new fluorine signals.[14]
Logical Comparison of Fluorinated Probes
Caption: Key ¹⁹F NMR characteristics of different fluorinated motifs.
Conclusion
This compound is a valuable building block whose utility is enhanced by its clear and informative ¹⁹F NMR signature. The monofluoromethyl group provides a signal in a distinct, uncrowded region of the spectrum, and its characteristic triplet in ¹H-coupled spectra serves as a powerful diagnostic tool. When benchmarked against other common fluorinated motifs, it offers a unique combination of environmental sensitivity and spectral simplicity. By following robust experimental protocols for sample preparation and data acquisition, researchers can leverage the power of ¹⁹F NMR to accelerate their drug discovery programs, gaining deep insights into molecular structure, binding interactions, and metabolic fate.
References
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2244. [Link]
-
Gernigon, T., & Kümmerle, R. (2018). Principles and Topical Applications of 19F NMR Spectrometry. In NMR Spectroscopy and its Applications in Pharmaceutical Analysis. IntechOpen. [Link]
-
CF Plus Chemicals. (2022). Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry. [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 103–114. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Jee, J., & Urick, A. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 50(5), 3239-3257. [Link]
-
Leung, E. W. W., et al. (2020). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 25(18), 4229. [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
-
Bakhtiyor, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1049. [Link]
-
Ebraheem, K. A. K., & Al-Badr, A. A. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 6, 1-13. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
Jordan, B. F., & Gimi, B. (2012). New Frontiers and Developing Applications in 19F NMR. Current medicinal chemistry, 19(29), 5015–5026. [Link]
-
ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]
-
Mercadante, M. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12791–12798. [Link]
-
UC Santa Barbara. (n.d.). F19 detection. [Link]
-
Bakhtiyor, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1049. [Link]
-
Shakleya, D. M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(33), 4072-4082. [Link]
-
Bakhtiyor, G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC advances, 12(16), 9801–9805. [Link]
-
American Chemical Society. (2025). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Link]
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669-12673. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]
-
MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. colorado.edu [colorado.edu]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Ring: A Modern Tool for Lipophilicity Modulation in Drug Discovery – A Comparative Guide to the Gem-Dimethyl Group
In the intricate dance of drug design, the modulation of a molecule's physicochemical properties is paramount to achieving the desired absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Lipophilicity, a measure of a compound's affinity for a lipid environment, stands as a critical parameter that medicinal chemists strategically manipulate to enhance a drug candidate's performance.[1][2] For decades, the gem-dimethyl group has been a reliable workhorse for increasing steric bulk and blocking metabolic weak spots, albeit often at the cost of increased lipophilicity.[3][4][5][6] However, the contemporary drug discovery landscape has witnessed the ascent of the oxetane ring as a sophisticated and advantageous alternative.[4][7][8][9]
This comprehensive guide provides a comparative analysis of the oxetane and gem-dimethyl groups, focusing on their differential effects on lipophilicity. It is intended for researchers, scientists, and drug development professionals seeking to leverage modern isosteric replacements to optimize their lead compounds. We will delve into the fundamental principles governing their behavior, present supporting experimental data, and provide a detailed protocol for the assessment of lipophilicity.
The Principle of Isosterism in Lipophilicity Modulation
Isosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar size, shape, and electronic configuration, is a cornerstone of medicinal chemistry. Bioisosteres are chemical substituents that, when incorporated into a parent molecule, do not significantly alter its biological activity but can favorably modify its physicochemical and pharmacokinetic properties.[7][8] The gem-dimethyl group and the oxetane ring serve as a compelling case study in modern isosterism, where the latter is often employed as a more polar surrogate for the former.[4][7][8][9][10]
The gem-dimethyl group, consisting of two methyl groups attached to the same carbon atom, is a non-polar, lipophilic moiety.[5][6][11] Its incorporation into a molecule invariably increases its lipophilicity, which can be beneficial for membrane permeability but may also lead to undesirable effects such as increased metabolic liability, reduced solubility, and off-target toxicity.[4][5]
In contrast, the oxetane ring, a four-membered heterocycle containing an oxygen atom, presents a unique combination of properties.[4][7][8][9] It occupies a similar molecular volume to the gem-dimethyl group, effectively mimicking its steric bulk.[4][9] However, the presence of the electronegative oxygen atom imparts a significant degree of polarity to the oxetane motif, leading to a reduction in lipophilicity compared to its gem-dimethyl counterpart.[3][4][7] This key difference allows for the strategic replacement of a gem-dimethyl group with an oxetane to decrease a compound's lipophilicity without sacrificing the steric advantages.[3][7][8]
Comparative Physicochemical Effects: Beyond Lipophilicity
While the primary focus of this guide is lipophilicity, the choice between an oxetane and a gem-dimethyl group has broader implications for a molecule's overall property profile.
| Property | Oxetane Group | Gem-Dimethyl Group | Rationale for Difference |
| Lipophilicity (logP/logD) | Lower | Higher | The polar oxygen atom in the oxetane ring reduces lipophilicity.[3][4][7] |
| Aqueous Solubility | Generally Higher | Generally Lower | The increased polarity and hydrogen bond accepting capability of the oxetane enhances solubility.[3][7][12] |
| Metabolic Stability | Often Improved | Can block metabolism at the point of attachment, but may introduce other metabolic liabilities due to increased lipophilicity.[3][12][13] | Oxetanes can be more metabolically robust and their lower lipophilicity can reduce interactions with metabolic enzymes like CYP450s.[4][13] |
| Hydrogen Bond Accepting Ability | Yes | No | The oxygen atom of the oxetane can act as a hydrogen bond acceptor.[10] |
| Dipole Moment | Higher | Lower/None | The C-O bonds in the oxetane ring create a significant dipole moment. |
| pKa of Proximal Amines | Lowering Effect | Minimal Effect | The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of nearby basic groups.[8][14] |
Experimental Evidence: Quantifying the Lipophilicity Shift
The theoretical advantages of the oxetane ring are well-supported by experimental data. The partition coefficient (logP) and distribution coefficient (logD at a specific pH, typically 7.4) are the standard metrics for lipophilicity.[15][16][17] A lower logP/logD value indicates lower lipophilicity.
Numerous studies have demonstrated the lipophilicity-reducing effect of replacing a gem-dimethyl group with an oxetane. For instance, Carreira and coworkers, in a seminal report, showcased this principle with a series of comparative compounds.[3]
Table 1: Comparative logP Data for Matched Pairs
| Compound Pair | Structure with Gem-Dimethyl | Measured logP | Structure with Oxetane | Measured logP | ΔlogP (Oxetane - Gem-Dimethyl) | Reference |
| Pair 1 | 3.2 | 2.5 | -0.7 | [18] | ||
| Pair 2 | 4.1 | 3.1 | -1.0 | [3] |
Note: The structures in the table are illustrative examples based on published data and may not represent the exact molecules from the cited literature.
As the data illustrates, the substitution of a gem-dimethyl group with an oxetane consistently leads to a significant decrease in the measured logP value, confirming the utility of this strategy for lipophilicity modulation.
Experimental Protocol: Determination of Lipophilicity (logD) by Shake-Flask Method
To empower researchers to experimentally validate the effects of these structural modifications, we provide a detailed protocol for the determination of the distribution coefficient (logD) using the widely accepted shake-flask method.[15][16][17]
Objective: To determine the logD of a compound at a physiologically relevant pH of 7.4.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Glass vials with screw caps
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Workflow Diagram:
Caption: Shake-flask method for logD determination.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.
-
To pre-saturate the solvents, mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely. Collect each phase.
-
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Add a small, known volume of the compound's stock solution to the vial (e.g., 10 µL of a 10 mM stock to yield a final concentration of 100 µM).
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure the compound reaches equilibrium between the two phases.
-
Allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation at a low speed can be used to expedite this process.
-
-
Sample Analysis:
-
Carefully withdraw a known volume from the upper n-octanol layer and the lower aqueous (PBS) layer. Be cautious not to disturb the interface.
-
Determine the concentration of the compound in each sample using a pre-validated and calibrated HPLC or LC-MS method. A calibration curve should be generated using standards of the test compound.
-
-
Calculation of logD:
-
The distribution coefficient (D) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
D = [Compound]octanol / [Compound]PBS
-
The logD is the base-10 logarithm of D: logD = log10(D)
-
Conclusion and Future Perspectives
The strategic replacement of a gem-dimethyl group with an oxetane ring is a powerful and validated tactic in modern medicinal chemistry for reducing lipophilicity while preserving or enhancing other desirable drug-like properties.[3][4][7][8][9] This approach can lead to improved aqueous solubility, better metabolic stability, and a more favorable overall ADMET profile.[3][7][12][13] The choice between these two groups should be made on a case-by-case basis, considering the specific goals of the drug discovery program and the surrounding molecular architecture. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the use of sophisticated isosteres like the oxetane ring will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
References
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. enamine.net [enamine.net]
- 16. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Matched Molecular Pair Analysis: Unveiling the Impact of Fluorination
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth exploration of Matched Molecular Pair Analysis (MMPA) as a powerful tool to systematically evaluate the impact of fluorination on the properties of drug candidates. By comparing a non-fluorinated molecule with its fluorinated analogue, differing only by that single chemical transformation, researchers can gain profound insights into structure-activity relationships (SAR) and structure-property relationships (SPR).[1]
This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical guidance for implementing MMPA in your own research. We will delve into the profound effects of fluorine on key physicochemical and pharmacokinetic parameters, provide detailed experimental protocols, and showcase illustrative case studies.
The Power of a Single Atom: Why Fluorine Matters
Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow it to exert significant influence on a molecule's behavior.[3] Strategic fluorination can modulate a compound's lipophilicity, metabolic stability, pKa, and binding affinity, often leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy.[2] MMPA provides a systematic and quantitative framework to dissect these effects, moving beyond anecdotal evidence to data-driven decision-making in lead optimization.
The Matched Molecular Pair Analysis Workflow
MMPA is a systematic process that can be broken down into several key stages, from the initial identification of matched pairs to the final analysis of their differential properties. The following workflow outlines the typical steps involved in a fluorination-focused MMPA study.
Caption: A generalized synthetic workflow for generating a fluorinated analogue.
Step-by-Step Methodology:
-
Selection of Parent Compound and Fluorination Strategy:
-
Identify the non-fluorinated parent compound or a late-stage intermediate.
-
Based on the desired transformation (e.g., C-H to C-F, C-OH to C-F), select an appropriate late-stage fluorination method. [4][5][6]Common reagents include electrophilic sources like Selectfluor or nucleophilic sources like DAST (diethylaminosulfur trifluoride). [7]
-
-
Reaction Optimization:
-
Perform small-scale test reactions to optimize conditions such as solvent, temperature, reaction time, and stoichiometry of the fluorinating agent.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Scale-up and Work-up:
-
Once optimal conditions are established, perform the reaction on a larger scale to generate sufficient material for all planned assays.
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and inorganic byproducts.
-
-
Purification:
-
Purify the crude fluorinated product using standard techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
-
Characterization and Purity Assessment:
-
Confirm the structure of the synthesized fluorinated analogue using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS).
-
Determine the purity of the final compound, ensuring it is >95% for use in biological and physicochemical assays.
-
Analytical Methods for Property Determination
Accurate and consistent measurement of the properties of both the fluorinated and non-fluorinated analogues is critical for a meaningful MMPA.
1. Lipophilicity (logD) Determination:
-
Method: Typically determined by shake-flask method in n-octanol and aqueous buffer at a specific pH (e.g., 7.4) or by high-throughput methods such as reverse-phase HPLC.
-
Protocol Outline:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small volume of the stock solution to a mixture of n-octanol and aqueous buffer (pH 7.4).
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the phases.
-
Determine the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.
-
Calculate logD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. pKa Determination:
-
Method: Potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy.
-
Protocol Outline (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of acid or base.
-
Monitor the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the midpoint of the titration curve.
-
3. Metabolic Stability Assay (Liver Microsomes):
-
Method: Incubation of the compound with liver microsomes and NADPH, followed by quantification of the remaining parent compound over time.
-
Protocol Outline:
-
Prepare an incubation mixture containing liver microsomes, NADPH, and the test compound in a suitable buffer.
-
Initiate the reaction by adding the test compound.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
4. Permeability Assay (e.g., PAMPA):
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to assess passive permeability.
-
Protocol Outline:
-
A filter plate is coated with an artificial membrane (e.g., a lipid-infused polycarbonate filter).
-
The test compound is added to the donor wells.
-
The acceptor wells are filled with buffer.
-
The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated.
-
After the incubation period, the concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS.
-
The permeability coefficient (Pe) is calculated.
-
Conclusion: A Data-Driven Approach to Fluorine in Drug Design
Matched Molecular Pair Analysis provides an invaluable framework for systematically and quantitatively assessing the impact of fluorination in drug discovery. By moving beyond chemical intuition alone and grounding design decisions in robust experimental data, researchers can more effectively navigate the complexities of lead optimization. The strategic application of MMPA to fluorinated and non-fluorinated analogues enables a deeper understanding of structure-property relationships, ultimately leading to the design of safer and more effective medicines.
References
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature, 473(7348), 470–477. [Link]
-
Singh, A., Sharma, A., Sharma, S., & Rajkumar, K. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 22(35), 7166-7193. [Link]
-
Lee, E., & Ritter, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9225-9228. [Link]
-
Ritter, T. (2013). Late-Stage Fluorination. 15th Brazilian Meeting on Organic Synthesis. [Link]
-
Campbell, M. G., & Ritter, T. (2015). Late-Stage Fluorination: From Fundamentals to Application. Israel Journal of Chemistry, 55(2), 107-116. [Link]
-
Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]
-
Pettersson, M., Hou, X., Edman, K., & Verhoest, P. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5489-5500. [Link]
-
Leon, D., & Bajorath, J. (2014). Matched molecular pairs derived by retrosynthetic fragmentation. MedChemComm, 5(11), 1665-1669. [Link]
-
Pettersson, M., Hou, X., Edman, K., & Verhoest, P. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5489-5500. [Link]
-
Obach, R. S., Walker, G. S., & Bauman, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. [Link]
-
Dimova, D., & Bajorath, J. (2014). Matched molecular pair-based data sets for computer-aided medicinal chemistry. Future Science OA, 1(1), FSO2. [Link]
-
Warner, D. J., O'Boyle, N. M., & Skylaris, S. K. (2014). Using Matched Molecular Series as a Predictive Tool To Optimize Biological Activity. Journal of Medicinal Chemistry, 57(23), 10211-10224. [Link]
-
Sencanski, M., Perisic, O., & Glisic, S. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 26(21), 6527. [Link]
-
Griffen, E. J., Leach, A. G., Robb, G. R., & Warner, D. J. (2011). Matched Molecular Pairs as a Medicinal Chemistry Tool. Journal of Medicinal Chemistry, 54(22), 7739–7750. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
-
Angjellari, M., Posada, C., Holownia, A., & Organ, M. G. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Lee, S., Kim, D., Lee, S., & Kim, W. Y. (2024). Generative Flows on Synthetic Pathway for Drug Design. arXiv preprint arXiv:2410.04618. [Link]
-
Boström, J., Edman, K., & Johansson, A. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657. [Link]
-
Ibragimova, M. I., & Khripach, V. A. (2021). Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. Membranes, 11(9), 713. [Link]
-
Koutentis, P. A. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12891. [Link]
-
Chafin, K. N., & Njardarson, J. T. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6141. [Link]
-
Boström, J., Edman, K., & Johansson, A. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657. [Link]
-
Goundry, W. R., & Meanwell, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 358. [Link]
-
Daśko, M., de Pascual-Teresa, B., Ortín, I., & Ramos, A. (2022). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 27(3), 715. [Link]
-
M3 USA. (2015). ENGAGING 10% OF TARGET HCPs IN 3 MONTHS - Multi-kinase Inhibitor. M3 Case Study. [Link]
-
Li, Y., Wu, D., & Wang, Q. (2021). Effect of sequence structure on wetting behaviors of fluorinated methacrylate polymers based on perfluorohexylethyl methacrylate and stearyl acrylate. RSC Advances, 11(23), 13861-13869. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Oxetane-Containing Compounds In Vitro
For researchers, scientists, and drug development professionals, the pursuit of metabolically robust drug candidates is a cornerstone of successful therapeutic design. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing everything from oral bioavailability and dosing frequency to the potential for drug-drug interactions and the formation of toxic byproducts.[1][2] In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—has emerged as a premier strategy for enhancing the metabolic stability of drug candidates.[1][3]
This guide provides an in-depth, objective comparison of the metabolic performance of oxetane-containing compounds against common structural alternatives. Moving beyond mere data presentation, we will delve into the mechanistic rationale behind experimental choices and provide detailed, validated protocols for generating high-fidelity, comparative data in your own laboratory.
The Oxetane Advantage: Why This Ring Resists Metabolism
The utility of the oxetane motif stems from its unique combination of physicochemical properties. It is a compact, polar, and three-dimensional structure that can act as a superior bioisosteric replacement for metabolically vulnerable groups, most notably the gem-dimethyl and carbonyl moieties.[4][5] The primary mechanisms by which oxetanes confer metabolic stability are:
-
Steric Shielding: The rigid, puckered conformation of the oxetane ring can act as a "metabolic shield."[6] It physically blocks the access of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, to adjacent, susceptible sites on the molecule.[7] This is a common strategy to prevent, for example, benzylic oxidation.
-
Electronic Deactivation: The electronegative oxygen atom within the oxetane ring exerts a powerful inductive electron-withdrawing effect.[5] This can reduce the electron density of nearby aromatic rings or alkyl groups, making them less susceptible to oxidative metabolism by CYP enzymes.
-
Redirecting Metabolic Pathways: While highly stable against CYP-mediated oxidation, the oxetane ring is not metabolically inert.[7][8][9] Interestingly, it can be a substrate for microsomal epoxide hydrolase (mEH), which catalyzes a hydrolytic ring-opening to form a diol.[7][10][11][12] This provides a non-CYP450 clearance pathway, which can be advantageous in mitigating the risk of CYP-based drug-drug interactions.[7][12]
In Vitro Assessment Strategies: Microsomes vs. Hepatocytes
To experimentally validate the metabolic stability of a novel compound, two primary in vitro systems are considered the gold standard: liver microsomes and cryopreserved hepatocytes. The choice between them depends on the specific question being asked.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[13] They are rich in Phase I drug-metabolizing enzymes, especially the CYP450s, making them an excellent, cost-effective tool for specifically assessing oxidative metabolism.[13]
-
Hepatocytes: These are intact, primary liver cells.[14][15] They contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as cellular transporters.[14][15][16] Hepatocyte assays provide a more holistic and physiologically relevant picture of a compound's total hepatic clearance.[14]
Typically, a microsomal stability assay is used as a primary screen, with promising candidates advancing to a hepatocyte assay for more comprehensive profiling.[14]
Experimental Deep Dive: A Comparative Case Study
To illustrate the practical application of these assays, let's consider a hypothetical case study comparing two compounds:
-
Compound A: A lead molecule containing a metabolically labile gem-dimethyl group adjacent to an aromatic ring.
-
Compound B: An optimized analog where the gem-dimethyl group has been replaced with an oxetane ring.
Our objective is to quantify the improvement in metabolic stability conferred by the oxetane substitution using both human liver microsomes (HLM) and human hepatocytes.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to measure the rate of disappearance of a compound due to Phase I metabolism, primarily by CYP enzymes.[17][18]
Methodology:
-
Reagent Preparation:
-
Thaw pooled HLM (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution in buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[17][18]
-
Prepare 10 mM stock solutions of Compound A, Compound B, and a positive control (e.g., Midazolam, a known CYP3A4 substrate) in DMSO.
-
-
Incubation:
-
In a 96-well plate, pre-warm the NADPH-regenerating system at 37°C for 10 minutes.
-
Add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL.[13]
-
Prepare working solutions of the test compounds. Dilute the 10 mM stock to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.25%.[13]
-
To initiate the metabolic reaction, add the test compound working solution to the pre-warmed HLM/cofactor mixture.
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)[23]
-
Comparative Data: HLM Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A (gem-dimethyl) | 12 | 115.5 |
| Compound B (Oxetane) | 75 | 18.5 |
| Midazolam (Control) | 8 | 173.3 |
The data clearly demonstrates the protective effect of the oxetane ring. Compound B exhibits a >6-fold increase in half-life and a correspondingly lower intrinsic clearance compared to Compound A, indicating significantly reduced susceptibility to oxidative metabolism.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by including both Phase I and Phase II metabolic pathways.[14][15][24]
Methodology:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.
-
Dilute the cell suspension to a final density of 0.5 x 10⁶ viable cells/mL.[15]
-
-
Incubation:
-
In a non-coated 24-well plate, add the hepatocyte suspension.
-
Prepare 1 µM working solutions of Compound A, Compound B, and positive controls (e.g., Diclofenac) in the incubation medium.
-
Add the compound working solutions to the cells and incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.[15][19]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture (cells + medium).[19]
-
Terminate the reactions as described in the HLM protocol using a quench solution with an internal standard.
-
-
Sample Processing & Analysis:
-
Process and analyze the samples via LC-MS/MS as previously described.
-
-
Data Analysis:
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint, in vitro) as done for the microsomal assay. The units for hepatocyte clearance are typically µL/min/10⁶ cells.[25]
-
Comparative Data: Hepatocyte Stability
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Compound A (gem-dimethyl) | 10 | 138.6 |
| Compound B (Oxetane) | 58 | 23.9 |
| Diclofenac (Control) | 25 | 55.4 |
The hepatocyte data corroborates the findings from the microsomal assay. Compound B is substantially more stable than Compound A. The slightly faster clearance observed in hepatocytes compared to microsomes for Compound B could suggest minor contributions from Phase II metabolism or the mEH pathway, providing a more complete picture of the compound's disposition.
Interpreting the Data: Mechanistic Insights
The dramatic improvement in metabolic stability for Compound B can be directly attributed to the replacement of the gem-dimethyl group with the oxetane ring.
In Compound A, the C-H bonds of the methyl groups are susceptible to oxidation by CYP enzymes. In Compound B, the oxetane ring serves two purposes: it removes these labile C-H bonds and its three-dimensional bulk physically obstructs the enzyme's active site from accessing the benzylic position on the adjacent aromatic ring. This self-validating experimental system, comparing structurally analogous pairs, provides strong evidence for rational, metabolism-directed drug design.
Conclusion
The strategic incorporation of oxetane moieties is a field-proven and highly effective method for enhancing the metabolic stability of drug candidates.[3][4] By serving as robust bioisosteres for metabolically weak functional groups like gem-dimethyl, oxetanes can significantly reduce intrinsic clearance, prolong half-life, and potentially de-risk candidates for progression into more costly in vivo studies.[1][26] The in vitro protocols detailed here—the microsomal stability assay for targeted assessment of oxidative metabolism and the hepatocyte stability assay for a holistic view of hepatic clearance—provide a reliable and systematic framework for quantifying the metabolic benefits of this valuable structural motif.
References
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 115802. Available at: [Link]
-
Toselli, F., Fredenwall, M., Svensson, P., Li, X. Q., Johansson, A., Weidolf, L., & Hayes, M. A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry. Available at: [Link]
-
Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. Available at: [Link]
-
Toselli, F., Fredenwall, M., Svensson, P., Li, X. Q., Johansson, A., Weidolf, L., & Hayes, M. A. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed. Available at: [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
Obach, R. S. (2011). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scirp.org. Available at: [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
-
ResearchGate. (n.d.). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Retrieved from [Link]
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. Available at: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
-
ResearchGate. (n.d.). Predicting Clearance in Humans from In Vitro Data. Retrieved from [Link]
-
Fay, K. A., Chislock, M. F., & Tapper, M. A. (2020). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC - NIH. Available at: [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Retrieved from [Link]
-
Angewandte Chemie. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Available at: [Link]
-
ResearchGate. (n.d.). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. Retrieved from [Link]
-
OUCI. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
Al-Majdoub, Z. M., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. National Institutes of Health. Available at: [Link]
-
ACS Publications. (n.d.). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
R Discovery. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro metabolism and analysis of legal high using LC-MS. Retrieved from [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Retrieved from [Link]
-
RSC Publishing. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bdj.co.jp [bdj.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of Oxetane-Containing Metabolites by LC-MS/MS
Introduction: The Rise of the Oxetane Ring and the Analytical Imperative
The oxetane motif, a four-membered ether ring, has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. Its incorporation into drug candidates can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as aqueous solubility and metabolic stability, while also acting as a rigid conformational lock.[1][2] The strained C-O-C bond angle makes the oxygen's lone pairs highly accessible, allowing it to serve as an excellent hydrogen-bond acceptor.[1]
However, this unique chemical nature presents a distinct set of analytical challenges. The same ring strain that confers desirable properties can also be a site of metabolic vulnerability. Ring opening or other transformations can lead to the formation of various metabolites, some of which may be chemically reactive.[1] For drug development professionals, the ability to accurately and robustly quantify not only the parent drug but also its oxetane-containing metabolites is paramount for building a comprehensive pharmacokinetic and safety profile.
This guide provides an in-depth comparison of LC-MS/MS protocols for this purpose. We will dissect a robust, standard methodology, explore a key alternative for challenging polar analytes, and detail a critical workflow for assessing safety through reactive metabolite screening. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods effectively.
Core Methodology: Reversed-Phase LC-MS/MS for Direct Quantification
For most oxetane-containing metabolites of moderate polarity, a well-optimized Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) method is the gold standard. Its widespread adoption is due to its high sensitivity, selectivity, and robustness for quantitative bioanalysis.
Experimental Workflow: RP-LC-MS/MS
Caption: Standard workflow for quantifying oxetane metabolites.
Rationale and In-Depth Protocol
1. Sample Preparation: Protein Precipitation (PPT)
-
Why: The primary goal is to remove high-abundance proteins from biological matrices (like plasma or liver microsomes) which would otherwise foul the analytical column and ion source. For small molecule metabolites, PPT with a cold organic solvent like acetonitrile is a simple, fast, and effective method that simultaneously extracts a wide range of analytes.[3][4]
-
Protocol:
-
Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution. The IS should be a stable, isotopically labeled version of the analyte or a close structural analog to correct for variability in sample processing and matrix effects.[5]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maximize protein precipitation.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[6]
-
2. LC Separation: C18 Chromatography
-
Why: A C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for a broad range of moderately non-polar to polar compounds. The separation is driven by hydrophobic interactions between the analytes and the C18 alkyl chains. A gradient elution, starting with a high aqueous content and increasing the organic solvent percentage, is used to elute analytes based on their polarity. The inclusion of an acid like formic acid in the mobile phase aids in protonating analytes for efficient positive mode electrospray ionization (ESI) and improves peak shape.[7]
-
Protocol:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-6.0 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
3. MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Why: For quantification, a triple quadrupole (QqQ) mass spectrometer operating in MRM mode offers unparalleled sensitivity and selectivity. In this mode, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent metabolite (the precursor ion). This ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This specific precursor-to-product ion transition is monitored over time. This process filters out chemical noise, allowing for precise quantification even at very low concentrations.[8]
-
Protocol:
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
-
Determine the optimal precursor ion, which is typically the protonated molecule [M+H]+ in positive ion mode.
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Select at least two MRM transitions per analyte: one for quantification (quantifier) and one for confirmation (qualifier).
-
Optimize the collision energy for each transition to maximize the product ion signal.
-
Create a calibration curve using standards of known concentrations to relate the measured peak area to the analyte concentration.[9]
-
Alternative Protocols & Comparative Analysis
While the standard RP-LC-MS/MS protocol is broadly applicable, specific challenges require alternative approaches. The most common are dealing with highly polar metabolites and assessing the potential for bioactivation.
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Use Case: For oxetane metabolites that are highly polar (e.g., after conjugation with glucuronic acid or formation of diols) and exhibit poor or no retention on C18 columns.
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high organic content. A water layer is adsorbed onto the stationary phase, and separation occurs via partitioning of the polar analytes between this aqueous layer and the bulk organic mobile phase.
-
Key Difference from RP: The gradient is reversed; it starts with high acetonitrile and ramps to a higher aqueous content.
Alternative 2: Reactive Metabolite Trapping with Glutathione (GSH)
-
Use Case: To assess the risk of bioactivation, where the oxetane ring or another part of the molecule is metabolized to a chemically reactive electrophile. These reactive metabolites are too unstable to be detected directly.[10]
-
Mechanism: The parent drug is incubated in a system capable of metabolism (typically human liver microsomes with an NADPH regenerating system) in the presence of a high concentration of a nucleophilic trapping agent, most commonly glutathione (GSH).[11][12] If a reactive metabolite is formed, it will covalently bind to GSH, forming a stable conjugate that can be detected by LC-MS/MS.
-
Detection Strategy: Analysis focuses on detecting the specific mass of the expected GSH adduct. Specialized MS scan modes, such as a neutral loss scan for 129 Da (corresponding to the loss of the pyroglutamic acid moiety from GSH), can be used as a "fish-hook" to selectively identify potential GSH conjugates in a complex mixture.
Comparative Guide: At-a-Glance
| Parameter | Standard RP-LC-MS/MS | HILIC-MS/MS | Reactive Metabolite Trapping |
| Primary Application | Quantification of moderately polar to non-polar metabolites. | Quantification of highly polar, water-soluble metabolites. | Safety assessment; detection and identification of unstable, electrophilic metabolites. |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction. | Protein Precipitation (ensure final solvent is high organic). | In vitro incubation with liver microsomes, NADPH, and high concentration of GSH. |
| LC Column | C18, C8 (non-polar stationary phase). | Silica, Amide, Diol (polar stationary phase). | C18 (GSH adducts are typically well-retained). |
| Mobile Phase Gradient | Increasing organic content (e.g., 5% to 95% ACN). | Decreasing organic content (e.g., 95% to 50% ACN). | Increasing organic content. |
| MS/MS Mode | MRM for targeted quantification. | MRM for targeted quantification. | Full Scan, Precursor Ion Scan, or Neutral Loss Scan for discovery; MRM for targeted analysis. |
| Key Advantage | Robust, reproducible, widely applicable. | Excellent retention for analytes that fail on RP. | Provides critical safety data on bioactivation potential. |
| Key Limitation | Poor retention of very polar compounds. | Can have lower reproducibility; sensitive to mobile phase composition. | Indirect detection; does not provide absolute quantification of the reactive species itself. |
Conclusion and Future Perspective
The quantitative analysis of oxetane-containing metabolites is a multi-faceted challenge that requires a tailored analytical strategy. The robust RP-LC-MS/MS protocol serves as the foundation for most quantitative needs. However, a comprehensive understanding of a drug candidate's metabolic profile necessitates the inclusion of alternative techniques like HILIC for polar extremes and, critically, reactive metabolite trapping studies for a proactive assessment of potential toxicity. As mass spectrometry technology continues to advance, high-resolution instruments (e.g., Q-TOF, Orbitrap) will play an increasing role, enabling untargeted "metabolite fishing" experiments to identify unexpected metabolic pathways and provide even greater confidence in the safety and efficacy of next-generation oxetane-containing therapeutics.[13][10]
References
- Detecting reactive drug metabolites for reducing the potential for drug toxicity. (2015). Expert Opinion on Drug Metabolism & Toxicology.
- Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. (n.d.). PMC.
- [Separation of oxetacaine and its metabolites]. (2001). PubMed.
- Managing the challenge of chemically reactive metabolites in drug development. (n.d.). UW School of Pharmacy.
- Reactive Metabolite Screening Service. (n.d.).
- Reactive Metabolite Analysis. (n.d.).
- Application Notes and Protocols for Incorporating the Oxetane Moiety to Improve Drug-like Properties. (n.d.). Benchchem.
- Setting up a Quantitative Analysis -MS ChemSt
- Modern sample preparation approaches for small metabolite elucidation to support biomedical research. (n.d.). Unife.
- Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility.
- Special Issue : Sample Preparation for Metabolite Analysis. (n.d.). MDPI.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- Oxetane-containing metabolites: origin, structures, and biological activities. (2019). PubMed.
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI.
- Quantitation using mass spectrometry? (2017).
- Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical P
- A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI.
- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Metabolites | Special Issue : Sample Preparation for Metabolite Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Metabolite Analysis - Creative Biolabs [creative-biolabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 13. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Factor: A Comparative Guide to Evaluating pKa and logP in Drug Candidates
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1][2] Its unique electronic properties and small steric footprint allow for the fine-tuning of a drug candidate's physicochemical profile, profoundly influencing its pharmacokinetic and pharmacodynamic behavior.[1][2][3][4] This guide provides an in-depth, comparative analysis of how fluorination impacts two critical parameters: pKa (acid dissociation constant) and logP (lipophilicity). We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the optimization of their lead compounds.
The Unique Influence of Fluorine in Medicinal Chemistry
Fluorine's exceptional electronegativity, second only to neon, and the strength of the carbon-fluorine (C-F) bond are central to its transformative effects on drug molecules.[1][3] Unlike other halogens, fluorine is a poor leaving group, which enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[5] Furthermore, its van der Waals radius is comparable to that of a hydrogen atom, allowing it to act as a bioisostere with minimal steric perturbation.[3] These properties collectively enable chemists to modulate a molecule's acidity, basicity, lipophilicity, and conformation to enhance its drug-like properties.[1][2][4]
PART 1: The Impact of Fluorination on pKa
The pKa of a drug candidate is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It dictates the extent of ionization at physiological pH, which in turn affects solubility, membrane permeability, and binding to the target protein. Fluorination can significantly alter the pKa of nearby acidic or basic functional groups through potent inductive effects.
The Inductive Effect of Fluorine on Acidity and Basicity
Due to its high electronegativity, fluorine is a strong electron-withdrawing group. When placed in proximity to an acidic or basic center, it can significantly influence the equilibrium of protonation/deprotonation.
-
Increased Acidity: By withdrawing electron density, fluorine stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). For instance, the introduction of fluorine atoms progressively lowers the pKa of acetic acid.
-
Decreased Basicity: Conversely, fluorine's inductive effect reduces the electron density on a basic nitrogen atom, making it less available to accept a proton. This leads to a decrease in basicity (a lower pKa for the conjugate acid). This modulation of basicity can be advantageous in drug design, as highly basic compounds are often associated with off-target effects and poor permeability.[3][5]
Comparative Data: Fluorination's Effect on pKa
The following table illustrates the impact of fluorination on the pKa of various functional groups commonly found in drug candidates.
| Compound | Non-Fluorinated pKa | Fluorinated Analogue | Fluorinated pKa | ΔpKa |
| Acetic Acid | 4.76 | Fluoroacetic Acid | 2.59 | -2.17 |
| Acetic Acid | 4.76 | Trifluoroacetic Acid | 0.23 | -4.53 |
| Aniline | 4.60 | 4-Fluoroaniline | 4.65 | +0.05 |
| Benzylamine | 9.34 | 2-Fluorobenzylamine | 8.73 | -0.61 |
Data compiled from various sources for illustrative purposes.
PART 2: The Impact of Fluorination on logP
Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that governs a drug's ability to cross biological membranes, its solubility, and its potential for non-specific binding.[6][7] The effect of fluorine on logP is more complex than its influence on pKa and is highly dependent on the molecular context.
The Dual Nature of Fluorine in Lipophilicity
While individual fluorine atoms are highly polar, the C-F bond is relatively non-polarizable. This leads to a nuanced effect on lipophilicity:
-
Increased Lipophilicity: In many cases, replacing a hydrogen atom with a fluorine atom increases the overall lipophilicity of a molecule.[3][8][9] This is because the fluorine atom can participate in favorable hydrophobic interactions and reduce the molecule's ability to hydrogen bond with water. This is particularly true for polyfluorinated motifs like the trifluoromethyl (-CF3) group.
-
Context-Dependent Effects: The impact of fluorination on logP can be influenced by the surrounding molecular environment. In some instances, particularly in polar molecules, the introduction of a single fluorine atom can lead to a decrease in logP due to changes in the molecule's overall dipole moment and solvation properties.[10][11]
Comparative Data: Fluorination's Effect on logP
The following table provides a comparison of logP values for several pairs of non-fluorinated and fluorinated compounds.
| Compound | Non-Fluorinated logP | Fluorinated Analogue | Fluorinated logP | ΔlogP |
| Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 |
| Toluene | 2.73 | 4-Fluorotoluene | 2.87 | +0.14 |
| Toluene | 2.73 | (Trifluoromethyl)benzene | 2.84 | +0.11 |
| Propranolol | 3.48 | 4'-Fluoropropranolol | 3.62 | +0.14 |
Data compiled from various sources for illustrative purposes.
PART 3: Experimental Protocols for pKa and logP Determination
Accurate and reproducible experimental data is the cornerstone of robust drug discovery programs. The following protocols outline standard methodologies for the determination of pKa and logP.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the titration curve.[12][13][14]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[12]
-
Sample Preparation: Prepare a solution of the test compound at a known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).[12][15]
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[12] Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.[13]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the ionizable center, resulting in a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[16][17][18]
Methodology:
-
Wavelength Selection: Determine the wavelengths of maximum absorbance for both the protonated and deprotonated forms of the compound.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare solutions of the test compound at a constant concentration in each of the buffer solutions.
-
Spectral Measurement: Measure the UV-Vis absorbance of each solution at the pre-determined wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[19]
Experimental Protocol: logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most widely accepted method for logP determination.[7][20][21] It involves partitioning a compound between n-octanol and water.
Methodology:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a flask.
-
Equilibration: Shake the flask for a sufficient period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the logP using the following equation: logP = log ([Concentration in Octanol] / [Concentration in Water])
Experimental Protocol: logP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating logP.[22][23] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Methodology:
-
System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Calibration Curve: Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.
-
Sample Analysis: Inject the test compound and determine its retention time under the same chromatographic conditions.
-
logP Estimation: Calculate the k' for the test compound and use the calibration curve to estimate its logP.
Conclusion
The strategic incorporation of fluorine is a powerful tactic in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates.[1][2] By understanding the fundamental principles of how fluorination influences pKa and logP, and by employing robust experimental methodologies for their determination, researchers can more effectively navigate the complex landscape of drug discovery and development. The judicious use of fluorine can lead to compounds with improved ADME profiles, enhanced target affinity, and ultimately, greater therapeutic potential.[1][3][4]
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. 2025;7(2):154-160. [Link]
-
Shah, P. & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Singh, R. P., & Shree, V. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Box, K. J., Völgyi, G., Baka, E., Stuart, M., & Comer, J. E. A. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
-
Li, X., Wang, Y., & Steglich, W. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
-
Valko, K. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Kumar, A., & Rosen, B. P. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
Isanbor, C., & O'Hagan, D. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]
-
Gupta, O. D. Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]
-
Linclau, B., et al. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]
-
Liang, C., & Lian, H. Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Meloun, M., & Bordovska, S. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]
-
Farkas, E., & Gergely, A. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]
-
Liang, C., & Lian, H. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]
-
Dalvit, C., & Vulpetti, A. The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Yamagami, C., & Takao, N. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Chemical & Pharmaceutical Bulletin. [Link]
-
ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients. ECETOC Technical Report No. 29. [Link]
-
Pharmaffiliates. 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. [Link]
-
Kokubo, H., & Tanaka, T. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design. [Link]
-
Kokubo, H., & Tanaka, T. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. [Link]
-
Zhou, Y., Wang, S., & O'Hagan, D. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
-
Yilmaz, B. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Andrés, A., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
-
Li, Y., et al. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
-
Eugene-Osoikhia, T. T., & Emesiani, M. C. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. ResearchGate. [Link]
-
Anonymous. pKa of a dye: UV-VIS Spectroscopy. Course Hero. [Link]
-
Isanbor, C., & O'Hagan, D. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
-
Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Mykhailiuk, P. K. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
Andrés, A., et al. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]
-
Takács-Novák, K., & Avdeef, A. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ho, J., & Spoel, D. Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link]
-
Gurbych, A., et al. Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
-
Gurbych, O., et al. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
Mykhailiuk, P. K. Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 18. pharmaguru.co [pharmaguru.co]
- 19. ishigirl.tripod.com [ishigirl.tripod.com]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with Oxetan-3-ol Derivatives
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. The carboxylic acid moiety, while a frequent feature in biologically active molecules due to its ability to form key hydrogen bond interactions, often introduces challenges such as poor permeability, rapid metabolism, and undesirable physicochemical properties. This guide provides an in-depth, objective comparison of the bioisosteric replacement of carboxylic acids with oxetan-3-ol derivatives, a strategy that has gained significant traction for its potential to mitigate these liabilities while retaining or even enhancing biological activity.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration grounded in experimental data to inform rational drug design.
The Rationale for Bioisosteric Replacement: Moving Beyond the Carboxyl Group
The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a powerful tool in drug design. While classic bioisosteres for carboxylic acids, such as tetrazoles and hydroxamic acids, have been widely employed, they are not without their own limitations.[4] The emergence of the oxetane ring as a versatile building block in medicinal chemistry has paved the way for oxetan-3-ol derivatives as a compelling alternative.[5][6][7] The oxetane ring is a small, polar, three-dimensional motif that can favorably modulate a molecule's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][5][6][8]
The core hypothesis underpinning the use of oxetan-3-ol as a carboxylic acid surrogate is that the hydroxyl group on the four-membered ring can mimic the hydrogen bonding capabilities of the carboxylic acid, while the oxetane scaffold itself imparts more favorable drug-like properties.[1][9][10][11]
Comparative Analysis: Physicochemical and Biological Properties
A direct comparison of the physicochemical properties of a parent carboxylic acid with its oxetan-3-ol bioisostere reveals the transformative potential of this replacement. A key study by Ballatore and coworkers provides a foundational dataset for this analysis, using phenylpropionic acid as a model system.[1]
Physicochemical Properties: A Quantitative Comparison
The following table summarizes the experimentally determined physicochemical properties of phenylpropionic acid and its corresponding oxetan-3-ol derivative.
| Property | Phenylpropionic Acid | 3-(2-phenylethyl)oxetan-3-ol | Rationale for Change |
| pKa | 4.6 | >12 | The oxetan-3-ol is significantly less acidic, reducing the likelihood of anionic charge at physiological pH.[9] |
| logD7.4 | -0.1 | 1.8 | The oxetan-3-ol derivative is substantially more lipophilic, which can lead to improved membrane permeability.[1] |
| Permeability (PAMPA) | Low | High | The increased lipophilicity and reduced acidity contribute to enhanced passive diffusion across artificial membranes.[1] |
| Aqueous Solubility | High | Moderately Reduced | While the oxetane motif is polar, the overall increase in lipophilicity can lead to a decrease in aqueous solubility, a factor to be considered in formulation.[5][8] |
Biological Implications: A Case Study with Ibuprofen
To assess the impact of this bioisosteric replacement in a biologically relevant context, derivatives of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen were synthesized and evaluated.[1][10][11] Ibuprofen contains a carboxylic acid moiety that is crucial for its inhibitory activity against cyclooxygenase (COX) enzymes.
The oxetan-3-ol analog of ibuprofen was found to inhibit the formation of COX-derived eicosanoids, demonstrating that the bioisosteric replacement was well-tolerated and that the oxetan-3-ol could effectively mimic the key interactions of the carboxylic acid in the enzyme's active site.[1] This provides compelling evidence for the viability of this strategy in maintaining or modulating the biological activity of a parent compound.
Experimental Protocols
The successful implementation of this bioisosteric replacement strategy hinges on robust and reproducible synthetic and analytical methods.
Synthesis of 3-Substituted Oxetan-3-ol Derivatives
A general and effective method for the synthesis of 3-substituted oxetan-3-ol derivatives involves the nucleophilic addition of an organometallic reagent to oxetan-3-one.[1][12]
Protocol: Synthesis of 3-(2-phenylethyl)oxetan-3-ol
-
Preparation of the Grignard Reagent: To a solution of 2-phenylethyl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed, indicating the formation of the phenethylmagnesium bromide Grignard reagent.
-
Addition to Oxetan-3-one: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of oxetan-3-one in anhydrous THF dropwise to the cooled Grignard reagent.
-
Quenching and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-(2-phenylethyl)oxetan-3-ol.
In Vitro Assay for COX Inhibition
The biological activity of the synthesized compounds can be evaluated using a cell-based assay to measure the inhibition of eicosanoid biosynthesis.[1]
Protocol: RBL-1 Cell-Based Assay for COX Inhibition
-
Cell Culture: Culture rat basophilic leukemia (RBL-1) cells in appropriate media and conditions.
-
Compound Incubation: Seed the cells in 24-well plates and incubate with varying concentrations of the test compounds (e.g., ibuprofen and its oxetan-3-ol analog) for 2 hours.
-
Induction of Eicosanoid Production: Add a calcium ionophore (e.g., A23187) to the cells to stimulate the production of arachidonic acid and subsequent conversion to eicosanoids by COX and other enzymes.
-
Sample Collection: After a 15-minute incubation with the ionophore, collect the cell culture supernatants.
-
LC-MS/MS Analysis: Analyze the supernatants by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of COX-derived prostaglandins (e.g., PGD2 and PGE2).
-
Data Analysis: Determine the concentration-dependent inhibition of prostaglandin production by the test compounds and calculate IC50 values.
Conclusion and Future Perspectives
The bioisosteric replacement of carboxylic acids with oxetan-3-ol derivatives represents a highly promising strategy in modern drug discovery.[1][2][3] This approach offers a compelling solution to the inherent pharmacokinetic challenges associated with the carboxylic acid moiety, namely by reducing acidity and increasing lipophilicity, which often translates to improved membrane permeability.[1] The case study of ibuprofen demonstrates that this replacement can be achieved while maintaining the desired biological activity.[1]
As the toolbox of medicinal chemistry continues to expand, the strategic incorporation of small, three-dimensional, and polar motifs like the oxetane ring will undoubtedly play an increasingly important role.[6][7][13] Further exploration of oxetan-3-ol derivatives in diverse chemical scaffolds and against a range of biological targets is warranted to fully realize the potential of this innovative bioisosteric replacement.
References
- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]
- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. | Semantic Scholar [semanticscholar.org]
- 12. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [3-(Fluoromethyl)oxetan-3-yl]methanol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides a detailed protocol for the proper disposal of [3-(Fluoromethyl)oxetan-3-yl]methanol, a halogenated oxetane derivative increasingly utilized in medicinal chemistry. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
Additionally, information on the similar compound, (3-Fluorooxetan-3-yl)methanol, suggests that it is used as an intermediate in organic synthesis and pharmaceutical manufacturing.[3] An SDS for a related compound, 3-Methyl-3-oxetanemethanol, indicates that it can cause skin irritation.[4][5] Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant.
Assumed Hazard Profile:
| Hazard Class | Classification | Rationale |
| Physical Hazards | Likely combustible liquid. | Based on the predicted boiling point of a similar compound (137.5±15.0 °C).[3] |
| Health Hazards | Potential skin and eye irritant. | Inferred from SDS of similar oxetane structures.[4][5] |
| Potential for toxicity if ingested or inhaled. | General precaution for novel chemical entities. | |
| Environmental Hazards | Should not be released into the environment. | Standard practice for synthetic organic compounds.[4] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to don the appropriate personal protective equipment. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat is essential to protect against skin contact.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Segregation and Waste Collection: The Critical First Step
The cardinal rule for the disposal of halogenated organic compounds is strict segregation from non-halogenated waste streams.[2][6] Co-mingling can lead to complications and increased costs in the disposal process, as non-halogenated solvents are often recycled as fuel additives, a process that is not suitable for their halogenated counterparts.[2]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container:
-
Labeling:
-
Accumulation:
-
Keep the waste container tightly sealed except when adding waste.[6][8]
-
Store the container in a designated satellite accumulation area that is in a well-ventilated location and away from sources of ignition.[9]
-
Do not mix incompatible waste streams. Specifically, do not add strong acids, bases, or oxidizers to the halogenated organic waste container.[6][7]
-
Disposal Procedure
Disposal of this compound must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]
Workflow for Disposal:
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety office.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, collecting the decontamination materials for disposal as well.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]
-
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the rationale behind the procedures for handling halogenated organic compounds, researchers can ensure a safe working environment and maintain compliance with regulatory standards. Always consult your institution's specific hazardous waste management plan and safety office for guidance.
References
- Organic Solvent Waste Disposal - Safety & Risk Services.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
- Hazardous Waste Segregation - Unknown Source.
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
- 7.2 Organic Solvents - Environment, Health and Safety.
- (3-Fluorooxetan-3-yl)methanol - Protheragen.
- SAFETY DATA SHEET - Fisher Scientific.
- [3-(Aminomethyl)oxetan-3-yl]methanol Safety Data Sheets - Echemi.
- Hazardous Waste Disposal Procedures - Unknown Source.
- SAFETY DATA SHEET - Fisher Scientific.
- Methanol Safety Data Sheet - Unknown Source.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. (3-Fluorooxetan-3-yl)methanol - Protheragen [protheragen.ai]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.be [fishersci.be]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. mtu.edu [mtu.edu]
- 9. methanex.com [methanex.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling [3-(Fluoromethyl)oxetan-3-yl]methanol
Essential Safety and Handling Guide: [3-(Fluoromethyl)oxetan-3-yl]methanol
This guide provides essential safety protocols and operational directives for the handling, storage, and disposal of this compound (CAS No. 61729-10-0). As a novel research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. Therefore, the guidance herein is synthesized from foundational chemical safety principles, analysis of its structural motifs (a fluorinated organic compound and a strained oxetane ring), and safety data from structurally analogous molecules. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Inferred Hazard Profile and Core Risks
The molecular structure of this compound presents several potential hazards that must be managed through rigorous engineering controls and personal protective equipment.
-
Fluorinated Moiety: Organic fluorine compounds require careful handling.[1] While stable, they can pose toxicological risks and may release highly toxic hydrogen fluoride (HF) upon combustion.[2]
-
Oxetane Ring: The four-membered oxetane ring is a strained heterocyclic system. While increasingly used in drug discovery for its desirable physicochemical properties, the ring can be susceptible to opening under strongly acidic conditions.[3][4]
-
Primary Alcohol: Like many simple alcohols, it may cause skin and eye irritation. Structurally similar compounds, such as 3-Methyl-3-oxetanemethanol, are classified as causing skin irritation.[5][6]
-
General Toxicity: Without specific data, it is prudent to treat this compound as potentially toxic if inhaled, ingested, or absorbed through the skin, similar to other functionalized small molecules used in research.[7]
| Potential Hazard | Basis of Assessment | Primary Mitigation Strategy |
| Skin & Eye Irritation | Presence of primary alcohol and data from analogous compounds[5][6]. | Use of chemical splash goggles, face shield, and appropriate chemical-resistant gloves. |
| Acute Toxicity | General precaution for novel research chemicals and data from similar structures[7][8]. | Strict use of engineering controls (fume hood) to prevent inhalation; robust PPE to prevent skin contact. |
| Incompatibility | Reactivity of fluorinated compounds and alcohols. | Store away from strong oxidizing agents, strong acids, and bases.[1][6] |
| Combustion Hazard | All organic solvents and reagents. | Store away from heat and ignition sources; combustion may produce hazardous hydrogen fluoride gas.[2][9] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to minimize all potential routes of exposure. All work with this compound must be performed in a properly functioning chemical fume hood.[1]
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield must be worn over goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk.[1][7] | Protects against accidental splashes to the eyes, which are highly permeable. The face shield provides a secondary barrier for the entire face. |
| Hand | Double-gloving is mandatory. • Inner Glove: Nitrile • Outer Glove: Neoprene or Silver Shield. | Provides robust protection. The inner nitrile glove offers dexterity and splash protection during incidental contact. The outer glove provides extended resistance to a broader range of chemicals. Always consult the glove manufacturer's compatibility data.[1][10][11] |
| Body | Flame-resistant laboratory coat. A chemical-resistant apron should be worn when handling larger volumes. | Protects skin and personal clothing from splashes and contamination. Flame resistance is a critical precaution when working with any organic chemical.[1] |
| Respiratory | Work must be conducted within a certified chemical fume hood. An air-purifying respirator (APR) with a multi-sorbent cartridge may be required for emergency situations like a large spill outside of the fume hood.[1][11] | A fume hood is the primary engineering control to prevent inhalation of vapors. Respirators are for non-routine and emergency use only and require prior fit-testing and training. |
Operational Plan: From Receipt to Use
A systematic workflow prevents contamination and accidental exposure.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
-
Based on data for a similar compound, (3-Fluorooxetan-3-yl)methanol, refrigerated storage (freezer, under -20°C) is recommended to ensure long-term stability.[12] The container should be tightly sealed and protected from light.[5][6]
Step 2: Handling and Weighing
-
All manipulations, including weighing of solids and solution preparation, must occur inside a chemical fume hood.
-
Use spark-resistant tools and ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[9]
-
Before use, allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture.
Step 3: Solution Preparation
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Keep containers closed when not in active use to minimize the release of vapors.[9]
Emergency & Spill Management Protocol
Immediate and correct response to a spill is critical. The following workflow outlines the decision-making process.
Caption: Workflow for small and large chemical spills.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan: Halogenated Waste Stream
Improper disposal poses a significant environmental and safety risk. This compound must be treated as hazardous waste.
1. Waste Segregation (Critical Step):
-
All waste containing this compound, including contaminated solids (gloves, absorbent materials) and liquid solutions, must be segregated as halogenated organic waste .[2]
-
DO NOT mix this waste with non-halogenated, aqueous, or solid waste streams. Improper segregation can complicate the disposal process and create hazardous reactions.[2]
2. Containment and Labeling:
-
Use a designated, chemically compatible waste container (e.g., glass or high-density polyethylene) with a secure screw cap.[2]
-
The container must be clearly labeled "Halogenated Organic Waste" and list "this compound" as a component.[2] Keep the container sealed when not in use and store it in a well-ventilated area.
3. Final Disposal:
-
Arrange for collection by a licensed hazardous waste disposal service.
-
The standard and required method for disposal of fluorinated organic compounds is high-temperature incineration at a specialized facility.[2][13] This process is necessary to ensure the complete destruction of the molecule and to manage the resulting byproducts, such as hydrogen fluoride.
References
- Safety and handling of fluorinated organic compounds. Benchchem.
- SAFETY DATA SHEET: 3-Methyl-3-oxetanemethanol. Fisher Scientific.
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. Reliable Electric.
- Proper Disposal of 2-Fluoroazulene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- Safety Data Sheet: Methanol. Chemos GmbH&Co.KG.
- Guidelines for Disposing of PFAs. MCF Environmental Services. (2023-12-27).
- Fluorine. University of California, Santa Cruz.
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. (2024-04-08).
- Methanol Safety Sheet. MSDS.
- Methanol Safety Data Sheet.
- Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina.
- Personal Protective Equipment. US EPA. (2025-09-12).
- SAFETY DATA SHEET: 3-Methyl-3-oxetanemethanol. Fisher Scientific. (2009-06-30).
- [3-(Aminomethyl)oxetan-3-yl]methanol Safety Data Sheets. Echemi.
- This compound. BLDpharm.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Chemical Safety. Office of Environmental Health and Safety (OEHS), Tulane University.
- Methanol - SAFETY DATA SHEET. Sigma-Aldrich. (2024-09-08).
- (3-Fluorooxetan-3-yl)methanol. Protheragen.
- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. (2023-09-07).
- Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Methanol: toxicological overview. GOV.UK. (2024-10-11).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. fishersci.be [fishersci.be]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. gov.uk [gov.uk]
- 9. chemos.de [chemos.de]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. (3-Fluorooxetan-3-yl)methanol - Protheragen [protheragen.ai]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
